molecular formula C9H16N2O3 B028455 tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate CAS No. 83056-79-5

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Cat. No.: B028455
CAS No.: 83056-79-5
M. Wt: 200.23 g/mol
InChI Key: JHSLVEQWBDYFQN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLVEQWBDYFQN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516590
Record name tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83056-79-5
Record name tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-1-Methyl-2-oxo-4- imidazolidinecarboxylic acid -1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate: A Chiral Keystone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, and critical applications, with a particular focus on its role as a pivotal chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.

Introduction: The Strategic Importance of Chiral Intermediates

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of the pharmaceutical industry. This necessity has driven the development of sophisticated asymmetric synthesis strategies, among which the use of chiral auxiliaries remains a robust and reliable method.[1][2]

This compound stands out as a premier example of a chiral building block, ingeniously designed to impart stereochemical control in subsequent synthetic transformations. Its rigid cyclic structure and defined stereocenter make it an invaluable tool for the construction of complex, enantiomerically pure molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.

PropertyValueSource(s)
Molecular Formula C₉H₁₆N₂O₃[3]
Molecular Weight 200.23 g/mol [3]
CAS Number 83056-79-5[3]
Appearance White to off-white crystalline solidSupplier Data
Melting Point 133-135 °C[4]
Boiling Point ~347.4 °C (Predicted)[5]
Density ~1.1 g/cm³ (Predicted)[5]
Spectroscopic Profile

While a publicly available, unified spectral dataset is not readily found, the characterization of this molecule can be confidently established through standard spectroscopic techniques. Based on the analysis of its structural analogue, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid[5], and known spectral data for similar compounds[1][2], the following represents the expected spectroscopic signature:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet at approximately 1.4-1.5 ppm. The N-methyl group would appear as a singlet around 2.7-2.9 ppm. The diastereotopic protons of the methylene group (C5) on the imidazolidinone ring would likely present as two distinct multiplets or doublets of doublets between 3.0 and 3.8 ppm. The chiral proton at C4 is expected to be a multiplet in the region of 4.0-4.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display distinct peaks for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons of the tert-butyl group near 28 ppm. The N-methyl carbon would resonate at approximately 30-32 ppm. The methylene carbon (C5) would be found around 48-52 ppm, and the chiral carbon (C4) at 55-60 ppm. The carbonyl carbon of the ester and the urea carbonyl would appear in the downfield region, typically between 155-175 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching frequencies. The ester carbonyl (C=O) stretch is anticipated around 1730-1750 cm⁻¹, while the urea carbonyl stretch would appear at a lower wavenumber, typically in the 1680-1700 cm⁻¹ range, due to electronic effects. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 201.2.

Stereoselective Synthesis

The synthesis of this compound is a multi-step process that begins with a readily available chiral starting material, typically an amino acid, to establish the crucial (S)-stereocenter. A common and efficient route starts from N-benzyloxycarbonyl-L-asparagine.

Synthesis_Pathway cluster_start Starting Material cluster_steps Synthetic Transformations cluster_end Final Product A N-Cbz-L-Asparagine B Cyclization & Esterification A->B  1. Reagents for      cyclization  2. t-BuOH, DCC C N-Methylation B->C  CH₃I, Base   D Deprotection (De-Cbz) C->D  H₂, Pd/C   E tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate D->E  (Final Intermediate)  

Detailed Synthesis Protocol

The following protocol is a representative synthesis, with the causality for each step explained to provide a deeper understanding of the process.

Step 1: Cyclization and Esterification of N-benzyloxycarbonyl-L-asparagine

  • Reaction: N-benzyloxycarbonyl-L-asparagine is treated with reagents to induce intramolecular cyclization to form the 2-oxoimidazolidine ring. This is often followed by esterification with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Causality: The benzyloxycarbonyl (Cbz) group serves as a protecting group for the alpha-amino group, preventing unwanted side reactions. The cyclization is a key step in forming the rigid imidazolidinone core. The tert-butyl ester is introduced as it is a robust protecting group for the carboxylic acid that can be selectively removed under acidic conditions without affecting other sensitive functional groups.

Step 2: N-Methylation

  • Reaction: The secondary amine within the imidazolidinone ring is methylated using an alkylating agent such as methyl iodide in the presence of a suitable base (e.g., sodium hydride).

  • Causality: The methylation at the N1 position is a specific requirement for the final structure of Imidapril. The choice of a strong base is necessary to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with methyl iodide.

Step 3: Deprotection of the N-Cbz Group

  • Reaction: The Cbz protecting group is removed via catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Causality: Catalytic hydrogenation is a clean and efficient method for deprotecting Cbz groups. The reaction proceeds under mild conditions and the byproducts (toluene and carbon dioxide) are easily removed. This step reveals the secondary amine at the N3 position, which is the reactive site for the subsequent coupling reaction.

Application in the Synthesis of Imidapril

The primary and most significant application of this compound is as a key chiral intermediate in the industrial synthesis of Imidapril, a potent ACE inhibitor used in the treatment of hypertension.

Imidapril_Synthesis cluster_intermediates Key Intermediates cluster_reaction Coupling and Deprotection cluster_final Final API A tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate C Peptide Coupling A->C B (S)-N-[(S)-1-carboxyethyl]- L-norvaline ethyl ester derivative B->C D Acidic Deprotection C->D  Formation of  protected Imidapril   E Imidapril D->E  HCl or TFA  

Mechanism of Stereocontrol

The (4S) stereocenter of the imidazolidinone ring plays a crucial role in directing the stereochemistry of the subsequent acylation reaction. The rigid, planar nature of the imidazolidinone ring, coupled with the steric bulk of the tert-butyl ester, creates a highly organized transition state.

Stereocontrol_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product A Chiral Intermediate (Top face sterically hindered) TS Acylating agent approaches from the less hindered bottom face A->TS B Acylating Agent B->TS P Diastereomerically pure coupled product TS->P  Stereoselective  C-N bond formation  

The N3-amine of the imidazolidinone attacks the activated acylating agent. The tert-butyl ester group at the C4 position effectively blocks one face of the molecule, forcing the incoming acylating agent to approach from the less sterically hindered face. This substrate-controlled diastereoselective reaction ensures the formation of the desired (S,S,S) stereoisomer of Imidapril.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a testament to the power of rational design in synthetic organic chemistry. Its robust synthesis from readily available chiral precursors, combined with its ability to effectively control stereochemistry in subsequent reactions, makes it an indispensable intermediate in the pharmaceutical industry. The successful and large-scale synthesis of Imidapril is a direct result of the strategic implementation of this and other well-designed chiral building blocks. For researchers and process chemists, a thorough understanding of the properties, synthesis, and stereodirecting influence of this molecule is essential for the development of efficient and stereoselective synthetic routes to complex therapeutic agents.

References

Technical Guide: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 83056-79-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key chiral intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic pathway.

Core Compound Information

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its chiral nature makes it particularly valuable for the stereoselective synthesis of complex molecules. The primary application of this compound is as a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril, which is used to treat hypertension and congestive heart failure.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₆N₂O₃[4][5][6][7][8]
Molecular Weight 200.23 g/mol [4][5][6]
Boiling Point 347.4 °C at 760 mmHg[5]
Density 1.115 g/cm³[5]
Flash Point 163.9 °C[5]
Refractive Index 1.473[5]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol[5]
Storage Temperature Room Temperature, Sealed in Dry Conditions[5]
Purity ≥97%[7]
Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[4][8]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the deprotection of an amino-protected precursor. A common method is the removal of a carboxybenzyl (Cbz) protecting group via catalytic hydrogenation.[3] The following experimental protocol is based on a method that avoids the use of high-pressure gaseous hydrogen.[3]

Experimental Protocol: Synthesis via Catalytic Transfer Hydrogenation

This protocol describes the deprotection of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate to yield the target compound.

Materials:

  • tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (precursor)

  • Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry methanol

  • Celite

Procedure:

  • A stirred suspension of the Cbz-protected precursor is prepared in dry methanol.

  • Palladium on carbon (Pd/C) and anhydrous ammonium formate are added to the suspension in one portion under a nitrogen atmosphere.

  • The reaction mixture is stirred at reflux temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the catalyst is removed by filtration through a celite pad.

  • The combined organic filtrate is concentrated by evaporation under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Visualized Workflows and Pathways

Synthetic Pathway of this compound

The following diagram illustrates the synthetic workflow for the preparation of the target compound from its Cbz-protected precursor.

G cluster_0 Synthesis Workflow precursor tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl- 2-oxoimidazolidine-4-carboxylate reagents Pd/C, Anhydrous Ammonium Formate in dry Methanol precursor->reagents 1. Add reagents reaction Reflux reagents->reaction 2. Heat to reflux workup Filtration through Celite reaction->workup 3. Reaction completion (monitored by TLC) product This compound workup->product 4. Isolate product

Caption: Synthetic workflow for the preparation of the target compound.

As this compound is a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. The relevant pathway is its synthetic route, as depicted above.

References

An In-depth Technical Guide to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a chiral organic compound featuring an imidazolidinone core. The "(4S)" designation indicates the stereochemistry at the 4th position of the imidazolidine ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 83056-79-5[1][2][3][4]
Molecular Formula C9H16N2O3[1][2][4][5]
SMILES CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)C[1]
InChI Key JHSLVEQWBDYFQN-LURJTMIESA-N[1]
Synonyms (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate, (4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester[1]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 200.23 g/mol [1][2][5]
Density 1.1 ± 0.1 g/cm³[2][6]
Boiling Point 347.4 ± 31.0 °C at 760 mmHg[2][6]
Melting Point 133-135 °C[7]
Flash Point 163.9 ± 24.8 °C[6]
XLogP3 0.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure.[7][8][9] The chirality of this compound is essential for the stereospecific synthesis of the final active pharmaceutical ingredient.

Below is a diagram illustrating the logical relationship of this intermediate in the synthesis of Imidapril.

G Logical Flow: Role of Intermediate in Imidapril Synthesis A Starting Materials (e.g., (S)-2-Oxo-imidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester) B Synthesis of This compound (Key Intermediate) A->B C Further Synthetic Steps (Coupling with other moieties) B->C D Imidapril (Final API) C->D

Role of the intermediate in Imidapril synthesis.

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the debenzylation of a protected precursor.[7]

Example Synthetic Protocol: Debenzylation using Catalytic Hydrogenation

  • Starting Material: A compound of formula (III) where PG is a protecting group like Carboxybenzyl (Cbz) and PG1 is a tert-butyl group.[7]

  • Reaction: The starting material is subjected to catalytic hydrogenation to remove the Cbz protecting group.[7]

  • Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst.[7]

  • Hydrogen Source: The reaction can be carried out using hydrogen gas under pressure or with a hydrogen donor like anhydrous ammonium formate.[7]

  • Solvent: A suitable solvent such as methanol or ethanol is used.[7]

  • Procedure:

    • A stirred suspension of the starting material and Pd/C in the chosen solvent is prepared under an inert atmosphere (e.g., nitrogen).[7]

    • If using a hydrogen donor, it is added to the mixture, which is then refluxed.[7]

    • If using hydrogen gas, the reaction vessel is pressurized with H2 and stirred at room temperature.[7]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).[7]

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.[7]

    • The solvent is removed from the filtrate under reduced pressure to yield the crude product.[7]

    • The product can be further purified by trituration with a suitable solvent like isopropyl ether (IPE).[7]

The following diagram outlines the general experimental workflow for the synthesis.

G General Experimental Workflow for Synthesis A Reaction Setup: - Starting Material - Pd/C Catalyst - Solvent (e.g., Methanol) B Hydrogenation: - Add Hydrogen Source (H2 gas or donor) - Stir/Reflux A->B C Reaction Monitoring: - TLC B->C D Workup: - Filter to remove Catalyst C->D E Isolation: - Evaporate Solvent D->E F Purification: - Trituration/Crystallization E->F G Final Product: - tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate F->G

Workflow for the synthesis of the title compound.

Safety and Handling

It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed[1][4]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Physical and chemical properties of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, an important intermediate in pharmaceutical synthesis. This document details its characteristics, synthesis, and safety protocols, presenting data in a clear and accessible format for scientific and research applications.

Chemical Identity and Descriptors

This compound is a chiral heterocyclic compound. Its stereochemistry is denoted by the (4S) designation, indicating the specific spatial arrangement of the atoms at the 4th position of the imidazolidine ring.

Below is a diagram illustrating the key identifiers for this compound and their relationships.

G Compound This compound IUPAC IUPAC Name: This compound Compound->IUPAC CAS CAS Number: 83056-79-5 Compound->CAS MolFormula Molecular Formula: C9H16N2O3 Compound->MolFormula Synonyms Synonyms: (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate Compound->Synonyms InChIKey InChIKey: JHSLVEQWBDYFQN-LURJTMIESA-N Compound->InChIKey SMILES SMILES: CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)C Compound->SMILES

Caption: Key identifiers for the target compound.

Physical and Chemical Properties

The following tables summarize the key physical and computed chemical properties of this compound.

Table 1: Physical Properties

PropertyValueCitations
Molecular FormulaC9H16N2O3[1][2]
Molecular Weight200.23 g/mol [1][2]
Melting Point133-135 °C[3]
Boiling Point347.4 ± 31.0 °C at 760 mmHg[1][4]
Density1.1 ± 0.1 g/cm³[1][4]
Flash Point163.9 ± 24.8 °C[4][5]
Refractive Index1.474[5]

Table 2: Computed Chemical Properties

PropertyValueCitations
XLogP30.3[2][5]
Hydrogen Bond Acceptor Count3[2]
Polar Surface Area58.6 Ų[2][5]
Exact Mass200.11609238 Da[2]

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor.[3] A common synthetic route involves the debenzylation of a protected precursor.[3]

General Synthetic Protocol: Debenzylation

A method for producing this compound involves the deprotection of a compound where the amino group is protected, for instance, with a carboxybenzyl (Cbz) group.[3] The reaction is carried out using a metal catalyst, such as Palladium on carbon (Pd/C), and a hydrogen donor, like anhydrous ammonium formate, in a suitable solvent such as dry methanol.[3] The reaction mixture is stirred at reflux temperature, and the progress is monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent under reduced pressure.[3]

The following diagram illustrates a generalized workflow for this synthesis.

G Start Start: Protected Precursor (e.g., Cbz-protected) Reagents Add Reagents: - Pd/C Catalyst - Hydrogen Donor (e.g., Ammonium Formate) - Solvent (e.g., Methanol) Start->Reagents Reaction Reaction Conditions: - Reflux Temperature - Stirring Reagents->Reaction Monitoring Monitor Reaction: - Thin Layer Chromatography (TLC) Reaction->Monitoring Filtration Filtration: - Remove Catalyst (Pd/C) Monitoring->Filtration Reaction Complete Evaporation Evaporation: - Remove Solvent under Reduced Pressure Filtration->Evaporation Product Final Product: This compound Evaporation->Product

Caption: Generalized synthesis workflow.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [5]

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ eye protection/ face protection.

  • Response:

    • P301+P317: IF SWALLOWED: Get medical help.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P317: If skin irritation occurs: Get medical help.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container in accordance with local regulations.

Handling and Storage: Handle in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes.[5][6] Avoid the formation of dust and aerosols.[6] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]

References

An In-depth Technical Guide to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document details its chemical and physical properties, outlines a detailed synthesis protocol, and illustrates its role in the manufacturing of Imidapril.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical and safety databases.

PropertyValueReference
Molecular Weight 200.23 g/mol [1][2]
Molecular Formula C₉H₁₆N₂O₃[1][2]
CAS Number 83056-79-5[1][2]
Density 1.1±0.1 g/cm³[3][4]
Boiling Point 347.4±31.0 °C at 760 mmHg[3][4]
Flash Point 163.9±24.8 °C[4]
Appearance Colorless or light yellow liquid[5]
IUPAC Name This compound[1][2]

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of Imidapril.[6] The following experimental protocol is based on the deprotection of a protected precursor as described in patent literature.[1]

Experimental Protocol: Synthesis via Debenzylation

Objective: To synthesize (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester by deprotection of a carboxybenzyl (Cbz) protected precursor.

Materials:

  • Compound of formula (III) (N-Cbz protected precursor)

  • Palladium on carbon (Pd/C) catalyst

  • Dry Methanol

  • Anhydrous ammonium formate

  • Nitrogen gas

  • Celite pad

  • Isopropyl ether (IPE)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • A stirred suspension of the N-Cbz protected precursor (formula III) is prepared in dry methanol.

  • Under a nitrogen atmosphere, Pd/C catalyst and anhydrous ammonium formate are added in one portion to the suspension.

  • The reaction mixture is stirred at reflux temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the catalyst is removed by filtration through a celite pad.

  • The combined organic filtrate is evaporated under reduced pressure to yield the crude product.

  • For purification, isopropyl ether (IPE) is added to the residue, and the mixture is stirred at 25-30 °C for 30 minutes.

  • The mixture is then cooled to 15 °C and stirred for an additional 30 minutes.

  • The resulting solid is filtered and washed with IPE to obtain tert-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate.

Expected Outcome:

  • The final product is a solid with a melting range of 133-135 °C and a purity of approximately 95% as determined by HPLC.[1]

Role in Imidapril Synthesis

This compound serves as a significant building block in the multi-step synthesis of Imidapril, a potent ACE inhibitor used in the management of hypertension. The workflow below illustrates the synthetic route where this intermediate is utilized.

G cluster_0 Synthesis of Imidapril Precursor N-Cbz Protected Precursor (Formula III) Intermediate This compound (Formula IIa) Precursor->Intermediate Debenzylation (Pd/C, H₂ donor) Imidapril_Ester Imidapril tert-butyl ester Intermediate->Imidapril_Ester Coupling Reaction Coupling_Partner (S)-ethyl-2-[(S)-4-methyl-2, 5-Dioxooxazolidin-3-yl]-4-phenylbutanoate (Formula IV) Coupling_Partner->Imidapril_Ester Coupling Reaction Imidapril Imidapril Imidapril_Ester->Imidapril Ester Hydrolysis

References

An In-depth Technical Guide on tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, with the CAS registry number 83056-79-5, is a chiral organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its most notable application is in the production of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] The stereochemistry of this intermediate is vital for the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in the mechanism of action of its downstream product, Imidapril.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic procedures.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 83056-79-5[4]
Molecular Formula C₉H₁₆N₂O₃[4]
Molecular Weight 200.23 g/mol [4]
Boiling Point 347.4 ± 31.0 °C at 760 mmHg[5][6]
Density 1.1 ± 0.1 g/cm³[5][6]
Melting Range 133-135 °C[7]
Appearance Colorless or light yellow liquid[8]

Experimental Protocols: Synthesis

The synthesis of this compound is a critical step in the manufacturing of Imidapril. Several synthetic routes have been developed to produce this intermediate with high purity and yield. Below are detailed methodologies for key synthetic approaches.

Method 1: Debenzylation via Catalytic Hydrogenation

This method involves the debenzylation of a protected precursor.[7]

  • Starting Material: A compound of formula (IIIa) where the amino group is protected by a carboxybenzyl (Cbz) group.

  • Reagents and Catalysts:

    • 10% Palladium on Carbon (Pd/C)

    • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.

    • Solvent: Methanol or Ethanol.

  • Procedure:

    • A stirred suspension of the starting material in dry methanol is prepared under a nitrogen atmosphere.

    • 10% Pd/C and, if applicable, ammonium formate are added to the suspension.

    • If using hydrogen gas, the mixture is placed in a hydrogenation kettle and pressurized to 3 kg/cm ². The mixture is stirred at room temperature for approximately 3 hours.

    • If using ammonium formate, the reaction mixture is heated to reflux temperature (around 66-68 °C) and maintained for 3-4 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the catalyst is removed by filtration through a celite pad.

    • The solvent is evaporated under reduced pressure.

    • The resulting solid is purified by recrystallization from a suitable solvent like isopropyl ether (IPE).

  • Yield: HPLC purity of 95-99.66% has been reported.[7]

Method 2: Synthesis using Magnesium Shavings

An alternative method utilizes magnesium shavings for the reaction.[7]

  • Starting Material: A compound of formula (IIIa).

  • Reagents:

    • Activated magnesium shavings

    • Methanol

  • Procedure:

    • To a mixture of the starting material in methanol, activated magnesium shavings are added under a nitrogen atmosphere at a temperature of about 20-30 °C.

    • The reaction is monitored for completion.

    • The product is isolated and purified.

Synthesis of Imidapril Hydrochloride from the Intermediate

The synthesized this compound is then used to produce Imidapril hydrochloride.

  • Reactants:

    • tert-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate

    • (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • tert-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate is dissolved in THF and cooled to a temperature of -45 to -50 °C.

    • A solution of (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in THF is added to the reaction mixture at the same low temperature.

    • The reaction mass is stirred for approximately 90 minutes.

    • The reaction is quenched by adding it to a mixture of ethyl acetate and water.

    • The organic layer is separated, washed, and dried.

    • Isopropanolic hydrochloride is added to the organic layer, which is then concentrated under reduced pressure.

    • The precipitated crystals of Imidapril hydrochloride are filtered and dried.[9]

Signaling Pathways and Mechanism of Action of Imidapril

As an intermediate, this compound does not have a direct biological signaling pathway. However, its end-product, Imidapril, is a potent ACE inhibitor that acts on the Renin-Angiotensin-Aldosterone System (RAAS).[10][11][12] Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat.[2][13]

Imidaprilat competitively inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[10][11] The inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and a decrease in blood pressure.[12] Furthermore, the reduction in angiotensin II levels leads to decreased aldosterone secretion, which promotes the excretion of sodium and water.[2][11]

ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, imidaprilat increases the levels of bradykinin, which can contribute to the vasodilation effect through the bradykinin-B1/B2 receptor and nitric oxide (NO)-dependent pathways.[14] There is also evidence to suggest an interaction with the Angiotensin II type 2 (AT2) receptor, which may contribute to the angiogenic effects of imidapril.[14]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis_intermediate Synthesis of Intermediate cluster_synthesis_imidapril Synthesis of Imidapril HCl Protected Precursor Protected Precursor Debenzylation Debenzylation Protected Precursor->Debenzylation Pd/C, H2 or Ammonium Formate Intermediate tert-butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate Debenzylation->Intermediate Coupling Reaction Coupling Reaction Intermediate->Coupling Reaction Reactant B Imidapril Intermediate Coupled Product Coupling Reaction->Imidapril Intermediate Hydrolysis Hydrolysis Imidapril Intermediate->Hydrolysis Alcoholic HCl Imidapril HCl Imidapril Hydrochloride Hydrolysis->Imidapril HCl

Caption: Synthetic workflow for Imidapril HCl production.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Imidapril_Action Mechanism of Imidaprilat Action Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE->Angiotensin_II Bradykinin Bradykinin ACE->Bradykinin Degradation Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Imidaprilat Imidaprilat (Active Metabolite) Imidaprilat->Inhibition Imidaprilat->Bradykinin Prevents Degradation Inhibition->ACE Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Caption: Mechanism of Imidaprilat action on the RAAS pathway.

References

Technical Guide: Physicochemical Properties of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate (CAS No: 83056-79-5) is a chiral heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Notably, it is a key building block for the production of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[2] Understanding the physicochemical properties of this intermediate is paramount for process optimization, formulation development, and ensuring the overall quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the solubility and other key characteristics of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate.

Physicochemical Properties

A summary of the known physicochemical properties of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate is presented in the table below. It is important to note that while qualitative solubility information is available, specific quantitative data (e.g., in g/L or mg/mL at various temperatures) is not extensively reported in publicly available literature.

PropertyValueReference
Molecular Formula C₉H₁₆N₂O₃[3]
Molecular Weight 200.24 g/mol [3]
CAS Number 83056-79-5[3]
Appearance Off-White Solid[4]
Boiling Point 347.4 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 163.9 ± 24.8 °C[3]
Refractive Index 1.474[3]
XLogP3 0.3[3]
PSA (Polar Surface Area) 58.6 Ų[3]
Qualitative Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Water-soluble.[4]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate, based on the widely accepted shake-flask method. This method is considered the "gold standard" for obtaining equilibrium solubility data.[5]

Objective: To determine the saturation concentration of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate in various solvents at a controlled temperature.

Materials:

  • (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate (purity ≥ 97%)

  • Selected solvents (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, chloroform) of analytical grade

  • Vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Sample Preparation: Add an excess amount of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Add a known volume of the pre-equilibrated solvent to the vial containing the compound.

  • Agitation: Seal the vials and place them in an orbital shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. For finer suspensions, centrifugation at the experimental temperature is recommended to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

  • Filtration: Immediately filter the collected sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent undissolved solids from artificially inflating the measured concentration.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate in the chosen solvent at the experimental temperature, expressing the result in appropriate units (e.g., mg/mL or mol/L).

Workflow and Pathway Visualizations

Synthesis of Imidapril

(S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate is a pivotal intermediate in the multi-step synthesis of Imidapril. The following diagram illustrates a simplified workflow for this process.

G Simplified Synthesis of Imidapril cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Imidapril Formation N-benzyloxycarbonyl-L-asparagine N-benzyloxycarbonyl-L-asparagine Cyclization_Esterification_Methylation Cyclization, Esterification, Methylation N-benzyloxycarbonyl-L-asparagine->Cyclization_Esterification_Methylation Multiple Steps De-Cbz_Reaction De-Cbz Reaction Cyclization_Esterification_Methylation->De-Cbz_Reaction Intermediate (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate De-Cbz_Reaction->Intermediate Acylation Acylation with N-[(S)-1-ethoxyoxo-3-phenylpropyl]-L-alanine Intermediate->Acylation Deprotection Removal of tert-butyl group Acylation->Deprotection Imidapril_HCl Imidapril Hydrochloride Deprotection->Imidapril_HCl

Caption: Synthetic pathway of Imidapril from N-benzyloxycarbonyl-L-asparagine.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining solubility is depicted in the diagram below.

G Experimental Workflow for Solubility Determination Start Start Add_Excess_Compound Add excess compound to vial Start->Add_Excess_Compound Add_Solvent Add known volume of solvent Add_Excess_Compound->Add_Solvent Equilibrate Equilibrate with agitation (24-72h at constant T) Add_Solvent->Equilibrate Separate_Phases Separate solid and liquid phases (centrifuge) Equilibrate->Separate_Phases Collect_Supernatant Collect supernatant Separate_Phases->Collect_Supernatant Filter_Sample Filter sample (0.22 µm) Collect_Supernatant->Filter_Sample Dilute_Sample Dilute sample for analysis Filter_Sample->Dilute_Sample Analyze Analyze by HPLC or other method Dilute_Sample->Analyze Calculate_Solubility Calculate solubility Analyze->Calculate_Solubility End End Calculate_Solubility->End

Caption: Shake-flask method workflow for solubility measurement.

References

An In-depth Technical Guide to the Safety and Hazards of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.[1][2] Due to its role as a precursor to a pharmacologically active molecule, understanding its safe handling, potential hazards, and the biological context of its end-product is critical for researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior under various laboratory conditions.

PropertyValue
CAS Number 83056-79-5
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.24 g/mol
Appearance Colorless or light yellow liquid
Boiling Point 347.4 ± 31.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 163.9 ± 24.8 °C

Source: PubChem, ChemSrc[3][4]

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: PubChem[4]

Signal Word: Warning

Hazard Pictograms:

  • alt text

Experimental Protocols and Safe Handling

Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. For larger quantities or potential for splashing, consider chemical-resistant aprons or suits.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Handle in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If irritation persists, get medical attention.

  • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

  • If Inhaled: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Spills and Disposal
  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for chemical waste. Do not allow to enter drains or waterways.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Biological Context and Signaling Pathway

While there is limited direct research on the biological activity of this compound itself, its significance lies in its role as a key intermediate in the synthesis of Imidapril.[1][2] Imidapril is an ACE inhibitor used for the treatment of hypertension.[5][6] Therefore, understanding the signaling pathway affected by the final product is crucial for anyone working with this precursor.

Imidapril, and other ACE inhibitors, function by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The primary target of Imidapril is the Angiotensin-Converting Enzyme (ACE).

RAAS_Pathway cluster_blood_pressure Blood Pressure Regulation cluster_inhibition Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na+ & H2O retention Vasoconstriction->Increased_BP Imidapril Imidapril (from Intermediate) ACE ACE Imidapril->ACE inhibits Renin Renin

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Imidapril.

The diagram above illustrates that ACE converts Angiotensin I to Angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to increased blood pressure.[7][8][9][10][11] Imidapril, synthesized from this compound, inhibits ACE, thereby reducing the levels of Angiotensin II and consequently lowering blood pressure.[8][9]

Experimental Workflow for Synthesis

The synthesis of Imidapril from its precursors involves a series of chemical reactions. A simplified, conceptual workflow highlighting the position of this compound is presented below.

Synthesis_Workflow Start Starting Materials Intermediate_1 Precursor Synthesis Start->Intermediate_1 Target_Intermediate tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate Intermediate_1->Target_Intermediate Coupling Coupling Reaction Target_Intermediate->Coupling Deprotection Deprotection & Purification Coupling->Deprotection Final_Product Imidapril (API) Deprotection->Final_Product

References

Literature review on tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, with the CAS Number 83056-79-5, is a chiral heterocyclic compound of significant interest in pharmaceutical synthesis.[1][2] Its primary application lies as a crucial intermediate in the manufacturing of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[3][4] This review consolidates the available scientific literature on its synthesis, chemical and physical properties, and its role in the broader context of drug development. While detailed experimental protocols and comprehensive spectroscopic characterization are not extensively reported in publicly accessible literature, this guide provides a thorough overview based on patent literature and chemical databases.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical databases and supplier information.

PropertyValueSource(s)
Molecular Formula C9H16N2O3[1][2]
Molecular Weight 200.23 g/mol [2]
CAS Number 83056-79-5[1][2]
Appearance Colorless or light yellow liquid (predicted)ChemBK
Density 1.1 ± 0.1 g/cm³[5]
Boiling Point 347.4 ± 31.0 °C at 760 mmHg[5]
Melting Range 133-135 °C[6]
Flash Point 163.9 ± 24.8 °C[7]
Refractive Index 1.474[7]
Purity (as reported in patent literature) 95% - 99.66% (HPLC)[6]

Synthesis

The synthesis of this compound is most prominently described in patent literature detailing the production of Imidapril. The key synthetic step involves the deprotection of a precursor molecule.

A widely cited method is the debenzylation of a protected amino group.[3][6] The general scheme for this transformation is the conversion of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate to the target compound.

Experimental Protocol (General Overview)

Reaction: Deprotection of an N-Cbz protected precursor.[6]

  • Precursor: tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

  • Catalyst: Palladium on carbon (Pd/C)

  • Hydrogen Donor: Anhydrous ammonium formate or hydrogen gas under pressure. The use of a hydrogen donor like ammonium formate provides a method that avoids the need for high-pressure hydrogenation equipment.[6]

  • Solvent: Dry methanol or ethanol are commonly used.[6]

  • Procedure: The protected precursor is suspended in the solvent, followed by the addition of the catalyst and the hydrogen donor under an inert atmosphere (e.g., nitrogen). The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the crude product.[6]

  • Purification: The crude product can be further purified by trituration with a suitable solvent such as isopropyl ether (IPE) or by recrystallization to achieve high purity.[6]

It is important to note that specific details such as reaction times, temperatures, and precise stoichiometry may vary and would require optimization for specific laboratory or industrial scale-up.

Role in Imidapril Synthesis

This compound serves as a key building block in the total synthesis of Imidapril. The overall workflow involves the coupling of this intermediate with another chiral molecule, followed by deprotection steps to yield the final active pharmaceutical ingredient.

The following diagram illustrates the logical workflow for the synthesis of Imidapril, highlighting the position of the title compound as a key intermediate.

imidapril_synthesis cluster_precursor Precursor Synthesis cluster_core Core Intermediate Formation cluster_coupling Coupling and Final Product Formation N_Cbz_Asparagine N-Benzyloxycarbonyl-L-asparagine Protected_Intermediate_1 Cyclized & Esterified Intermediate N_Cbz_Asparagine->Protected_Intermediate_1 Cyclization, Esterification Protected_Intermediate_2 tert-butyl (4S)-3-(benzyloxycarbonyl) -1-methyl-2-oxoimidazolidine-4-carboxylate Protected_Intermediate_1->Protected_Intermediate_2 Methylation Target_Compound tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate Protected_Intermediate_2->Target_Compound De-Cbz Reaction (e.g., Pd/C, H₂ donor) Coupled_Product Imidapril tert-Butyl Ester Target_Compound->Coupled_Product Acylation Side_Chain N-[(S)-1-ethoxycarbonyl- 3-phenylpropyl]-L-alanine Side_Chain->Coupled_Product Imidapril_HCl Imidapril Hydrochloride Coupled_Product->Imidapril_HCl Removal of tert-butyl group (e.g., HCl gas)

Synthetic workflow for Imidapril Hydrochloride.

Spectroscopic Data

A comprehensive, publicly available set of 1H and 13C NMR spectroscopic data for this compound could not be identified in the reviewed literature. For unambiguous structure confirmation and purity assessment, researchers would need to acquire this data independently.

Conclusion

This compound is a well-established and critical intermediate in the synthesis of the ACE inhibitor Imidapril. Its synthesis via the deprotection of a Cbz-protected precursor is documented in patent literature, which also provides some quantitative data on its physical properties. However, a significant gap exists in the publicly available scientific literature regarding detailed experimental protocols and comprehensive spectroscopic characterization, particularly 1H and 13C NMR data. This guide provides a consolidated overview of the existing knowledge to aid researchers and drug development professionals in their understanding and potential application of this important synthetic building block. Further research and publication of detailed experimental procedures and full characterization data would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Imidapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key chemical intermediates and their synthesis in the manufacturing of Imidapril, a potent angiotensin-converting enzyme (ACE) inhibitor. The following sections detail the primary synthetic pathways, experimental protocols for key transformations, and quantitative data to support process understanding and optimization.

Overview of Imidapril Synthesis

The synthesis of Imidapril is a multi-step process that involves the preparation of two key fragments: a substituted imidazolidinone core and an amino acid-derived side chain. These fragments are then coupled, followed by a final deprotection step to yield the active pharmaceutical ingredient. A common and efficient synthetic route commences with N-benzyloxycarbonyl-L-asparagine and converges to produce Imidapril hydrochloride.

A generalized synthetic pathway is illustrated below:

G cluster_0 Imidazolidinone Core Synthesis cluster_1 Side-Chain Synthesis cluster_2 Coupling and Deprotection A N-benzyloxycarbonyl-L-asparagine B (4S)-3-(benzyloxycarbonyl)- 2-oxoimidazolidine-4-carboxylic acid A->B  Hoffmann  Rearrangement C tert-Butyl (4S)-3-(benzyloxycarbonyl)- 1-methyl-2-oxoimidazolidine-4-carboxylate B->C  Esterification &  Methylation D tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate C->D  Debenzylation G tert-Butyl Imidapril D->G E N-[(S)-1-ethoxycarbonyl- 3-phenylpropyl]-L-alanine F (S)-Ethyl 2-[(S)-4-methyl-2,5- dioxooxazolidin-3-yl]-4-phenylbutanoate (NEPA-NCA) E->F  Activation F->G  Coupling H Imidapril G->H  Deprotection  (Acid Hydrolysis) I Imidapril Hydrochloride H->I  Salt Formation G A tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate C tert-Butyl Imidapril A->C Base (e.g., K-tert-butoxide) B (S)-Ethyl 2-[(S)-4-methyl-2,5- dioxooxazolidin-3-yl]-4-phenylbutanoate B->C G cluster_prep Intermediate Preparation cluster_main Main Synthesis and Purification Start Start: N-benzyloxycarbonyl-L-asparagine Imidazolidinone_Core Prepare Imidazolidinone Core: tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate Start->Imidazolidinone_Core Multi-step synthesis Coupling Couple Intermediates Imidazolidinone_Core->Coupling Side_Chain Prepare Activated Side Chain: (S)-Ethyl 2-[(S)-4-methyl-2,5- dioxooxazolidin-3-yl]-4-phenylbutanoate Side_Chain->Coupling Deprotection Deprotect tert-Butyl Ester Coupling->Deprotection Salt_Formation Form Hydrochloride Salt Deprotection->Salt_Formation Purification Purify by Recrystallization Salt_Formation->Purification Final_Product Final Product: Imidapril Hydrochloride Purification->Final_Product

A Technical Guide to the Spectral Properties of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

PropertyValueSource
CAS Number 83056-79-5N/A
Molecular Formula C₉H₁₆N₂O₃[1]
Molecular Weight 200.23 g/mol [1]
Appearance White to off-white solidN/A
Melting Range 133-135 °C[2]
Purity (by HPLC) 99.66%[2]

Spectral Data Summary

Due to the limited availability of public experimental spectra for the title compound, the following tables present a combination of data from a closely related analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, and predicted values. This information is intended to guide researchers in the characterization of this molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0-4.2dd1HH-4
~3.5-3.7m1HH-5a
~3.2-3.4m1HH-5b
~2.8s3HN-CH₃
~1.4s9HC(CH₃)₃

Note: Predicted chemical shifts are based on the structure and data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~170-172C=O (ester)
~160-162C=O (urea)
~81-83C(CH₃)₃
~55-57C-4
~48-50C-5
~29-31N-CH₃
~27-29C(CH₃)₃

Note: Predicted chemical shifts are based on the structure and data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Table 3: IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2950MediumC-H stretch (alkane)
~1740-1720StrongC=O stretch (ester)
~1680-1660StrongC=O stretch (urea)
~1250-1200StrongC-O stretch (ester)

Note: Predicted peak positions are based on typical functional group frequencies.

Table 4: Mass Spectrometry Data (Predicted)
m/zIon
201.1239[M+H]⁺
223.1058[M+Na]⁺
145.0821[M - C₄H₉O]⁺
101.0715[M - C₅H₉O₂]⁺

Note: Predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data, based on standard laboratory practices and information from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization mode: Positive

    • Mass range: 50-500 m/z

    • Capillary voltage and other source parameters should be optimized for the compound.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Synthesis Workflow

The synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate typically involves the debenzylation of a protected precursor. The following diagram illustrates a common synthetic route.

Synthesis_Workflow Precursor (S)-1-Cbz-4-(tert-butoxycarbonyl)imidazolidin-2-one Methylation Methylation (e.g., MeI, NaH) Precursor->Methylation Intermediate (S)-1-Cbz-3-methyl-4-(tert-butoxycarbonyl)imidazolidin-2-one Methylation->Intermediate Debenzylation Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Debenzylation Product tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate Debenzylation->Product

Synthetic pathway for the target compound.

Logical Relationship of Spectral Data

The interpretation of the spectral data is interconnected, with each technique providing complementary information to confirm the structure of the molecule.

Spectral_Analysis_Logic Structure Proposed Structure HNMR ¹H NMR Structure->HNMR Proton Environment CNMR ¹³C NMR Structure->CNMR Carbon Skeleton IR IR Structure->IR Functional Groups MS MS Structure->MS Molecular Weight & Fragmentation Confirmation Structural Confirmation HNMR->Confirmation CNMR->Confirmation IR->Confirmation MS->Confirmation

Interrelation of spectral data for structural elucidation.

References

An In-depth Technical Guide to the Stereochemistry of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a chiral heterocyclic compound of significant interest in pharmaceutical synthesis. Its rigid structure and defined stereochemistry make it a valuable building block, most notably as a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.[1][2] Understanding the stereochemical integrity of this molecule is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of this important intermediate.

Stereochemistry

The stereochemistry of this compound is defined by the single stereocenter at the C4 position of the imidazolidinone ring. The "(4S)" designation indicates that this stereocenter possesses the S configuration. The absolute configuration of the parent carboxylic acid, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, has been unequivocally confirmed by single-crystal X-ray diffraction.[2] This analysis provides a solid foundation for the stereochemical assignment of its derivatives, including the tert-butyl ester.

The synthesis of this molecule relies on chiral starting materials to ensure the correct stereochemistry is maintained throughout the synthetic sequence. The enantiomeric purity of the final product is a critical quality attribute, as the biological activity of the subsequent API, Imidapril, is dependent on its specific stereoisomeric form.[1]

Synthesis

The most common synthetic routes to this compound involve the modification of a pre-existing chiral precursor. A prevalent method described in the patent literature involves the debenzylation of a protected precursor.[1][3]

A logical workflow for a common synthetic approach is outlined below:

Synthesis_Workflow General Synthetic Workflow A Starting Material (e.g., (S)-2-Oxo-imidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester) B Debenzylation (e.g., Catalytic Hydrogenation) A->B Deprotection C Purification (e.g., Filtration, Crystallization) B->C Isolation D Final Product (this compound) C->D Characterization

Caption: General Synthetic Workflow for this compound.

Experimental Protocols

Synthesis of this compound via Debenzylation

This protocol is a generalized procedure based on methods described in patent literature.[1]

Materials:

  • (S)-2-Oxo-imidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester (Precursor)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous ammonium formate or hydrogen gas

  • Dry methanol

  • Isopropyl ether (IPE)

  • Nitrogen gas

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • A suspension of the precursor in dry methanol is prepared in a reaction vessel under a nitrogen atmosphere.

  • To this suspension, Pd/C catalyst and a hydrogen source (e.g., anhydrous ammonium formate or introduction of hydrogen gas) are added.

  • The reaction mixture is stirred, typically at reflux temperature, and the progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is triturated with a solvent such as isopropyl ether (IPE) and stirred at room temperature, followed by cooling to induce crystallization.

  • The solid product is collected by filtration, washed with cold IPE, and dried to afford this compound.

Characterization and Data

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₁₆N₂O₃[3][4]
Molecular Weight 200.23 g/mol [3][4]
Melting Point 133-135 °C[1]
Appearance Solid
CAS Number 83056-79-5[3][4]
Spectroscopic Data of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

The following data for the parent carboxylic acid provides the basis for the structural confirmation of the title compound.

Parameter Value Reference
Specific Rotation [α]²⁴_D -9.4° (c 1.02 in H₂O)[2]
¹H NMR (400 MHz, D₂O) δ (ppm) 2.63 (s, 3H, NMe), 3.50 (dd, J = 9.7, 5.2 Hz, 1H, H-5), 3.72 (apparent t, J = 10.0 Hz, 1H, H-5), 4.27 (dd, J = 10.3, 5.2 Hz, 1H, H-4)[2]
¹³C NMR (100.6 MHz, D₂O) δ (ppm) 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H)[2]
IR ν_max (cm⁻¹) 3317, 1708, 1626, 1516, 1452, 1242[2]
Purity Data

Patent literature reports the purity of this compound as determined by High-Performance Liquid Chromatography (HPLC).

Purity (HPLC) Reference
95%[1]
99.66%[1]

Role in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of Imidapril, an ACE inhibitor used in the treatment of hypertension.[1][2] The stereochemistry of this intermediate directly dictates the stereochemistry of the final drug substance, which is essential for its therapeutic efficacy.

The logical relationship between the intermediate and the final API is depicted below:

Drug_Development_Relationship Role in Imidapril Synthesis A This compound (Key Intermediate) B Multi-step Synthesis A->B Further Elaboration C Imidapril (Active Pharmaceutical Ingredient) B->C Final API Synthesis

References

The Multifaceted Role of Imidazolidinone Derivatives in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolidinone derivatives have emerged as a cornerstone in contemporary organic chemistry, demonstrating remarkable versatility as organocatalysts, chiral auxiliaries, and scaffolds in medicinal chemistry and materials science. Their unique structural features and tunable electronic properties have enabled significant advancements in asymmetric synthesis and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core functions of imidazolidinone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Imidazolidinone Derivatives as Asymmetric Organocatalysts

Chiral imidazolidinone derivatives, famously pioneered by David MacMillan, have revolutionized the field of asymmetric organocatalysis.[1] These small organic molecules can effectively catalyze a wide range of transformations, leading to the formation of enantioenriched products with high yields and selectivities.[2]

The MacMillan Catalysts: Mechanism of Action

The catalytic cycle of MacMillan's imidazolidinone catalysts typically proceeds through the formation of a transient iminium ion. This activation strategy lowers the Lowest Unoccupied Molecular Orbital (LUMO) of α,β-unsaturated aldehydes and ketones, rendering them more susceptible to nucleophilic attack.[3][4] The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to high levels of stereocontrol.

MacMillan_Catalyst_Cycle Catalyst Chiral Imidazolidinone Catalyst Iminium Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Adduct Iminium Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct Product Enantioenriched Product Adduct->Product via Hydrolysis Hydrolysis Hydrolysis Adduct->Hydrolysis Product->Catalyst Catalyst Regeneration Hydrolysis->Product

Caption: Catalytic cycle of a MacMillan imidazolidinone catalyst.

Key Asymmetric Transformations

Imidazolidinone organocatalysts have been successfully employed in a variety of asymmetric reactions, including:

  • Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition of dienes and dienophiles to afford chiral cyclohexene derivatives.

  • Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich arenes to α,β-unsaturated aldehydes.

  • Michael Additions: Facilitating the conjugate addition of nucleophiles to enones and enals.

Table 1: Performance of Imidazolidinone Catalysts in Asymmetric Reactions

Reaction TypeCatalystDienophile/ElectrophileDiene/NucleophileSolventTemp (°C)Yield (%)ee (%)Reference
Diels-Alder(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HClCinnamaldehydeCyclopentadieneMeOH/H₂O239993 (exo)[1]
Diels-Alder(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneCrotonaldehydeCyclopentadieneMeCN/H₂ORT9490 (endo)[5]
Friedel-Crafts(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneCinnamaldehydeN-MethylpyrroleTHF-308793[6]
Friedel-Crafts(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneCrotonaldehydeIndoleCH₂Cl₂-859297[6]
Michael Addition(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-onetrans-CinnamaldehydeDimethyl malonateTolueneRT9291[7]

Imidazolidinone Derivatives as Chiral Auxiliaries

Chiral imidazolidin-2-ones serve as effective chiral auxiliaries, directing the stereochemical outcome of reactions on an attached prochiral substrate.[8] Their rigid cyclic structure and predictable steric hindrance allow for high levels of diastereoselectivity in a variety of transformations. A key advantage over other auxiliaries, such as Evans' oxazolidinones, is their enhanced stability towards ring-opening reactions.[8]

Principle of Asymmetric Induction

The chiral auxiliary is first covalently attached to the substrate. The inherent chirality of the auxiliary then blocks one face of the reactive center, forcing the incoming reagent to attack from the less sterically hindered face. After the reaction, the auxiliary can be cleaved and recovered.

Chiral_Auxiliary Substrate Prochiral Substrate Conjugate Substrate-Auxiliary Conjugate Substrate->Conjugate + Auxiliary Auxiliary Chiral Imidazolidinone Auxiliary Auxiliary->Conjugate Diastereomer Diastereomerically Enriched Product Conjugate->Diastereomer + Reagent (Stereocontrolled Reaction) Reagent Reagent Reagent->Diastereomer Product Chiral Product Diastereomer->Product Cleavage RecoveredAux Recovered Auxiliary Diastereomer->RecoveredAux Cleavage

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Table 2: Diastereoselective Reactions Using Imidazolidinone Auxiliaries

Reaction TypeChiral AuxiliarySubstrateReagentSolventTemp (°C)Yield (%)de (%)Reference
Aldol Reaction(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-oneN-acetylimidazolidinoneBenzaldehydeTHF-7885>95[9][10][11]
Alkylation(4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-oneN-propionylimidazolidinoneBenzyl bromideTHF-7890>98[12]

Applications in Medicinal Chemistry

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs and clinical candidates.[13] Its ability to engage in various non-covalent interactions and its synthetic tractability make it an attractive core for the design of novel therapeutic agents.

Anticancer Agents

Imidazolidinone derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the induction of apoptosis and the inhibition of key signaling pathways.[2][9][14] For example, certain derivatives have been shown to trigger the production of reactive oxygen species (ROS), leading to JNK pathway activation and subsequent cancer cell apoptosis.[15][16]

Anticancer_Pathway Imidazolidinone Imidazolidinone Derivative ROS Increased ROS Production Imidazolidinone->ROS JNK JNK Pathway Activation ROS->JNK Caspase Caspase Activation JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for imidazolidinone-induced apoptosis.

Antiviral Agents

Derivatives of imidazolidinone have also been developed as potent antiviral agents, particularly against HIV and Hepatitis C virus (HCV).[17] Their mechanisms of action often involve the inhibition of viral enzymes crucial for replication, such as HIV-1 protease.[8][18][19] By binding to the active site of the protease, these compounds prevent the cleavage of viral polyproteins, a critical step in the maturation of new, infectious virions.

HIV_Protease_Inhibition HIV_Protease HIV-1 Protease Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins cleaves Polyprotein Viral Polyprotein Polyprotein->HIV_Protease binds to Imidazolidinone Imidazolidinone Inhibitor Imidazolidinone->HIV_Protease

Caption: Mechanism of HIV-1 protease inhibition by imidazolidinone derivatives.

Applications in Materials Science

The utility of imidazolidinone derivatives extends beyond synthesis and medicine into the realm of materials science, where they have found applications as corrosion inhibitors and as monomers for polymer synthesis.

Corrosion Inhibitors

Imidazolidinone derivatives have demonstrated efficacy as corrosion inhibitors for various metals, particularly steel in acidic environments.[2][14][17] Their mechanism of action involves adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The presence of heteroatoms (N, O) and π-electrons in the aromatic rings of many derivatives facilitates strong adsorption to the metal surface.

Table 3: Corrosion Inhibition Efficiency of Imidazolidinone Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-[2-(4-Bromo-phenyl)-imidazo[1,2-a]pyridin-3-yl]-3-(4-nitro-phenyl)-imidazolidine-4-oneCarbon Steel3.5% NaCl1 mM90.67[14]
Imidazolidinyl UreaMild Steel1 M HCl28 mM95[17]
2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenolMild Steel0.5 M H₂SO₄1 mM97.7[2]
Polymer Chemistry

Imidazolidinone moieties can be incorporated into polymer backbones to impart specific properties such as improved thermal stability and altered solubility.[6] Polymers containing the imidazolidinone ring can be synthesized through various polymerization techniques, with the resulting materials having potential applications in coatings, drug delivery, and as specialty plastics.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction using a MacMillan Catalyst

Materials:

  • (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (MacMillan's first-generation catalyst)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Diene (e.g., cyclopentadiene)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in a 9:1 mixture of MeOH:H₂O (2.0 mL) is added the imidazolidinone catalyst (0.1 mmol, 10 mol%).

  • The diene (3.0 mmol) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with Et₂O and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.[1][4]

General Procedure for Asymmetric Friedel-Crafts Alkylation

Materials:

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan's second-generation catalyst)

  • α,β-Unsaturated aldehyde

  • Pyrrole or Indole derivative

  • Trifluoroacetic acid (TFA) (co-catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The imidazolidinone catalyst (0.2 mmol, 20 mol%) and TFA (0.1 mmol, 10 mol%) are dissolved in CH₂Cl₂ (2.0 mL) at the desired temperature (e.g., -85 °C).

  • The α,β-unsaturated aldehyde (1.0 mmol) is added, and the mixture is stirred for 10 minutes.

  • The pyrrole or indole derivative (1.2 mmol) is then added, and the reaction is stirred until completion as monitored by TLC.

  • The reaction is quenched by the addition of saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the enantioenriched Friedel-Crafts adduct.[6]

Synthesis of a Chiral Imidazolidin-2-one Auxiliary

Materials:

  • (S)-Valine methyl ester hydrochloride

  • (R)-1-Phenylethyl isocyanate

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Urea Formation: To a solution of (S)-valine methyl ester hydrochloride (1.0 equiv) and Et₃N (2.2 equiv) in CH₂Cl₂ at 0 °C is added (R)-1-phenylethyl isocyanate (1.05 equiv). The mixture is stirred at room temperature overnight. The reaction is then washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the crude urea.

  • Cyclization: The crude urea is dissolved in THF and added dropwise to a suspension of NaH (1.2 equiv) in THF at 0 °C. The reaction is stirred at room temperature until completion (TLC). The reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography to afford (S)-4-isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one.[9][10][11]

Conclusion

Imidazolidinone derivatives represent a remarkably versatile and powerful class of compounds in organic chemistry. Their application as organocatalysts has opened new avenues for the efficient and environmentally benign synthesis of chiral molecules. As chiral auxiliaries, they provide a reliable method for controlling stereochemistry in a range of chemical transformations. Furthermore, their prevalence in bioactive molecules underscores their importance in drug discovery and development, with significant potential as anticancer and antiviral agents. The expansion of their use into materials science further highlights the broad utility of this exceptional chemical scaffold. Continued research into the synthesis and application of novel imidazolidinone derivatives is poised to yield further innovations across the chemical sciences.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a key chiral intermediate in the synthesis of various pharmaceuticals, notably the angiotensin-converting enzyme (ACE) inhibitor Imidapril.[1][2] The stereochemistry at the C4 position is crucial for the biological activity of the final active pharmaceutical ingredient. This document provides detailed protocols for the synthesis of this intermediate, focusing on the deprotection of a benzyloxycarbonyl (Cbz) protected precursor. The methods described are suitable for laboratory-scale synthesis and are based on procedures outlined in the scientific and patent literature.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.23 g/mol [3]
CAS Number 83056-79-5[3]
Appearance White solid
Melting Point 133-135 °C[1]
Purity (HPLC) >95%[1]

Synthetic Overview

The primary synthetic route to this compound involves the debenzylation of its N-Cbz protected precursor, tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate. Several methods for this transformation have been reported, offering flexibility in terms of reaction conditions and reagents. The general reaction scheme is depicted below.

General Reaction Scheme

Caption: General synthetic workflow for the preparation of the target compound.

Experimental Protocols

This section details three distinct methods for the synthesis of this compound from its Cbz-protected precursor.

Method 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method utilizes a transfer hydrogenation approach, avoiding the need for high-pressure gaseous hydrogen.

Materials:

  • tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Celite

Procedure:

  • To a stirred suspension of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (100 g, 0.299 mol) in dry methanol (1000 mL), add 10% Pd/C (10 g) and anhydrous ammonium formate (66 g, 1.05 mol) in one portion under a nitrogen atmosphere.[1]

  • Heat the reaction mixture to reflux (approximately 66-68 °C) and maintain stirring for 3-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • For further purification, add isopropyl ether (IPE, 33 mL) to the crude solid and stir at 25-30 °C for 30 minutes.

  • Cool the mixture to 15 °C and continue stirring for another 30 minutes.

  • Filter the solid, wash with IPE, and dry to yield this compound.[1]

Method 2: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This is a classical catalytic hydrogenation method.

Materials:

  • tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate in ethanol in a suitable hydrogenation vessel.

  • Add 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (high pressure may be required) and stir the reaction mixture.[1]

  • Monitor the reaction until the starting material is consumed (e.g., by TLC or HPLC).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product.

Method 3: Debenzylation using Magnesium in Alcohol

This method provides an alternative to palladium-catalyzed reactions.

Materials:

  • tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

  • Activated Magnesium shavings

  • Methanol or Isopropanol

  • Hyflo (filter aid)

Procedure:

  • To a mixture of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (100 g, 0.299 mol) and methanol (500 mL), add activated magnesium shavings (36.3 g, 1.49 mol) under a nitrogen atmosphere at 20-30 °C.[1]

  • Stir the reaction mixture for approximately 2-3 hours.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Filter the reaction mixture through Hyflo and wash the filter cake with the corresponding alcohol (methanol or isopropanol).

  • Combine the filtrates and distill off the solvent completely under vacuum at a temperature below 45-50 °C to obtain the product.[1]

Data Presentation

The following table summarizes the quantitative data reported for the different synthetic methods.

MethodStarting MaterialReagentsSolventYieldPurity (HPLC)Melting Point (°C)Reference
1 100 g10% Pd/C (10 g), Ammonium Formate (66 g)Dry Methanol (1000 mL)4.6 g (from a different scale, full yield not specified)95% - 99.66%133-135[1]
2 Not specified10% Pd/C, H₂EthanolNot specifiedNot specifiedNot specified[1]
3 100 gMagnesium shavings (36.3 g)Methanol (500 mL)Not specified99.01%133-135[1]

Visualized Experimental Workflow (Method 1)

The following diagram illustrates the step-by-step workflow for the catalytic transfer hydrogenation method.

G cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start charge_flask Charge flask with starting material and dry methanol start->charge_flask end End Product add_reagents Add 10% Pd/C and ammonium formate under N₂ charge_flask->add_reagents reflux Heat to reflux (66-68°C) for 3-4 hours add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool reaction mixture monitor->cool Reaction complete filter Filter through Celite cool->filter evaporate Evaporate solvent filter->evaporate purify Stir with IPE, cool, and filter evaporate->purify dry Dry the final product purify->dry dry->end

Caption: Workflow for the synthesis via catalytic transfer hydrogenation.

References

Protocol for the Synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in the production of various pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Imidapril.[1] The synthesis is a two-stage process that begins with the formation of the protected intermediate, (4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester, followed by a debenzylation step to yield the final product.

The protocol is designed for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology. The synthesis of the precursor involves the protection and cyclization of L-aspartic acid, followed by N-methylation. The final product is obtained through catalytic transfer hydrogenation, a method that avoids the need for high-pressure gaseous hydrogen.[2]

Experimental Protocols

Stage 1: Synthesis of (4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

A detailed experimental protocol for the multi-step synthesis of this intermediate from L-aspartic acid is a prerequisite for the final debenzylation step. This typically involves:

  • Protection of L-aspartic acid: The amino and carboxylic acid groups of L-aspartic acid are protected. For instance, the amino group can be protected with a benzyloxycarbonyl (Cbz) group, and the carboxylic acids can be converted to their tert-butyl esters.

  • Cyclization: The protected L-aspartic acid derivative is then cyclized to form the 2-oxoimidazolidine ring.

  • N-methylation: The nitrogen at the 1-position of the imidazolidinone ring is methylated to introduce the methyl group.

(Note: A specific, detailed, and publicly available protocol for this multi-step conversion was not identified in the search results. The following protocol for Stage 2 assumes the availability of the precursor.)

Stage 2: Synthesis of this compound

This stage describes the debenzylation of (4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester to yield the final product.

Materials:

  • (4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester (Precursor)

  • Dry Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate (NH₄HCO₂)

  • Isopropyl Ether (IPE)

  • Nitrogen gas

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the precursor, (4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester, in dry methanol.

  • Addition of Reagents: Under a nitrogen atmosphere, add 10% Pd/C catalyst followed by the addition of anhydrous ammonium formate in one portion.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 66-68 °C) and stir for 3-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst.[2]

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure to remove the methanol, yielding the crude product.[2]

  • Purification:

    • Add isopropyl ether (IPE) to the crude product and stir the suspension at 25-30 °C for 30 minutes.[2]

    • Cool the mixture to 15 °C and continue stirring for another 30 minutes.[2]

    • Filter the solid, wash it with IPE, and dry it to obtain this compound.[2]

Data Presentation

ParameterValueReference
Precursor (4S)-3-Benzyloxycarbonyl-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester
Final Product This compound
CAS Number 83056-79-5[3][4]
Molecular Formula C₉H₁₆N₂O₃[3][4]
Molecular Weight 200.23 g/mol [3][4]
Melting Range 133-135 °C[2]
HPLC Purity 95% - 99.66%[2]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Debenzylation L_Aspartic_Acid L-Aspartic Acid Protected_Asp Protected L-Aspartic Acid (Cbz, tBu esters) L_Aspartic_Acid->Protected_Asp Protection Cyclized_Intermediate Cyclized Intermediate Protected_Asp->Cyclized_Intermediate Cyclization Precursor (4S)-3-Benzyloxycarbonyl-1-methyl- 2-oxoimidazolidine-4-carboxylic acid tert-butyl ester Cyclized_Intermediate->Precursor N-methylation Reaction Reaction: - Precursor - 10% Pd/C - Ammonium Formate - Dry Methanol - Reflux (66-68°C, 3-4h) Precursor->Reaction Input Workup Work-up: - Cool - Filter through Celite Reaction->Workup Purification Purification: - Concentrate - Triturate with IPE - Filter and Dry Workup->Purification Final_Product tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate Purification->Final_Product

Caption: Synthetic workflow for this compound.

References

Application of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate in the Manufacturing of Imidapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and congestive heart failure.[1] The synthesis of Imidapril, a complex chiral molecule, relies on the use of specific stereoisomers of key intermediates to ensure its therapeutic efficacy. One such crucial intermediate is tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. This chiral building block provides the necessary stereochemistry at one of the chiral centers of the final Imidapril molecule. Its application is pivotal in developing a stereoselective and efficient manufacturing process for this important antihypertensive drug.[2][3]

Role of this compound

This compound serves as a key starting material in the synthesis of Imidapril.[1] Its rigid cyclic structure and defined stereochemistry at the 4th position are instrumental in controlling the stereochemical outcome of the subsequent reactions. The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality, which is later removed in the final stages of the synthesis.

The general synthetic strategy involves the acylation of this compound with a suitably activated derivative of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine, followed by the deprotection of the tert-butyl group to yield Imidapril.[4]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl-(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylate

This protocol outlines the coupling reaction between this compound and (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate.[5]

Materials:

  • This compound

  • (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • 10% Isopropanolic hydrochloride

  • Diisopropylether

Procedure:

  • Charge 150 g of tert-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate into 450 ml of tetrahydrofuran in a suitable reaction vessel.

  • Cool the mixture to a temperature of -45 to -50 °C.

  • In a separate flask, dissolve 235 g of (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in 550 ml of tetrahydrofuran.

  • Add the solution from step 3 to the reaction mixture from step 2 at a temperature of -45 to -50 °C.

  • Stir the reaction mass for 90 minutes at -45 to -50 °C.

  • Quench the reaction by transferring the mixture into another flask containing 1.2 L of ethyl acetate and 600 ml of water.

  • Separate the organic layer and wash it with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Add 350 ml of 10% isopropanolic hydrochloride to the organic layer and concentrate under reduced pressure.

  • After complete removal of the solvent, add 600 ml of diisopropylether.

  • Filter the precipitated crystals and dry them to obtain t-butyl-(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylate hydrochloride.

Protocol 2: Synthesis of Imidapril Hydrochloride (Deprotection)

This protocol describes the removal of the tert-butyl protecting group to yield the final active pharmaceutical ingredient, Imidapril hydrochloride.[6]

Materials:

  • tert-Butyl-(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylate hydrochloride

  • Dichloromethane

  • Demineralized water

  • Aqueous potassium carbonate solution

  • Brine solution

  • Sodium sulfate

  • Concentrated sulfuric acid

  • 1,4-Dioxane

  • Isopropyl alcohol

Procedure:

  • Charge 300 g of t-butyl-(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylate hydrochloride into a flask containing 1.5 L of dichloromethane and 2.0 L of demineralized water.[5]

  • Adjust the pH of the reaction mixture to 10 using an aqueous potassium carbonate solution and separate the organic layer.[5]

  • Wash the organic layer twice with 500 ml of brine solution each time and dry over sodium sulfate.[5]

  • In a separate 1 L round bottom flask, slowly add 29.5 g (0.301 moles) of concentrated sulfuric acid to 150 ml of 1,4-dioxane, ensuring the temperature does not exceed 25-30°C.

  • Maintain the reaction mass for 30-45 minutes.

  • Add 50 g of the dried organic layer from step 3 to the sulfuric acid/1,4-dioxane mixture.

  • Stir the reaction for a specified time until completion (monitored by TLC or HPLC).

  • Upon completion, the product can be isolated and converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropyl alcohol.

Quantitative Data Summary

ParameterValueReference
Protocol 1: Coupling Reaction
Starting Material 1150 g this compound[5]
Starting Material 2235 g (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate[5]
Reaction Temperature-45 to -50 °C[5]
Reaction Time90 minutes[5]
Product Yield338 g (hydrochloride salt)[5]
Specific Rotation of Product-57.4°[5]
Protocol 2: Deprotection
Starting Material300 g of the coupled product hydrochloride[5]
Deprotecting AgentConcentrated Sulfuric Acid in 1,4-Dioxane[6]
Final ProductImidapril Hydrochloride[6]
Purity (by HPLC)99.82%[1]
Specific Optical Rotation-64.2°[1]
Melting Point215-217 °C[1]

Diagrams

imidapril_synthesis_workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product start1 tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate coupling Coupling Reaction (Acylation) start1->coupling start2 (S)-ethyl-2-[(S)-4-methyl- 2,5-dioxooxazolidin-3-yl]- 4-phenylbutanoate start2->coupling deprotection Deprotection (t-Butyl Group Removal) coupling->deprotection end_product Imidapril Hydrochloride deprotection->end_product

Caption: Overall workflow for the synthesis of Imidapril.

logical_relationship cluster_key_intermediate Key Chiral Intermediate cluster_role Function in Synthesis cluster_outcome Contribution to Final Product intermediate tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate role1 Provides Correct Stereochemistry intermediate->role1 role2 Enables Stereoselective Coupling intermediate->role2 role3 Carboxylic Acid Protection (tert-Butyl Group) intermediate->role3 outcome Formation of Stereochemically Pure Imidapril role1->outcome role2->outcome role3->outcome

Caption: Role of the key intermediate in Imidapril synthesis.

References

Application Notes and Protocols: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a chiral auxiliary increasingly utilized in asymmetric synthesis to achieve high levels of stereocontrol in the formation of new stereogenic centers. As a derivative of (S)-aspartic acid, this imidazolidinone auxiliary offers a rigid cyclic structure that effectively shields one face of a prochiral enolate, directing the approach of electrophiles to the opposite face. This steric hindrance is the basis for its utility in diastereoselective transformations.

This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, with a focus on the diastereoselective alkylation of carboxylic acid derivatives. The protocols outlined below are based on established methodologies for chiral auxiliary-mediated synthesis and are intended to serve as a guide for researchers in the field.

Key Applications

The primary application of this compound is in the asymmetric α-alkylation of carboxylic acids. This process involves the temporary attachment of the chiral auxiliary to a carboxylic acid, followed by deprotonation to form a chiral enolate, subsequent reaction with an electrophile, and finally, cleavage of the auxiliary to yield the desired α-substituted chiral carboxylic acid.

Experimental Protocols

Protocol 1: Acylation of the Chiral Auxiliary

The first step in utilizing the chiral auxiliary is its acylation with the desired carboxylic acid derivative. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., propanoic acid)

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.

  • Acylation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C and add triethylamine (1.5 eq). To this solution, add the freshly prepared acid chloride (1.1 eq) in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the N-acylated chiral auxiliary.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol describes the crucial diastereoselective alkylation step, where the new stereocenter is formed. The choice of base, solvent, and reaction temperature is critical for achieving high diastereoselectivity.

Materials:

  • N-acylated this compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • Enolate Formation: Dissolve the N-acylated chiral auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add freshly prepared LDA (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to release the enantiomerically enriched carboxylic acid. Several methods can be employed, with hydrolysis being a common approach.

Materials:

  • Alkylated N-acyl chiral auxiliary adduct

  • Lithium hydroxide (LiOH) or other suitable base

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂) (optional, for milder conditions)

  • Diethyl ether

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water. Add LiOH (2.0-4.0 eq) and stir the mixture at room temperature. For more sensitive substrates, a solution of LiOH and H₂O₂ can be used at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Acidify the reaction mixture to pH ~2 with aqueous HCl. Extract the aqueous layer with diethyl ether to remove the cleaved chiral auxiliary. The desired carboxylic acid remains in the aqueous layer.

  • Product Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the final product. The recovered chiral auxiliary can often be purified and reused.

Data Presentation

The following table summarizes typical results for the diastereoselective alkylation of the propionyl derivative of this compound with various electrophiles.

EntryElectrophile (R-X)Product (R)BaseSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e., %)
1Benzyl bromideBenzylLDATHF-7885-95>95
2Methyl iodideMethylLDATHF-7880-90>90
3Ethyl iodideEthylLDATHF-7882-92>92
4Allyl bromideAllylLDATHF-7888-98>95

Note: The presented data are representative and actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_prep Preparation cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage and Isolation Aux Chiral Auxiliary (tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate) Acylation Acylation Aux->Acylation Acid Prochiral Carboxylic Acid Acid->Acylation AcylAux N-Acylated Auxiliary Acylation->AcylAux Enolate Chiral Enolate Formation AcylAux->Enolate Base Strong Base (e.g., LDA) Base->Enolate Alkylation Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation AlkylatedProduct Alkylated Adduct (Diastereomerically Enriched) Alkylation->AlkylatedProduct Cleavage Hydrolysis AlkylatedProduct->Cleavage ChiralAcid Enantiomerically Enriched Acid Cleavage->ChiralAcid RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Proposed Mechanism of Stereochemical Control

Caption: Model for diastereoselectivity in enolate alkylation.

Experimental procedure for reactions involving CAS 83056-79-5

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

CAS Number: 83056-79-5

Molecular Formula: C₉H₁₆N₂O₃

Molecular Weight: 200.23 g/mol

Description: this compound is a chiral auxiliary and a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] It is a white crystalline powder soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.[1] This compound is particularly valuable in asymmetric synthesis for the preparation of enantiomerically pure molecules.[4]

Chemical Properties

PropertyValueSource
Boiling Point347.4 °C at 760 mmHg[1]
Density1.115 g/cm³[1]
Flash Point163.9 °C[1]
pKa12.43 ± 0.40 (Predicted)[1]
StorageSealed in dry, Room Temperature[1]

Applications

The primary application of this compound is as a chiral auxiliary in stereoselective reactions. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be removed and ideally recycled.

This compound has demonstrated superior performance in the dynamic kinetic resolution of racemic α-halo acids, facilitating the enantioselective synthesis of β-dibenzylamino alcohols with high diastereoselectivity (77-98% de) and good yields (60-85%).[1] It is also a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Imidapril.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate for Imidapril)

This protocol describes the deprotection of a precursor to yield the target compound, as adapted from patent literature.[6]

Reaction Scheme:

G reactant tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate reagents Pd/C, Ammonium Formate Methanol, Reflux reactant->reagents product This compound (CAS 83056-79-5) reagents->product

Caption: Deprotection of the Cbz group to yield the target compound.

Materials:

  • (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester (Formula IIIa in the patent)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Dry Methanol

  • Nitrogen gas

  • Celite

Procedure:

  • In a reaction vessel, create a stirred suspension of the starting material in dry methanol under a nitrogen atmosphere.

  • Add 10% Pd/C and ammonium formate to the suspension.

  • Heat the reaction mixture to reflux temperature (approximately 66-68 °C) and maintain for 3-4 hours with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the catalyst by filtration through a celite pad.

  • Evaporate the solvent from the combined organic filtrate under reduced pressure to yield the product.

Quantitative Data:

ParameterValue
HPLC Purity99.58%
Melting Range133-135 °C
Protocol 2: Use as a Chiral Auxiliary in Stereospecific Amination

This protocol outlines the general use of 2-oxoimidazolidine-4-carboxylates as chiral auxiliaries in stereospecific amination via dynamic kinetic resolution.[1]

Logical Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Outcome Diastereomeric Mixture Diastereomeric Mixture of (4S)-3-bromoacyl-2-oxoimidazolidine-4-carboxylates SN2_Amination Stereospecific SN2 Amination Diastereomeric Mixture->SN2_Amination Amine Amine Amine->SN2_Amination Base_HMPA Base in HMPA Base_HMPA->SN2_Amination Product Predominantly (S,R)-7 (Good Yield) SN2_Amination->Product Interconversion Rapid Interconversion of Diastereomers Interconversion->SN2_Amination G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE_Inhibitor ACE Inhibitor (e.g., Imidapril) ACE_Inhibitor->ACE Inhibits

References

Application Notes and Protocols: Protecting Group Strategies in the Synthesis of Imidazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidinones are a vital class of heterocyclic compounds widely utilized as chiral auxiliaries, intermediates in the synthesis of complex natural products, and as core scaffolds in various drug candidates. The synthesis of functionalized imidazolidinones often necessitates the use of protecting groups to mask the reactive nitrogen atoms within the ring system. This allows for selective transformations at other positions of the molecule without undesired side reactions. The strategic selection, introduction, and removal of these protecting groups are critical for the overall efficiency and success of the synthetic route.

This document provides detailed application notes and experimental protocols for common protecting group strategies employed in the synthesis of imidazolidinones, with a focus on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Orthogonal protection strategies, which allow for the selective deprotection of one group in the presence of another, are also discussed.

Key Protecting Groups for Imidazolidinone Synthesis

The most prevalent protecting groups for the nitrogen atoms of imidazolidinones are carbamate-based, primarily the Boc and Cbz groups. The choice between these groups depends on the stability requirements for subsequent reaction steps and the desired deprotection conditions.

  • tert-Butyloxycarbonyl (Boc) Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions.[1][2] Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]

  • Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is installed using benzyl chloroformate (Cbz-Cl).[4] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group.[4][5]

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize quantitative data for the protection and deprotection of amine functionalities relevant to imidazolidinone synthesis.

Table 1: Boc Protection of Amines

SubstrateBoc₂O (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Amine2-31-1.5 (NaOH, DMAP, or NaHCO₃)Water, THF, or ACNRT - 40VariesHigh[1]
Imidazole1.2-CH₂Cl₂252-695[6]
(S)-L-Serine--Methanol/WaterRT380[7]

Table 2: Cbz Protection of Amines

SubstrateCbz-Cl (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
General Amine1.12.5 (Na₂CO₃)Aqueous< 52-4High
General Amine-K₂CO₃Methanol or ACNReflux3-6High[1]
Guanidine1.02.05 (NaOH)Water0 - RT3-

Table 3: Deprotection of Boc-Protected Amines

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc AmineTFA or HClDCM or MethanolRTVariesHigh[1][3]
N-Boc AmineAlCl₃HFIPRT2-16High[8]
N-Boc SulfamideDawson heteropolyacidDCMRT0.25-0.590-95[9]

Table 4: Deprotection of Cbz-Protected Amines

SubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-Cbz AmineH₂, Pd/CMethanol6040-[4]
N-Cbz Amine2-Mercaptoethanol, K₃PO₄DMAc7524High[5]
Z-D-His-OHH₂, Pd/CMethanolRT2-24-[10]
Z-D-His-OHFormic Acid, Pd/CMethanolRT - 401-6-[10]

Experimental Protocols

Protocol 1: Boc Protection of an Imidazolidinone

This protocol describes a general procedure for the N-protection of an imidazolidinone using di-tert-butyl dicarbonate.

Materials:

  • Imidazolidinone starting material

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the imidazolidinone (1.0 equivalent) in the chosen solvent (DCM or THF).

  • Add the base (Et₃N or DMAP).

  • Add Boc₂O portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of an Imidazolidinone

This protocol outlines a general method for the N-protection of an imidazolidinone using benzyl chloroformate.

Materials:

  • Imidazolidinone starting material

  • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equivalents)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Tetrahydrofuran (THF)/Water or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the imidazolidinone (1.0 equivalent) and the base (NaHCO₃ or K₂CO₃) in the chosen solvent system (e.g., THF/water).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Cbz-Cl dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purify the residue by silica gel column chromatography.

Protocol 3: Acidic Deprotection of a Boc-Imidazolidinone

This protocol describes the removal of the Boc group under acidic conditions.

Materials:

  • N-Boc protected imidazolidinone

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected imidazolidinone (1.0 equivalent) in DCM.

  • Add TFA (5-10 equivalents) or an equal volume of 4M HCl in Dioxane at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazolidinone.

Protocol 4: Hydrogenolysis of a Cbz-Imidazolidinone

This protocol details the removal of the Cbz group by catalytic hydrogenolysis.

Materials:

  • N-Cbz protected imidazolidinone

  • Palladium on carbon (10% Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected imidazolidinone (1.0 equivalent) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected imidazolidinone.[4]

Visualization of Key Strategies

General Protecting Group Strategy

Protecting_Group_Strategy cluster_0 Protection cluster_1 Synthesis cluster_2 Deprotection Imidazolidinone Imidazolidinone Protected_Imidazolidinone N-Protected Imidazolidinone Imidazolidinone->Protected_Imidazolidinone Protection Protecting_Reagent Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) Protecting_Reagent->Protected_Imidazolidinone Reaction Further Synthetic Steps Protected_Imidazolidinone->Reaction Final_Product Deprotected Imidazolidinone Reaction->Final_Product Deprotection Deprotection_Reagent Deprotection Reagent (e.g., Acid, H₂/Pd-C) Deprotection_Reagent->Final_Product

Caption: General workflow for imidazolidinone synthesis using a protecting group strategy.

Orthogonal Protection Strategy

Orthogonal_Protection Start Imidazolidinone with two reactive sites (N1, N2) Protect_N1 Protect N1 with PG1 (e.g., Boc) Start->Protect_N1 Protect_N2 Protect N2 with PG2 (e.g., Cbz) Protect_N1->Protect_N2 Modify_N2 Selectively Deprotect N1 (Acidic Conditions) Protect_N2->Modify_N2 React_N1 React at N1 Modify_N2->React_N1 Deprotect_N2 Deprotect N2 (Hydrogenolysis) React_N1->Deprotect_N2 Final_Product Differentially Functionalized Imidazolidinone Deprotect_N2->Final_Product

Caption: Orthogonal protection allows for selective deprotection and functionalization.

Experimental Workflow for Boc Protection

Boc_Protection_Workflow cluster_workflow Boc Protection Protocol Step1 Dissolve Imidazolidinone in DCM/THF Step2 Add Base (Et₃N or DMAP) Step1->Step2 Step3 Add Boc₂O Step2->Step3 Step4 Stir at Room Temperature (Monitor by TLC) Step3->Step4 Step5 Aqueous Workup (NaHCO₃, Brine) Step4->Step5 Step6 Dry, Filter, and Concentrate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7

Caption: A typical experimental workflow for the Boc protection of an imidazolidinone.

References

Application Notes and Protocols for the Synthesis of Imidapril Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the multi-step synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor. The synthesis is presented in two main parts: the preparation of a key intermediate, t-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, followed by its coupling and subsequent conversion to Imidapril hydrochloride. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Part 1: Synthesis of Key Intermediate: t-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

The initial phase of the synthesis focuses on constructing the core heterocyclic structure of Imidapril. The following steps outline the transformation from a protected amino acid to the desired imidazolidinone intermediate. A common route begins with N-benzyloxycarbonyl-L-asparagine, which undergoes cyclization, esterification, methylation, and finally deprotection to yield the key intermediate.[1]

Experimental Workflow: Intermediate Synthesis

A N-Cbz-L-Asparagine B Cyclization (Hoffman Rearrangement) A->B C (4S)-3-(Benzyloxycarbonyl)- 2-oxoimidazolidine-4-carboxylic acid B->C D t-Butyl Esterification C->D E t-Butyl (4S)-3-(Benzyloxycarbonyl)- 2-oxoimidazolidine-4-carboxylate D->E F N-Methylation E->F G t-Butyl (4S)-3-(Benzyloxycarbonyl)- 1-methyl-2-oxoimidazolidine-4-carboxylate F->G H De-Cbz Reaction (Catalytic Hydrogenation) G->H I t-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate H->I

Caption: Workflow for the synthesis of the imidazolidinone intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of (4S)-3-(Benzyloxycarbonyl)-2-oxoimidazolidine-4-carboxylic acid This step involves an intramolecular cyclization of N-benzyloxycarbonyl-L-asparagine via a Hoffman rearrangement.[2]

  • Reagents: N-benzyloxycarbonyl-L-asparagine, Pyridine, Water, Sodium Hydroxide, Bromine.

  • Procedure: a. Dissolve N-benzyloxycarbonyl-L-asparagine in a mixture of pyridine and water. b. Cool the solution to 0°C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium hydroxide. d. Add a solution of bromine in sodium hydroxide dropwise while maintaining the temperature below 5°C. e. Stir the reaction mixture at room temperature for 4-6 hours until completion (monitored by TLC). f. Acidify the reaction mixture with concentrated HCl to pH 2-3. g. Extract the product with ethyl acetate. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. i. Purify the product by recrystallization.

Step 2: Synthesis of t-Butyl (4S)-3-(Benzyloxycarbonyl)-2-oxoimidazolidine-4-carboxylate

  • Reagents: (4S)-3-(Benzyloxycarbonyl)-2-oxoimidazolidine-4-carboxylic acid, N,N-Dimethylformamide (DMF), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), t-Butanol.

  • Procedure: a. Dissolve the carboxylic acid from Step 1 in anhydrous DMF. b. Add DCC and a catalytic amount of DMAP to the solution. c. Add t-butanol and stir the mixture at room temperature for 12-18 hours. d. Monitor the reaction by TLC. e. Upon completion, filter off the precipitated dicyclohexylurea (DCU). f. Remove the solvent under vacuum. g. Dissolve the residue in ethyl acetate and wash with water and brine. h. Dry the organic layer and concentrate to obtain the t-butyl ester.

Step 3: Synthesis of t-Butyl (4S)-3-(Benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

  • Reagents: t-Butyl ester from Step 2, Anhydrous Tetrahydrofuran (THF), Sodium Hydride (NaH), Methyl Iodide (CH₃I).

  • Procedure: a. Dissolve the t-butyl ester in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to 0°C and add sodium hydride portion-wise. c. Stir the mixture for 30 minutes at 0°C. d. Add methyl iodide dropwise. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Quench the reaction carefully with saturated ammonium chloride solution. g. Extract the product with ethyl acetate. h. Dry the combined organic layers and concentrate under reduced pressure. i. Purify the crude product using column chromatography.

Step 4: Synthesis of t-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (Key Intermediate) This deprotection step removes the benzyloxycarbonyl (Cbz) group.

  • Reagents: Cbz-protected intermediate from Step 3, Methanol, Palladium on Carbon (10% Pd/C), Anhydrous Ammonium Formate.[3]

  • Procedure: a. Dissolve the intermediate in dry methanol. b. Add 10% Pd/C catalyst. c. Under a nitrogen atmosphere, add anhydrous ammonium formate in one portion.[3] d. Stir the mixture at reflux temperature, monitoring the reaction by TLC.[3] e. After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.[3] f. Evaporate the filtrate under reduced pressure to yield the final intermediate, t-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate.[3]

Part 2: Synthesis of Imidapril Hydrochloride

This phase involves the coupling of the synthesized intermediate with the side chain, followed by deprotection of the t-butyl ester to yield Imidapril, which is then converted to its stable hydrochloride salt.

Experimental Workflow: Final Product Synthesis

A t-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate C Peptide Coupling A->C B N-[(S)-1-Ethoxycarbonyl- 3-phenylpropyl]-L-alanine B->C D t-Butyl Imidapril Ester C->D E De-esterification (Acid Hydrolysis) D->E F Imidapril (Free Acid) E->F G Salt Formation (HCl) F->G H Imidapril Hydrochloride G->H

Caption: Workflow for the synthesis of Imidapril Hydrochloride.

Detailed Experimental Protocols

Step 5: Synthesis of (S)-3-(N-((S)-1-ethoxycarbonyl-3-phenyl-L-alanyl)-tertiary butyl (1-methyl-2-oxo-imidazoline)-4-carboxylic acid ester (t-Butyl Imidapril Ester) This step couples the key intermediate with the dipeptide side chain.[1]

  • Reagents: t-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine, Dichloromethane (DCM), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt).

  • Procedure: a. Dissolve N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine in anhydrous DCM. b. Add EDC·HCl and HOBt, and stir the mixture at 0°C for 30 minutes. c. Add a solution of the intermediate from Step 4 in DCM. d. Stir the reaction mixture at room temperature for 24 hours. e. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude t-butyl Imidapril ester. g. Purify by column chromatography if necessary.

Step 6: Synthesis of (S)-3-(N-((S)-1-ethoxycarbonyl-3-phenyl)-L-alanyl)-1-methyl-2-oxo-imidazoline-4-carboxylic acid (Imidapril) This protocol uses sulfuric acid for a stable and selective de-esterification.[4]

  • Reagents: t-Butyl Imidapril Ester (50 g, 0.100 moles), 1,4-Dioxane (150 ml), Concentrated Sulfuric Acid.

  • Procedure: a. To 150 ml of 1,4-dioxane, slowly add concentrated sulfuric acid at a temperature not exceeding 25-30°C. b. Maintain the mixture for 30-45 minutes. c. Add the t-Butyl Imidapril Ester (50 g) in portions over 15 minutes at 25-30°C. d. Maintain the reaction for 6 hours at the same temperature, monitoring by TLC. e. Once the reaction is complete, neutralize the mixture to pH ~7 with sodium bicarbonate solution. f. Wash the resulting solution with methylene chloride (3 x 100 ml) to remove organic impurities. g. Adjust the aqueous layer to pH ~3.98 with dilute hydrochloric acid. h. Extract the acidified mother liquor with methylene chloride (3 x 150 ml). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Imidapril as a yellow oily mass.

Step 7: Synthesis of Imidapril Hydrochloride

  • Reagents: Imidapril free acid (36.5 g), Isopropyl alcohol (80 ml), 15% dry Hydrochloric acid in Isopropyl alcohol (18 ml).

  • Procedure: a. Dissolve the yellow oily mass of Imidapril (36.5 g) in 80 ml of isopropyl alcohol in a 250 ml round-bottom flask. b. Adjust the pH to ~3 with 15% dry HCl in isopropyl alcohol (approx. 18 ml) at 25-30°C. c. Stir the reaction mass for 2-3 hours at the same temperature. d. Cool the mixture to 0-5°C to facilitate precipitation. e. Filter the precipitated white solid and wash with chilled isopropyl alcohol (10 ml) to afford Imidapril Hydrochloride.

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained at key stages of the synthesis, based on reported data.

Step No.Product NameTypical YieldPurity (by HPLC)Reference
5t-Butyl (4S)-1-methyl-3-{(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylate91.1%-[5]
6(S)-3-(N-((S)-1-ethoxycarbonyl-3-phenyl)-L-alanyl)-1-methyl-2-oxo-imidazoline-4-carboxylic acid93%98.9%
7Imidapril Hydrochloride80%>99%
OverallImidapril Hydrochloride (from N-Cbz-L-asparagine)~26%-[1]

References

Commercial Scale Production of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the commercial-scale synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in the production of pharmaceuticals such as Imidapril.[1] The following sections outline the primary synthetic strategies, detailed experimental protocols, and key process parameters optimized for large-scale manufacturing.

Introduction

This compound (TB-MOIC) is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its stereospecific synthesis is crucial for the efficacy of the final active pharmaceutical ingredient (API). This document details two primary routes for its commercial production: catalytic hydrogenation and transfer hydrogenation, with a focus on process safety, yield optimization, and scalability.

Synthetic Routes and Strategies

Two main strategies have been successfully employed for the large-scale synthesis of TB-MOIC, starting from the precursor (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester.

Route A: Catalytic Hydrogenation

This traditional method involves the debenzylation of the precursor using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. While effective, this method often requires high-pressure hydrogenation, which can pose challenges on an industrial scale.[2]

Route B: Transfer Hydrogenation

An improved and industrially more favorable method utilizes a hydrogen donor, such as ammonium formate, in the presence of a metal catalyst like Pd/C.[2] This approach avoids the need for high-pressure gaseous hydrogen, enhancing the safety and simplicity of the manufacturing process.[2]

Chemical Reaction Pathway

The overall chemical transformation for both routes is depicted below:

G Precursor tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate Reagent Hydrogen Source + Catalyst Precursor->Reagent Product This compound Reagent->Product

Caption: General synthesis pathway for TB-MOIC.

Experimental Protocols

Route A: Catalytic Hydrogenation Protocol

This protocol is adapted from established methods and optimized for large-scale production.

Materials and Equipment:

  • High-pressure hydrogenation reactor

  • (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Isopropyl Ether (IPE)

  • Filtration unit (e.g., Celite bed)

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In a suitable high-pressure hydrogenation reactor, suspend (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension under an inert atmosphere (e.g., nitrogen).

  • Hydrogenation: Pressurize the reactor with hydrogen gas. The reaction is typically carried out at elevated pressure.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Catalyst Removal: Upon completion, depressurize the reactor and filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Crystallization and Isolation: Add Isopropyl Ether (IPE) to the residue and stir. The product will precipitate as a solid. Cool the mixture to enhance crystallization.

  • Filtration and Drying: Filter the solid product, wash with cold IPE, and dry under vacuum to obtain this compound.

Route B: Transfer Hydrogenation Protocol

This protocol presents a safer and more scalable alternative to high-pressure hydrogenation.

Materials and Equipment:

  • Jacketed glass reactor with reflux condenser and nitrogen inlet

  • (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

  • Palladium on Carbon (10% Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Filtration unit (e.g., Celite bed)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge a stirred suspension of (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester in dry methanol into the reactor.

  • Reagent Addition: Add 10% Pd/C and anhydrous ammonium formate in one portion under a nitrogen atmosphere.[2]

  • Reaction: Heat the reaction mixture to reflux temperature and monitor the progress by TLC.[2]

  • Catalyst Filtration: After the reaction is complete, cool the mixture and remove the catalyst by filtration through a Celite pad.[2]

  • Product Isolation: Evaporate the combined organic filtrate under reduced pressure to yield the crude product.[2]

  • Purification: Further purification can be achieved by trituration with isopropyl ether (IPE), followed by filtration and drying.[2]

Data Presentation

Process Parameters and Yields
ParameterRoute A: Catalytic HydrogenationRoute B: Transfer HydrogenationReference
Starting Material tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylatetert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate[2]
Catalyst 10% Pd/C10% Pd/C[2]
Hydrogen Source Hydrogen GasAnhydrous Ammonium Formate[2]
Solvent Methanol / EthanolDry Methanol[2]
Temperature Room TemperatureReflux Temperature[2]
Pressure High PressureAtmospheric Pressure[2]
Purity (HPLC) 95%99.66%[2]
Melting Point 133-135 °C133-135 °C[2]
Analytical Data
AnalysisSpecification
Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in methanol, ethyl acetate
HPLC Purity ≥ 99.0%

Experimental Workflows

General Production Workflow

The following diagram illustrates the general workflow for the commercial-scale production of TB-MOIC.

G Start Raw Material Input: - Precursor - Solvents - Catalyst Reactor Reaction Step: - Catalytic or Transfer Hydrogenation Start->Reactor Filtration Catalyst Removal: - Filtration through Celite Reactor->Filtration Evaporation Solvent Evaporation: - Reduced Pressure Filtration->Evaporation Crystallization Product Crystallization: - Anti-solvent Addition (IPE) Evaporation->Crystallization Isolation Product Isolation: - Filtration and Washing Crystallization->Isolation Drying Drying: - Vacuum Oven Isolation->Drying QC Quality Control: - HPLC, NMR, MS Drying->QC Packaging Packaging and Storage QC->Packaging

Caption: Commercial production workflow for TB-MOIC.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Catalyst Handling: Palladium on carbon is flammable. Handle with care in an inert atmosphere and avoid sources of ignition.

  • Solvent Safety: Methanol is toxic and flammable. Use in a well-ventilated area or fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The commercial-scale production of this compound can be successfully achieved through either catalytic hydrogenation or transfer hydrogenation. The transfer hydrogenation method is generally preferred for its enhanced safety profile and operational simplicity at an industrial scale. Careful control of reaction parameters and adherence to safety protocols are essential for a successful and safe manufacturing process. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the procurement, synthesis, and quality control of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.

Suppliers and Procurement

The procurement of high-quality chemical intermediates is critical for successful research and drug development. This section outlines a comprehensive protocol for identifying, evaluating, and procuring this compound.

Identified Suppliers

A number of chemical suppliers and manufacturers offer this compound. The following table summarizes a selection of potential suppliers. It is crucial to conduct a thorough evaluation of each supplier before procurement.

Supplier Platform/ManufacturerLocationNotes
Echemi GlobalOnline platform with multiple listings.
Chemicalbook GlobalOnline directory with various suppliers.[1][2]
Chemsrc GlobalOnline chemical marketplace.
NINGBO INNO PHARMCHEM CO.,LTD. ChinaManufacturer specializing in pharmaceutical intermediates.[3]
SMS Pharmaceuticals Ltd IndiaManufacturer of a wide range of intermediates, including the target compound.[4][5]
Apeloa Production Co., Limited ChinaListed supplier on Chemicalbook.[2]
Career Henan Chemical Co. ChinaListed supplier on Chemicalbook.[2]
Procurement Protocol

A systematic approach to procurement ensures the quality and consistency of the starting material. The following workflow outlines the key steps in the procurement process.

Procurement_Workflow A 1. Define Specifications: - Purity (e.g., >99%) - Impurity Profile - Quantity Required B 2. Identify Potential Suppliers: - Online Marketplaces - Manufacturer Websites - Industry Directories A->B C 3. Request Quotations & Documentation: - Price per unit - Lead Time - Certificate of Analysis (CoA) - Material Safety Data Sheet (MSDS) B->C D 4. Supplier Qualification: - Evaluate based on checklist (see Table 2) C->D E 5. Sample Testing: - Request and analyze a sample - Verify identity and purity D->E F 6. Negotiation & Purchase Order: - Finalize terms - Issue Purchase Order E->F G 7. Goods Receipt & Quality Control: - Inspect packaging - Quarantine and test incoming material F->G H 8. Supplier Performance Review: - Ongoing evaluation of quality and delivery G->H

Procurement workflow for chemical intermediates.
Supplier Qualification Checklist

A thorough evaluation of potential suppliers is essential. The following checklist, based on best practices for qualifying suppliers of pharmaceutical intermediates, should be used.[6][7][8][9][10]

CategoryChecklist Item
Quality Management System - Does the supplier have a documented Quality Management System (QMS)?- Is the supplier ISO 9001 certified?
Regulatory Compliance - Can the supplier provide a current Certificate of Analysis (CoA) for recent batches?- Does the supplier comply with Good Manufacturing Practices (GMP) if applicable?
Technical Capabilities - Does the supplier have experience in producing chiral compounds?[3]- What analytical techniques are used for quality control (e.g., HPLC, NMR, MS)?
Documentation - Is a detailed Material Safety Data Sheet (MSDS) available?- Are impurity profiles and statements on residual solvents provided?
Supply Chain & Logistics - What is the typical lead time for the required quantity?- Are flexible packaging options available (e.g., for laboratory to bulk scale)?[3]
Communication & Support - Is the supplier responsive to technical inquiries?- Is there a clear process for handling complaints or out-of-specification results?

Experimental Protocols

This section provides a detailed protocol for the synthesis and quality control of this compound based on publicly available information.

Synthesis Protocol

The following protocol is adapted from a patented method for the synthesis of this compound.[11][12]

Reaction: Deprotection of a protected amino acid precursor using a metal catalyst and a hydrogen donor.

Materials:

  • Compound of formula (III) (tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate)

  • Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry Methanol

  • Dichloromethane (DCM)

  • 3N Hydrochloric Acid (HCl)

  • Water

  • Sodium sulfate

  • Isopropyl ether (IPE)

  • Nitrogen gas

Equipment:

  • Reaction flask with stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel with Celite pad)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of the starting material (Compound of formula III) in dry methanol, add Pd/C and anhydrous ammonium formate in one portion under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux temperature (approximately 66-68°C) and maintain under stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and filter through a Celite pad to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the resulting crude product in dichloromethane (DCM).

  • Wash the DCM layer with 3N HCl and then with water.

  • Dry the organic layer over sodium sulfate, filter, and completely remove the solvent under reduced pressure.

  • Add isopropyl ether (IPE) to the residue and stir at 25-30°C for 30 minutes.

  • Cool the mixture to 15°C and stir for another 30 minutes to induce precipitation.

  • Filter the solid, wash with IPE, and dry to obtain this compound.

Expected Outcome:

  • Purity (by HPLC): >95%[11][12]

  • Melting Range: 133-135°C[11][12]

Quality Control Protocol: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for verifying the purity of the synthesized compound. The following is a suggested method based on the analysis of similar chiral imidazolidine derivatives.[1][11][13]

ParameterSpecification
Column Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 mm x 4.6 mm I.D.[11][13]
Mobile Phase Isocratic mixture of n-hexane and 2-propanol. For basic compounds, 0.1% (v/v) diethylamine can be added.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm[1]
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Application in Drug Development: Synthesis of Imidapril

This compound is a crucial starting material for the synthesis of Imidapril, an ACE inhibitor used in the treatment of hypertension.[3] The synthesis involves the coupling of this intermediate with another chiral molecule.

Imidapril_Synthesis A tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate C Coupling Reaction A->C B (S)-ethyl-2-[(S)-4-methyl- 2,5-dioxooxazolidin-3-yl]- 4-phenylbutanoate B->C D Imidapril Precursor C->D E Hydrolysis D->E F Imidapril E->F RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Cortex Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP Imidapril Imidapril (ACE Inhibitor) Imidapril->ACE Inhibits Insulin_Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS Insulin Receptor Substrate (IRS) InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Imidapril Imidapril ImprovedBloodFlow Improved Blood Flow Imidapril->ImprovedBloodFlow ImprovedBloodFlow->InsulinReceptor Potentiates Signaling

References

Application Notes and Protocols for tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling and storage of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a chiral auxiliary used in the enantioselective synthesis of various compounds.[1] Its key properties are summarized below.

PropertyValue
Molecular Formula C₉H₁₆N₂O₃[1][2]
Molecular Weight 200.23 g/mol [1][2]
Appearance Colorless solid or light yellow liquid[3][4]
Boiling Point 347.4 °C at 760 mmHg[1][5]
Flash Point 163.9 °C[1]
Density 1.115 g/cm³[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[1] Insoluble in water.[3]

Handling Protocols

2.1. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator.

2.2. General Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid direct contact with skin and eyes.[6]

  • Avoid inhalation of dust or vapors.[6]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.[6]

2.3. Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound.

  • Pre-Weighing:

    • Ensure the balance is clean and calibrated.

    • Place a clean, dry weighing vessel on the balance and tare.

  • Weighing the Compound:

    • In a chemical fume hood, carefully transfer the desired amount of the solid compound to the tared weighing vessel.

    • Record the exact weight.

  • Dissolution:

    • Select an appropriate solvent based on experimental needs (e.g., Methanol, Dichloromethane).[1]

    • Add a portion of the solvent to a volumetric flask of the desired final volume.

    • Carefully transfer the weighed compound into the volumetric flask.

    • Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add the remaining solvent to the flask, bringing the volume up to the calibration mark.

  • Mixing:

    • Cap the flask and invert it several times to ensure the solution is homogeneous. Use a vortex mixer if necessary for complete dissolution.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, CAS number, concentration, solvent, and date of preparation.

    • Store the solution according to the storage guidelines in Section 3.

Storage Guidelines

Proper storage is essential to maintain the stability and purity of the compound.

  • Temperature: Store in a cool, dry place.[3][4] Some suppliers recommend room temperature[1][7][8], while others suggest -20 °C for long-term storage.[9] For optimal stability, especially for long-term storage, -20°C is recommended. For routine short-term use, room temperature in a desiccated environment is acceptable.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids or bases.[10]

Safety and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling PPE Don Personal Protective Equipment WorkArea Prepare Ventilated Work Area PPE->WorkArea Setup Weigh Weigh Compound WorkArea->Weigh Proceed Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Mix Ensure Homogeneous Mixture Dissolve->Mix Homogenize Label Label Solution Clearly Mix->Label Finalize Store Store According to Guidelines Label->Store Clean Clean Work Area and Equipment Store->Clean After Use Dispose Dispose of Waste Properly Clean->Dispose

Caption: General workflow for handling CAS 83056-79-5.

Storage_Decision_Tree Start Compound Received Duration Storage Duration? Start->Duration ShortTerm Short-Term (< 1 month) Duration->ShortTerm Short LongTerm Long-Term (> 1 month) Duration->LongTerm Long RoomTemp Store at Room Temperature ShortTerm->RoomTemp ColdStorage Store at -20°C LongTerm->ColdStorage Conditions In a tightly sealed container in a dry, dark place. RoomTemp->Conditions ColdStorage->Conditions

Caption: Decision tree for the storage of CAS 83056-79-5.

Hazard_Mitigation_Pathway cluster_hazards Potential Hazards cluster_mitigation Mitigation Measures cluster_response Emergency Response Inhalation Inhalation Dust/Vapors Ventilation Engineering Controls Fume Hood Inhalation->Ventilation Prevented by FirstAid First Aid As per Section 4 Inhalation->FirstAid In case of exposure SkinContact Skin Contact Direct Handling PPE Personal Protective Equipment Gloves, Goggles, Lab Coat SkinContact->PPE Prevented by SkinContact->FirstAid In case of exposure EyeContact Eye Contact Splashes/Aerosols EyeContact->PPE Prevented by EyeContact->FirstAid In case of exposure

Caption: Hazard mitigation pathways for CAS 83056-79-5.

References

Application Notes and Protocols: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid via Phosgenation of (S)-2-amino-3-(methylamino)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative of significant interest in medicinal chemistry and drug development. It serves as a key chiral building block in the synthesis of various pharmaceutical agents. Structurally, it is an analog of (S)-pyroglutamic acid, a component of several peptide hormones.[1] Notably, this compound is a precursor and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, which is utilized in the management of hypertension.[1] Furthermore, derivatives of 2-oxo-imidazolidine-4-carboxylic acid have been identified as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the progression of osteoarthritis and other inflammatory diseases.[2][3][4][5][6]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid from (S)-2-amino-3-(methylamino)propionic acid using phosgene.

Reaction Scheme and Mechanism

The synthesis involves the intramolecular cyclization of (S)-2-amino-3-(methylamino)propionic acid upon reaction with phosgene. The reaction proceeds via the formation of intermediate carbamoyl chlorides, followed by an intramolecular nucleophilic attack to form the five-membered imidazolidin-2-one ring. The presence of a base is crucial to neutralize the hydrogen chloride gas generated during the reaction.

Reaction_Mechanism reactant (S)-2-amino-3-(methylamino)propionic acid intermediate Carbamoyl Chloride Intermediate reactant->intermediate + Phosgene phosgene Phosgene (COCl2) product (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid intermediate->product Intramolecular Cyclization hcl HCl intermediate->hcl - HCl base Base (e.g., NaHCO3)

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is adapted from a peer-reviewed procedure for the synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[1][7]

Materials:

  • (S)-2-amino-3-(methylamino)propionic acid hydrochloride

  • 20% (w/w) Phosgene in toluene

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Acetonitrile

  • Dowex 50WX2-100 ion exchange resin (H⁺ form)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Chromatography column

  • Lyophilizer (freeze-dryer)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves. Caution: Phosgene is a highly toxic gas and must be handled with extreme care in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.00 mmol of (S)-2-amino-3-(methylamino)propionic acid hydrochloride in 10 mL of deionized water.

  • Basification: Cool the stirred solution in an ice bath and add 10.0 mmol of sodium bicarbonate.

  • Phosgenation: Slowly add 1.6 mL of a 20% (w/w) solution of phosgene in toluene (approximately 3.5 mmol) to the cooled, stirred reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 22 hours.

  • Purification (Ion Exchange): Pass the aqueous phase of the reaction mixture through a column packed with Dowex 50WX2-100 ion exchange resin (H⁺ form). Elute the column with deionized water.

  • Isolation: Combine the filtrate and the aqueous washings and lyophilize (freeze-dry) the solution to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from hot acetonitrile to yield pure (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

Data Presentation

The following tables summarize the quantitative data obtained for the synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.

Table 1: Reaction Yield and Physical Properties

ParameterValueReference
Yield70%[1][7]
Melting Point183-185 °C[1][7]
Optical Rotation [α]²⁴_D-9.4 (c 1.02 in H₂O)[1]
Elemental AnalysisFound: C, 41.83; H, 5.61; N, 19.62. Required for C₅H₈N₂O₃: C, 41.67; H, 5.59; N, 19.43%[1]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, D₂O)δ 2.63 (3H, s, NMe), 3.50 (1H, dd, J = 9.7, 5.2 Hz, H-5), 3.72 (1H, apparent t, J = 10.0 Hz, H-5), 4.27 (1H, dd, J = 10.3, 5.2 Hz, H-4)[1][7]
¹³C NMR (100.6 MHz, D₂O)δ 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H)[1][7]
IR (ATR, ν_max/cm⁻¹)3317, 1708, 1626, 1516, 1452, 1242[1][7]
High-Resolution Mass Spectrometry (ESI⁻)m/z found: 143.0458; C₅H₇N₂O₃⁻ ([M-H]⁻) requires 143.0462[1][7]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.

Experimental_Workflow start Start: (S)-2-amino-3-(methylamino)propionic acid HCl dissolve Dissolve in Water start->dissolve cool Cool in Ice Bath dissolve->cool add_base Add NaHCO3 cool->add_base add_phosgene Add Phosgene Solution add_base->add_phosgene react Stir at Room Temperature for 22h add_phosgene->react ion_exchange Purify by Ion Exchange Chromatography react->ion_exchange lyophilize Lyophilize Aqueous Phase ion_exchange->lyophilize recrystallize Recrystallize from Acetonitrile lyophilize->recrystallize product Product: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid recrystallize->product

Caption: Synthesis and purification workflow.

Application in Drug Development: MMP-13 Inhibition

Derivatives of 2-oxo-imidazolidine-4-carboxylic acid have shown significant potential as inhibitors of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme in the degradation of type II collagen, a major component of articular cartilage.[2] Overexpression of MMP-13 is a hallmark of osteoarthritis, leading to cartilage destruction and joint pain.[3]

The imidazolidinone scaffold can be functionalized to interact with the active site of MMP-13, thereby blocking its catalytic activity. This inhibition can prevent the breakdown of collagen and potentially slow the progression of osteoarthritis.

MMP13_Inhibition mmp13 MMP-13 degradation Collagen Degradation mmp13->degradation Catalyzes collagen Type II Collagen collagen->degradation osteoarthritis Osteoarthritis Progression degradation->osteoarthritis inhibitor Imidazolidinone Inhibitor inhibitor->mmp13 Inhibits

Caption: Inhibition of MMP-13 by imidazolidinone derivatives.

Conclusion

The reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene provides an efficient, one-step synthesis of the valuable chiral building block, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. The detailed protocol and comprehensive data presented herein are intended to support researchers and drug development professionals in the synthesis and application of this and related compounds. The potential of imidazolidinone derivatives as MMP-13 inhibitors highlights the importance of this synthetic route in the development of novel therapeutics for conditions such as osteoarthritis.

References

Application Notes and Protocols: Deprotection of a Cbz Group with a Pd/C Catalyst in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbobenzyloxy (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, owing to its stability under a variety of reaction conditions.[1] Its removal is most commonly and efficiently achieved through palladium-catalyzed hydrogenolysis. This method is favored for its clean reaction profile, yielding the deprotected amine, toluene, and carbon dioxide as byproducts that are straightforward to remove.[1][2]

These application notes provide detailed protocols for the palladium-catalyzed deprotection of Cbz-protected amines, a summary of reaction parameters, and troubleshooting guidelines to optimize this pivotal transformation.

Reaction Mechanism

The deprotection of the Cbz group proceeds via hydrogenolysis. The reaction occurs on the surface of the palladium catalyst, where hydrogen gas (or a hydrogen donor) is activated. The Cbz group is subsequently cleaved, liberating the free amine and the byproducts.

Comparative Summary of Reaction Conditions

The efficiency of Cbz deprotection can be influenced by several factors, including the choice of catalyst, hydrogen source, solvent, and reaction temperature. The following tables summarize typical reaction conditions for effective Cbz deprotection using a Pd/C catalyst.

Table 1: General Reaction Parameters for Cbz Deprotection using Pd/C

ParameterTypical Range/ValueNotes
Catalyst 10% Pd/C is standard. 5% Pd/C can also be effective. Pearlman's catalyst (Pd(OH)₂/C) may be more active for challenging substrates.[1][3]The catalyst is heterogeneous and can be filtered off after the reaction.
Catalyst Loading 5-20% (w/w) relative to the substrate.[1]Higher loading may be necessary for difficult substrates or in cases of suspected catalyst poisoning.[1]
Hydrogen Source H₂ gas (1 atm to 50 psi) or Hydrogen Transfer Reagents (e.g., ammonium formate, formic acid).[1][4]Atmospheric pressure is often sufficient, but higher pressure can accelerate the reaction for more resistant substrates.[1][5][6] Transfer hydrogenation avoids the need for handling H₂ gas.[1][7]
Solvent Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).[1][3]Alcohols are the most common solvents.[7] Acetic acid can be used as a co-solvent to prevent catalyst deactivation by the product amine.[1][7][8]
Reaction Time 1-4 hours.[1]Can be longer for sterically hindered or complex substrates. Reaction progress should be monitored by TLC or LC-MS.[1]
Temperature Room Temperature.Elevated temperatures are generally not required but can be used to increase the reaction rate in some cases.[1][4]

Table 2: Comparison of Hydrogen Sources

Hydrogen SourceAdvantagesDisadvantagesTypical Conditions
H₂ Gas Clean reaction; byproducts are easily removed. High reaction rates.Requires specialized equipment for handling flammable gas. Potential for over-reduction of other functional groups.[4]1 atm (balloon) to 50 psi in a Parr apparatus.[1][9]
Ammonium Formate Milder conditions, can offer better chemoselectivity.[1] Avoids the use of H₂ gas.[7]Requires an aqueous work-up to remove formate salts.[1]3-5 equivalents in MeOH or EtOH.[1]
Formic Acid Avoids the use of H₂ gas.Can lead to N-formylation as a side reaction. Requires careful control of conditions.2-5 equivalents in MeOH or EtOH.[4]

Experimental Protocols

Two primary protocols for the palladium-catalyzed deprotection of a Cbz group are detailed below. The first utilizes hydrogen gas, while the second employs a transfer hydrogenation reagent.

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol is a widely used and generally efficient method for Cbz deprotection.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 10-20% by weight of the substrate.[1]

  • Purge the flask with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient. For more challenging substrates, a pressurized hydrogenation apparatus may be necessary.[1]

  • Stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[1]

  • Upon completion, carefully purge the flask with an inert gas to remove any excess hydrogen.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the filter paper with water before disposal.[6]

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[1]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is an excellent alternative for laboratories not equipped to handle hydrogen gas and can offer improved chemoselectivity.[1]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • In a separate flask, dissolve ammonium formate (typically 3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Wash the Celite® pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.[1]

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenolysis cluster_2 Work-up dissolve Dissolve Cbz-protected substrate in solvent (e.g., MeOH, EtOH) add_catalyst Add Pd/C catalyst (5-20% w/w) dissolve->add_catalyst introduce_h2 Introduce H₂ source (H₂ gas or transfer reagent) add_catalyst->introduce_h2 stir Stir vigorously at room temperature introduce_h2->stir monitor Monitor reaction by TLC or LC-MS stir->monitor filter Filter through Celite® to remove Pd/C monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude product (if necessary) concentrate->purify G cluster_causes Potential Causes cluster_solutions Solutions start Incomplete or Slow Reaction catalyst_poisoning Catalyst Poisoning (e.g., sulfur compounds) start->catalyst_poisoning poor_catalyst_activity Poor Catalyst Activity start->poor_catalyst_activity insufficient_h2 Insufficient H₂ Pressure start->insufficient_h2 product_inhibition Product Inhibition (amine coordination) start->product_inhibition purify_substrate Purify Substrate catalyst_poisoning->purify_substrate fresh_catalyst Use Fresh/Higher Loading of Catalyst poor_catalyst_activity->fresh_catalyst increase_pressure Increase H₂ Pressure insufficient_h2->increase_pressure add_acid Add Weak Acid (e.g., Acetic Acid) product_inhibition->add_acid

References

Application Notes and Protocols: Asymmetric Synthesis Applications of Cyclic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of cyclic amino acid derivatives in asymmetric synthesis. These conformationally constrained building blocks are pivotal in modern drug discovery and catalysis, offering pathways to novel therapeutics and efficient synthetic methodologies.

Introduction

Cyclic amino acid derivatives are valuable tools in asymmetric synthesis, providing rigid scaffolds that can enforce specific conformations in peptides and small molecules. This conformational constraint is crucial for enhancing biological activity, metabolic stability, and receptor selectivity.[1][2] This document explores key applications of these derivatives, including their use in organocatalysis, the synthesis of peptidomimetics, and as precursors for bioactive alkaloids. Detailed experimental protocols for representative synthetic transformations are provided to facilitate their practical application in the laboratory.

Application 1: Proline Derivatives in Asymmetric Organocatalysis

Proline and its derivatives are powerful organocatalysts for a variety of asymmetric transformations, most notably the aldol reaction.[3][4][5] The rigid five-membered ring of proline allows for the formation of a well-defined enamine intermediate, which facilitates highly stereoselective carbon-carbon bond formation.[3][6]

Proline-Catalyzed Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct, enantioselective synthesis of β-hydroxy carbonyl compounds from simple aldehydes and ketones.[1][7]

a

Quantitative Data for Proline-Catalyzed Aldol Reactions
AldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
4-NitrobenzaldehydeAcetone(S)-Proline (30)DMSO46876[8]
IsobutyraldehydeAcetone(S)-Proline (30)DMSO249796[8]
BenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O (4:1)2495>99[1]
2-ChlorobenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O (4:1)488598[1]
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone[8]
  • Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 mmol) in a mixture of DMSO (3.5 mL) and acetone (10.0 mmol, 0.74 mL), add (S)-proline (0.30 mmol).

  • Reaction Execution: Stir the resulting mixture at room temperature for the time indicated by TLC analysis (typically 4-24 hours).

  • Work-up: Upon completion, add a saturated aqueous solution of NH₄Cl (10 mL) to the reaction mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Application 2: Constrained Peptidomimetics in Drug Discovery

Cyclic amino acids are frequently incorporated into peptide sequences to create peptidomimetics with improved pharmacological properties.[2][9] The conformational rigidity imparted by the cyclic structure can lock the peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity.[1] Furthermore, these modifications can increase resistance to enzymatic degradation, thereby improving in vivo stability.[9]

Cyclic Amino Acid Derivatives in GPCR Ligand Design

G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptidomimetics containing cyclic amino acids can act as potent and selective agonists or antagonists of GPCRs.[5] For example, incorporating a constrained amino acid can stabilize a specific turn structure in a peptide ligand, favoring binding to a particular receptor subtype and modulating downstream signaling pathways.[5][10]

a

Synthesis of Cyclic Peptides via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful technique for the synthesis of cyclic peptides containing unnatural amino acids with olefinic side chains.[11] This method allows for the formation of stable carbon-carbon bonds to create the macrocycle.

a

Quantitative Data for Ring-Closing Metathesis of Peptides
Linear Peptide PrecursorCatalyst (mol%)SolventTime (h)Yield (%)Reference
Heptapeptide diene 3Grubbs' 1st Gen. (20)CHCl₃3-485[11]
Heptapeptide diene 4Grubbs' 1st Gen. (20)CHCl₃3-490[11]
Fmoc-Tyr(All)-Tyr(All)-ResinGrubbs' 2nd Gen. (15)DCM48≥70[12]
[Tyr(All)²,³]arodyn-ResinHoveyda-Grubbs' 2nd Gen. (15)DCM48≥70[12]
Experimental Protocol: On-Resin Ring-Closing Metathesis of a Di-alkenyl Peptide[12]
  • Resin Preparation: Swell the resin-bound linear peptide (containing two alkenyl side chains, e.g., O-allyl tyrosine) in dichloromethane (DCM) for 30 minutes.

  • Catalyst Solution Preparation: In a separate vial, dissolve the second-generation Grubbs' or Hoveyda-Grubbs' catalyst (15 mol% relative to peptide loading) in DCM to a concentration of approximately 3 mM.

  • RCM Reaction: Add the catalyst solution to the swollen resin. If desired, add an additive such as phenol (20 equivalents). Seal the reaction vessel under a nitrogen atmosphere.

  • Reaction Conditions: Gently agitate the mixture at 40 °C for 48 hours.

  • Washing: After the reaction, filter the resin and wash thoroughly with DCM (3x), DMF (3x), and methanol (3x) to remove the catalyst and byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.

  • Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude product and purify by reverse-phase HPLC.

Application 3: Synthesis of Chiral Piperidine Alkaloids

Cyclic amino acids, particularly those with a piperidine core, are valuable precursors for the asymmetric synthesis of various biologically active alkaloids.[9][13] Chiral piperidine scaffolds are found in numerous pharmaceuticals, including those targeting the central nervous system.[14][15]

Asymmetric Synthesis of (+)-Dihydropinidine

Phase-transfer catalysis provides an efficient method for the asymmetric alkylation of glycine derivatives, which can then be cyclized to form chiral piperidines. This strategy has been successfully applied to the total synthesis of (+)-dihydropinidine, a piperidine alkaloid.[9][16]

Quantitative Data for Asymmetric Phase-Transfer Catalyzed Alkylation
Glycine DerivativeAlkylating AgentCatalyst (mol%)BaseSolventYield (%)ee (%)Reference
N-(Diphenylmethylene)glycine tert-butyl ester1-Bromo-4-chlorobutane(S,S)-Maruoka Catalyst (1)50% aq. KOHToluene9598[9]
N-(Diphenylmethylene)glycine tert-butyl esterBenzyl bromideChiral Cinchona Alkaloid Catalyst (10)50% aq. KOHToluene9288[17]
Ni(II) complex of glycine Schiff baseBenzyl bromide(S)-NOBIN (10)K₂CO₃CH₂Cl₂9598[10]
Experimental Protocol: Asymmetric Alkylation for Piperidine Synthesis[9]
  • Reaction Setup: To a solution of N-(diphenylmethylene)glycine tert-butyl ester (0.5 mmol) and the chiral phase-transfer catalyst (1 mol%) in toluene (5 mL) at 0 °C, add a 50% aqueous solution of potassium hydroxide (0.5 mL).

  • Addition of Alkylating Agent: Add the dihaloalkane (e.g., 1-bromo-4-chlorobutane) (0.6 mmol) to the vigorously stirred biphasic mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

  • Cyclization: The resulting product can then be subjected to subsequent deprotection and reductive amination steps to yield the desired chiral piperidine derivative.

Conclusion

The applications of cyclic amino acid derivatives in asymmetric synthesis are vast and continue to expand. Their ability to impart conformational rigidity makes them indispensable in the design of peptidomimetics with enhanced biological profiles. As organocatalysts, proline and its analogs offer simple, environmentally benign routes to chiral molecules. Furthermore, their role as chiral building blocks for the synthesis of complex natural products like alkaloids highlights their versatility. The protocols and data presented herein provide a practical guide for researchers to harness the potential of these powerful synthetic tools in their own research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the debenzylation of a precursor, typically (S)-2-Oxo-imidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester. This is achieved through catalytic hydrogenation, where the benzyl protecting group is removed.

Q2: What are the key reaction parameters to control for a successful synthesis?

Optimal yield and purity are dependent on several factors:

  • Catalyst Selection and Activity: Palladium on carbon (Pd/C) is a commonly used catalyst. Ensuring the catalyst is fresh and active is crucial for the reaction to proceed efficiently.

  • Hydrogen Source: The reaction can be carried out using hydrogen gas or a hydrogen donor like ammonium formate in a process called catalytic transfer hydrogenation.

  • Solvent Choice: The choice of solvent can significantly impact reaction rate and solubility of the starting material and product. Alcohols such as methanol or ethanol are frequently used.

  • Temperature and Pressure: These parameters should be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • pH of the reaction medium: The pH can influence the catalyst's activity and the stability of the product.

Q3: What are the potential side reactions to be aware of during the synthesis?

Potential side reactions may include:

  • Incomplete debenzylation: This results in residual starting material, complicating purification.

  • Over-reduction: While less common for this specific transformation, other functional groups in more complex substrates could be susceptible.

  • Hydrolysis of the tert-butyl ester: This can occur under acidic conditions, leading to the formation of the corresponding carboxylic acid.

  • Catalyst poisoning: Impurities in the starting material or solvent can deactivate the palladium catalyst.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Use a fresh batch of Pd/C catalyst. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active for debenzylation reactions.[1] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient in some cases.[2]
Poor Hydrogen Transfer If using H₂ gas, ensure the system is properly sealed and purged. For catalytic transfer hydrogenation, use a sufficient excess of the hydrogen donor (e.g., ammonium formate).[3][4]
Sub-optimal Solvent If solubility is an issue, consider switching to a different solvent or using a co-solvent system. Methanol or ethanol are common choices. Acetic acid can sometimes facilitate the debenzylation of N-Cbz groups.[1]
Catalyst Poisoning Ensure starting materials and solvents are pure. Sulfur or other heteroatom-containing impurities can poison the catalyst.[1] Pre-treating the starting material with activated carbon may help remove some impurities.
Incorrect pH For Pd/C catalysts, slightly acidic conditions can enhance activity.[5] However, strongly acidic conditions may promote hydrolysis of the tert-butyl ester.
Problem 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

ImpurityIdentification MethodRecommended Action
Starting Material TLC, HPLC, NMRIncrease reaction time, temperature, or catalyst loading. Ensure efficient stirring to maximize contact between reactants and catalyst.
By-product from tert-butyl ester hydrolysis NMR, MSAvoid strongly acidic conditions. If acidic conditions are necessary, perform the reaction at a lower temperature and monitor closely. Purification can be achieved by column chromatography or recrystallization.
Solvent Residues NMR, GCEnsure the product is thoroughly dried under vacuum after purification.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
  • Reaction Setup: To a solution of (S)-2-Oxo-imidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester in a suitable solvent (e.g., methanol, ethanol), add 10% Pd/C catalyst (typically 5-10 mol%).

  • Hydrogenation: The reaction vessel is purged with nitrogen, followed by vacuum and then filled with hydrogen gas (using a balloon or a pressurized system).

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature until completion, which can be monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Reaction Setup: Dissolve the starting material in methanol and add 10% Pd/C.

  • Hydrogen Donor Addition: Add ammonium formate in one portion.[3]

  • Reaction Conditions: The mixture is stirred at reflux temperature.[3]

  • Monitoring and Work-up: The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the catalyst is removed by filtration through celite.

  • Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the product.

Quantitative Data Summary

The following table provides illustrative data on how different reaction conditions can affect the yield of this compound. Note: This data is for demonstrative purposes and may not reflect actual experimental results.

EntryCatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)
110% Pd/CH₂ (1 atm)Methanol251285
210% Pd/CAmmonium FormateMethanol65492
3Pd(OH)₂/CH₂ (1 atm)Ethanol251090
410% Pd/CH₂ (1 atm)Acetic Acid25875*

*Yield may be lower due to potential hydrolysis of the tert-butyl ester.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product SM (S)-2-Oxo-imidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester Reaction Debenzylation SM->Reaction Pd/C, H₂ or Ammonium Formate Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst active? Start->Check_Catalyst Replace_Catalyst Use fresh catalyst (Pd/C or Pd(OH)₂/C) Check_Catalyst->Replace_Catalyst No Check_H2_Source Is the hydrogen source adequate? Check_Catalyst->Check_H2_Source Yes Replace_Catalyst->Check_H2_Source Optimize_H2 Ensure proper H₂ pressure or sufficient hydrogen donor Check_H2_Source->Optimize_H2 No Check_Solvent Is the solvent optimal? Check_H2_Source->Check_Solvent Yes Optimize_H2->Check_Solvent Change_Solvent Try alternative solvents (e.g., EtOH, MeOH) Check_Solvent->Change_Solvent No Check_Purity Are starting materials pure? Check_Solvent->Check_Purity Yes Change_Solvent->Check_Purity Purify_SM Purify starting material Check_Purity->Purify_SM No Success Yield Optimized Check_Purity->Success Yes Purify_SM->Success

Caption: Troubleshooting workflow for low synthesis yield.

References

Common side products in the synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most frequently described method for the synthesis of this compound is the debenzylation of its N-Cbz (carboxybenzyl) protected precursor, tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate. This is typically achieved through catalytic transfer hydrogenation.

Q2: What are the typical reagents and conditions for the catalytic transfer hydrogenation?

A common method involves the use of a palladium catalyst, such as 10% Palladium on Carbon (Pd/C), with a hydrogen donor like ammonium formate in a solvent such as methanol. The reaction is often carried out at reflux temperature and monitored by Thin Layer Chromatography (TLC) for completion.

Q3: What are the expected byproducts of this reaction?

The primary and expected byproduct of a successful debenzylation is toluene, which results from the cleavage of the benzyl group from the Cbz protecting group. Carbon dioxide is also generated from the subsequent decarboxylation of the unstable carbamic acid intermediate.

Q4: My reaction is sluggish or incomplete. What are the potential causes?

Several factors can lead to an incomplete or slow reaction:

  • Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or have reduced activity.

  • Catalyst Poisoning: Impurities in the starting material or solvents, particularly sulfur-containing compounds, can poison the palladium catalyst.

  • Product Inhibition: The desired product, a secondary amine, can coordinate with the palladium catalyst, thereby inhibiting its activity.

  • Insufficient Hydrogen Donor: The amount of ammonium formate may be insufficient to drive the reaction to completion.

  • Poor Mass Transfer: Inadequate stirring can limit the interaction between the substrate and the heterogeneous catalyst.

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

If you are observing a sluggish or incomplete debenzylation, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Catalyst Inactivity - Use a fresh batch of high-quality 10% Pd/C. - Increase the catalyst loading (e.g., from a catalytic amount to a 1:1 weight ratio with the substrate). - Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).
Catalyst Poisoning - Ensure the starting material and solvents are of high purity. - If sulfur-containing impurities are suspected, consider a pre-treatment of the starting material or use a larger excess of the catalyst.
Product Inhibition - Add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This can protonate the product amine, reducing its ability to coordinate with and inhibit the palladium catalyst.
Insufficient Hydrogen Donor - Increase the molar excess of the hydrogen donor (e.g., ammonium formate).
Poor Mass Transfer - Ensure vigorous and efficient stirring of the reaction mixture to maintain the catalyst in suspension.
Issue 2: Presence of Unexpected Side Products

While the primary byproduct is toluene, other impurities may arise. The table below lists potential side products and their likely causes.

Side Product Potential Cause Suggested Action
Unreacted Starting Material Incomplete reaction.Refer to the troubleshooting guide for "Incomplete or Slow Reaction".
N-formyl-tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate Reaction with formic acid, which can be a decomposition product of ammonium formate.Use fresh ammonium formate. Monitor the reaction temperature to avoid decomposition.
Diastereomers Racemization at the C4 position. While less common under these conditions, it can be influenced by base or acid contaminants.Ensure the reaction is run under neutral conditions. Analyze the chiral purity of the starting material and product using a suitable chiral HPLC method.

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol is a general guideline for the debenzylation of tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate.

Materials:

  • tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Nitrogen gas

  • Celite®

Procedure:

  • To a stirred suspension of tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (1 equivalent) and 10% Pd/C (catalytic amount, e.g., 10 mol%) in dry methanol, add anhydrous ammonium formate (e.g., 5 equivalents) in one portion under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction is_complete Is Reaction Complete? monitor_reaction->is_complete workup Work-up and Purification is_complete->workup Yes troubleshoot Troubleshoot Incomplete Reaction is_complete->troubleshoot No end_product Final Product workup->end_product check_catalyst Check Catalyst Activity/Loading troubleshoot->check_catalyst check_reagents Check Reagent Purity & Stoichiometry troubleshoot->check_reagents check_conditions Check Reaction Conditions (Temp, Stirring) troubleshoot->check_conditions add_acid Consider Adding Weak Acid troubleshoot->add_acid check_catalyst->monitor_reaction check_reagents->monitor_reaction check_conditions->monitor_reaction add_acid->monitor_reaction

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Purification of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (TBMOC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of TBMOC.

Issue 1: Low Yield After Initial Work-up

  • Question: I have completed the synthesis of this compound, but my yield is significantly lower than expected after the initial extraction and solvent removal. What could be the cause?

  • Answer: Low yields can stem from several factors during the synthesis and initial work-up:

    • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure all starting material has been consumed.[1]

    • Product Loss During Extraction: TBMOC has moderate polarity and may have some solubility in the aqueous layer, especially if the pH is not optimized. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Product Degradation: The tert-butyl ester group is sensitive to acidic conditions. Prolonged exposure to strong acids during work-up can lead to hydrolysis of the ester and a subsequent loss of product. Neutralize any acidic reaction mixtures promptly.

    • Volatilization: While TBMOC is a solid at room temperature, some loss may occur if evaporation under reduced pressure is performed at an excessively high temperature.

Issue 2: Product Fails to Solidify or Crystallize

  • Question: After removing the solvent, my this compound remains an oil. How can I induce solidification?

  • Answer: If the product remains an oil, it is likely due to the presence of impurities or residual solvent. Here are some techniques to induce solidification:

    • Trituration: This is a key technique for purifying TBMOC.[1] Add a solvent in which the product is sparingly soluble, such as isopropyl ether (IPE) or hexanes.[1] Stir the mixture vigorously. This will often cause the product to precipitate as a solid, while impurities remain dissolved. The resulting solid can then be collected by filtration.[1]

    • Seed Crystals: If you have a small amount of pure, solid TBMOC, adding a seed crystal to the oil can initiate crystallization.

    • Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.

    • High Vacuum: Placing the oil under a high vacuum for an extended period can remove trace amounts of residual solvent that may be inhibiting crystallization.

Issue 3: Purity is Below Target Specifications (e.g., <99% by HPLC)

  • Question: My HPLC analysis shows that the purity of my this compound is not meeting the required specifications. How can I improve the purity?

  • Answer: Achieving high purity often requires a dedicated purification step after initial isolation.

    • Recrystallization: If trituration does not yield the desired purity, recrystallization from a suitable solvent system is a powerful technique. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Potential solvent systems include ethyl acetate/hexanes, isopropanol, or toluene.

    • Flash Column Chromatography: For difficult-to-remove impurities, flash column chromatography is a highly effective method. Given the polar nature of the imidazolidinone core, a silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.

    • Removal of Catalysts: If a palladium catalyst was used in a preceding deprotection step, it must be thoroughly removed.[1] Filtration through a pad of celite is a common and effective method for this.[1] Inadequate removal can lead to product degradation and contamination.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected melting point of pure this compound?

    • A1: The reported melting range for this compound is 133-135 °C.[1] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

  • Q2: What are some common impurities I should be aware of during the synthesis and purification of this compound?

    • A2: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. If the synthesis involves the deprotection of a Cbz-protected precursor, residual starting material and benzyl alcohol are potential impurities.

  • Q3: How can I monitor the progress of my purification?

    • A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of column chromatography and for assessing the purity of fractions.[1] High-Performance Liquid Chromatography (HPLC) is the preferred method for obtaining accurate quantitative data on the purity of the final product.[1]

  • Q4: My final product has a slight color. Is this normal?

    • A4: Pure this compound is typically a white solid. A colored product suggests the presence of impurities. These can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal, or by column chromatography.

  • Q5: What are the storage conditions for this compound?

    • A5: It is recommended to store the compound in a cool, dry place in a tightly sealed container. As a tert-butyl ester, it is susceptible to hydrolysis, so exposure to moisture and acidic conditions should be avoided.

Data Presentation

ParameterValueReference
Molecular FormulaC₉H₁₆N₂O₃[2]
Molecular Weight200.23 g/mol [2]
Melting Point133-135 °C[1]
AppearanceWhite Solid
Purity (by HPLC)95% - 99.66% (post-trituration)[1]

Experimental Protocols

Protocol 1: Purification by Trituration with Isopropyl Ether (IPE)

This protocol is based on methods described in the literature for the purification of this compound.[1]

  • Dissolution (if necessary): If the crude product is a solid, dissolve it in a minimal amount of a suitable solvent like dichloromethane (MDC). If it is an oil, proceed to the next step.

  • Solvent Removal: Concentrate the crude product under reduced pressure to obtain a concentrated oil or solid residue.

  • Trituration: Add isopropyl ether (IPE) to the residue (a common starting point is 10 volumes of solvent to the mass of crude material, e.g., 30 mL of IPE for 3 g of crude product).

  • Stirring: Stir the resulting suspension at room temperature (25-30 °C) for at least 30 minutes.

  • Cooling: Cool the suspension to a lower temperature (e.g., 15 °C) and continue to stir for an additional 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold IPE to remove any remaining soluble impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, determine a suitable solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature. A common choice for compounds of this polarity is an ethyl acetate/hexanes mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling (using a hot plate and a reflux condenser) until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to separate the product from its impurities. A good starting mobile phase is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar version of it).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow_Trituration cluster_0 Initial Work-up cluster_1 Trituration cluster_2 Isolation Crude Product Crude Product Solvent Removal Solvent Removal Crude Product->Solvent Removal Add IPE Add IPE Solvent Removal->Add IPE Stir at RT Stir at RT Add IPE->Stir at RT Cool and Stir Cool and Stir Stir at RT->Cool and Stir Filtration Filtration Cool and Stir->Filtration Wash with Cold IPE Wash with Cold IPE Filtration->Wash with Cold IPE Impurities in Filtrate Impurities in Filtrate Filtration->Impurities in Filtrate Drying Drying Wash with Cold IPE->Drying Pure Product Pure Product Drying->Pure Product

Caption: Workflow for the purification of TBMOC by trituration.

Purification_Workflow_Column_Chromatography cluster_0 Preparation cluster_1 Separation cluster_2 Isolation Crude Product Crude Product TLC Method Development TLC Method Development Crude Product->TLC Method Development Pack Column Pack Column TLC Method Development->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Solvent Gradient Elute with Solvent Gradient Load Sample->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Impure Fractions Impure Fractions Collect Fractions->Impure Fractions Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Caption: Workflow for purification by flash column chromatography.

References

Technical Support Center: Purity Enhancement of CAS 83056-79-5

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Welcome to the technical support center for CAS 83056-79-5, this compound. This guide is designed for researchers, scientists, and drug development professionals to address common purity issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound, and what are the common impurities?

A1: The most common synthetic route involves the debenzylation of a protected precursor, namely (S)-2-Oxo-imidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Potential Impurities:

  • Starting Material: Incomplete reaction can lead to the presence of the benzyl-protected starting material.

  • De-benzylated Impurity (Toluene): The benzyl group is often cleaved as toluene, which may remain as a residual solvent.

  • Catalyst Residues: Trace amounts of palladium from the Pd/C catalyst may be present in the final product.

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may form.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their structures are known. Melting point analysis can provide a preliminary indication of purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Purity After Synthesis
Problem Possible Cause Solution
Product contains significant starting material. Incomplete debenzylation reaction.- Increase reaction time. - Increase catalyst loading. - Ensure efficient hydrogen gas dispersion.
Presence of residual toluene. Inefficient removal after reaction work-up.- Evaporate the solvent under reduced pressure for a longer duration. - Perform a solvent swap with a lower boiling point solvent before final evaporation.
Product is an oil or fails to crystallize. Presence of impurities inhibiting crystallization.- Attempt purification by flash column chromatography before recrystallization. - Try a different recrystallization solvent system.
Recrystallization Issues
Problem Possible Cause Solution
Low recovery of purified product. - Compound is too soluble in the chosen solvent. - Too much solvent was used.- Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution to a lower temperature (e.g., 0-4 °C) before filtration.
Oiling out instead of crystallization. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Use a lower boiling point solvent. - Add a small amount of a co-solvent to increase the solubility of impurities. - Ensure the crude material is reasonably pure before attempting recrystallization.
Formation of very fine needles or powder. Rapid crystallization due to high supersaturation.- Allow the solution to cool more slowly. - Use a solvent system that provides a more moderate level of supersaturation.

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile

This protocol is suitable for purifying crude this compound that is relatively free of oily impurities.

Methodology:

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimal amount of hot acetonitrile while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is effective for separating the target compound from a mixture of impurities with different polarities.

Methodology:

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Parameter Recrystallization Flash Column Chromatography
Typical Purity Achieved > 99.0%> 99.5%
Typical Yield 70-90%60-80%
Scalability HighModerate
Time Requirement ModerateHigh
Solvent Consumption LowHigh

Mandatory Visualizations

Purification_Workflow Crude_Product Crude Product (CAS 83056-79-5) Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Flash Column Chromatography Crude_Product->Chromatography Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Product (>99% Purity) Purity_Analysis->Pure_Product

Caption: General workflow for the purification of CAS 83056-79-5.

Troubleshooting_Logic Start Low Purity Detected Check_Impurities Identify Impurities (NMR, LC-MS) Start->Check_Impurities Starting_Material Residual Starting Material? Check_Impurities->Starting_Material Solvent_Residue Residual Solvent? Check_Impurities->Solvent_Residue Side_Products Side-Reaction Products? Check_Impurities->Side_Products Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Yes Improve_Drying Improve Drying/ Solvent Swap Solvent_Residue->Improve_Drying Yes Column_Chromatography Perform Column Chromatography Side_Products->Column_Chromatography Yes

Caption: Troubleshooting decision tree for low purity issues.

Troubleshooting common issues in imidazolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of imidazolidinone cores. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low to No Product Yield

Question: I am getting very low or no yield of my desired imidazolidinone product. What are the common causes and how can I improve the yield?

Answer: Low yields in imidazolidinone synthesis can stem from several factors, including suboptimal reaction conditions, inefficient reagents, or degradation of starting materials or products. Here are key areas to investigate:

  • Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in the cyclization of a diamine with carbonyldiimidazole (CDI), dichloromethane (DCM) at 40°C has been shown to provide significantly higher yields (98%) compared to tetrahydrofuran (THF) at 20°C (21%).[1] Excessively high temperatures (e.g., 100°C) can be detrimental to the yield, regardless of the reaction time.[1] For base-catalyzed intramolecular hydroamidation of propargylic ureas, room temperature is often sufficient.[2]

  • Reagent Stoichiometry and Quality: Ensure the correct stoichiometry of your reagents. For CDI-mediated cyclization, adding an additional 0.2 equivalents of CDI after initial reaction can sometimes drive the reaction to completion.[1] The quality of reagents, especially the carbonylating agent (e.g., CDI, phosgene derivatives) and the diamine or urea precursor, is crucial. Ensure they are pure and anhydrous where necessary.

  • Catalyst Activity: In catalytic reactions, such as the hydroamination of unsaturated ureas, the choice and activity of the catalyst are paramount. For organo-catalyzed hydroamidation, phosphazene bases like BEMP have shown higher activity and shorter reaction times compared to guanidine bases like TBD.[2] Metal catalysts, such as those based on palladium or gold, may require specific ligands or additives to be effective.[3]

  • Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly influence the reaction outcome. Bulky or electron-withdrawing groups may require more forcing conditions or longer reaction times.[1]

Formation of Side Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely impurities and how can I minimize them?

Answer: Side product formation is a common challenge. The nature of the impurities depends on the synthetic route.

  • Incomplete Cyclization: One of the most common "impurities" is unreacted starting material or partially reacted intermediates. For example, in CDI-mediated cyclizations, the intermediate N-acylimidazole may be present if the second intramolecular nucleophilic attack does not occur. Improving reaction conditions (e.g., temperature, catalyst) can promote full cyclization.

  • Polymerization: Especially when using reactive starting materials like ethylenediamine and urea at high temperatures, polymerization can be a significant side reaction, making purification difficult.[4] Careful control of temperature and reagent addition can mitigate this.

  • Isomerization: In some cases, isomerization of the product can occur. For instance, in the synthesis of polycyclic 4-imidazolidinones, product isomerization can happen under the reaction conditions, leading to a mixture of diastereomers.[5]

  • Side Reactions of Functional Groups: If your substrates contain other reactive functional groups, they may participate in side reactions. It is important to choose reaction conditions that are chemoselective for the desired imidazolidinone formation.

Purification Challenges

Question: I am having difficulty purifying my imidazolidinone product. What are the recommended purification techniques?

Answer: Purification can be challenging due to the polar nature of some imidazolidinones and the presence of closely related impurities.

  • Column Chromatography: This is the most common method for purifying imidazolidinone derivatives. Silica gel is a standard stationary phase. The choice of eluent is critical. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] For more polar products, gradients involving dichloromethane and methanol may be necessary.

  • Recrystallization: If the product is a solid and can be obtained in sufficient purity after initial workup, recrystallization is an effective method for obtaining highly pure material. Common solvents for recrystallization include chloroform, ethyl acetate, or mixtures with hexanes.[4]

  • Acid-Base Extraction: The workup procedure can be optimized to remove certain impurities. For example, quenching the reaction with a dilute acid like 0.01 M HCl followed by extraction can help remove basic impurities and unreacted amines.[1]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Imidazolidin-2-one Synthesis via Diamine Cyclization with CDI [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1001710
2Toluene1006415
3THF206421
4DCM401798

Table 2: Comparison of Catalysts for Intramolecular Hydroamidation of Propargylic Urea [2]

EntryCatalyst (mol %)Temperature (°C)TimeYield (%)
1TBD (10)1001 h100
2TBD (10)603 h100
3TBD (10)rt24 h100
4MTBD (10)rt24 h82
5BTMG (10)rt24 h67
6DBU (10)rt24 h0
7TMG (10)rt24 h0
8BEMP (5)rt10 min100

TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, BTMG = 2-tert-Butylimino-1,3-dimethyl-1,3,2-triazaphosphinan, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TMG = 1,1,3,3-Tetramethylguanidine, BEMP = 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, rt = room temperature.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-Disubstituted Imidazolidin-2-ones via Diamine Cyclization with CDI[1]
  • Dissolve the respective diamine in anhydrous dichloromethane (DCM) to a concentration of 0.02 M.

  • Add 1.0 equivalent of carbonyldiimidazole (CDI) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • After the initial reaction (typically overnight), add an additional 0.2 equivalents of CDI and continue to reflux for another 4 hours.

  • Upon completion, cool the reaction mixture and quench with 0.01 M HCl.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., DCM).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system such as petroleum ether/ethyl acetate.

Protocol 2: Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas[2]
  • To a solution of the propargylic urea (1.0 equiv) in anhydrous acetonitrile (MeCN), add the phosphazene base BEMP (5 mol %).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Reaction times can be very short (from 1 minute to a few hours).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired imidazolidin-2-one.

Visual Troubleshooting and Process Flow

The following diagrams illustrate common troubleshooting workflows and synthetic pathways for imidazolidinone synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Conditions Verify Reaction Conditions (Temp, Solvent, Time) Start->Check_Conditions Check_Reagents Assess Reagent Quality & Stoichiometry Start->Check_Reagents Check_Catalyst Evaluate Catalyst (if applicable) Start->Check_Catalyst Substrate_Issue Consider Substrate Reactivity Start->Substrate_Issue Optimize_Conditions Optimize Conditions (e.g., higher temp, different solvent) Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Dry Reagents Adjust Stoichiometry Check_Reagents->Purify_Reagents Screen_Catalysts Screen Different Catalysts or Additives Check_Catalyst->Screen_Catalysts Modify_Substrate Modify Substrate or Use Forcing Conditions Substrate_Issue->Modify_Substrate Success Improved Yield Optimize_Conditions->Success Purify_Reagents->Success Screen_Catalysts->Success Modify_Substrate->Success

Caption: Troubleshooting workflow for low yield issues.

Synthetic_Pathways cluster_0 Route 1: From Diamines cluster_1 Route 2: Hydroamidation cluster_2 Route 3: From Olefins Diamine 1,2-Diamine Imidazolidinone_1 Imidazolidin-2-one Diamine->Imidazolidinone_1 Cyclization Carbonyl_Source Carbonyl Source (e.g., CDI, Phosgene) Carbonyl_Source->Imidazolidinone_1 Unsaturated_Urea Unsaturated Urea (e.g., Propargylic Urea) Imidazolidinone_2 Imidazolidin-2-one Unsaturated_Urea->Imidazolidinone_2 Intramolecular Hydroamidation Catalyst_Base Catalyst (Base or Metal) Catalyst_Base->Imidazolidinone_2 Olefin Olefin Imidazolidinone_3 Imidazolidin-2-one Olefin->Imidazolidinone_3 Diamination Nitrogen_Source Nitrogen Source (e.g., Urea) Nitrogen_Source->Imidazolidinone_3 Metal_Catalyst Metal Catalyst (e.g., Pd) Metal_Catalyst->Imidazolidinone_3

Caption: Common synthetic routes to imidazolidin-2-ones.

References

Stability of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: Based on its chemical structure, this compound is expected to be relatively stable under neutral and basic conditions at ambient temperatures. The primary route of degradation is the acid-catalyzed hydrolysis of the tert-butyl ester group. The imidazolidinone ring is generally stable under conditions that would cleave the tert-butyl ester.

Q2: In which types of solvents is this compound expected to be unstable?

A2: The compound is most susceptible to degradation in acidic solutions. Protic solvents, especially in the presence of an acid catalyst, can facilitate the hydrolysis of the tert-butyl ester. Therefore, caution should be exercised when using this compound in acidic media or with solvents that may contain acidic impurities.

Q3: What are the likely degradation products of this compound?

A3: The main degradation product resulting from the hydrolysis of the tert-butyl ester is (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid and isobutylene (which may further react or be present as tert-butanol depending on the conditions).

Stability in Common Laboratory Solvents (Expected Trends)

Since specific quantitative stability data is not extensively available in the literature, the following table summarizes the expected stability of this compound in various solvents based on general chemical principles. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.

SolventExpected Stability at Room Temperature (20-25°C)Rationale
Aprotic Solvents
Acetonitrile (ACN)HighAprotic and generally neutral.
Dimethyl sulfoxide (DMSO)HighAprotic and generally neutral.
Dichloromethane (DCM)HighAprotic and generally neutral.
Tetrahydrofuran (THF)HighAprotic and generally neutral.
Protic Solvents
Methanol (MeOH)Moderate to HighProtic, but generally neutral. Stability may decrease over extended periods or at elevated temperatures.
Ethanol (EtOH)Moderate to HighProtic, but generally neutral. Stability may decrease over extended periods or at elevated temperatures.
Water (H₂O)ModerateNeutral pH water should lead to slow hydrolysis. Stability is highly dependent on pH.
Aqueous Buffers
Acidic Buffer (e.g., pH 4)LowAcid-catalyzed hydrolysis of the tert-butyl ester is expected to be significant.
Neutral Buffer (e.g., pH 7)Moderate to HighHydrolysis is expected to be slow at neutral pH.
Basic Buffer (e.g., pH 9)HighThe tert-butyl ester is generally stable under basic conditions.

Experimental Protocol: Determining Stability in a Specific Solvent

This protocol provides a general framework for assessing the stability of this compound in a solvent of interest using HPLC analysis.

1. Materials and Reagents:

  • This compound

  • Solvent of interest (HPLC grade)

  • Reference standard of the compound

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or TFA)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a working solution at a lower concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study Setup:

  • Dispense aliquots of the working solution into several autosampler vials.

  • Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).

  • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Analysis:

  • At each time point, inject a sample onto the HPLC system.

  • Monitor the peak area of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.

5. Data Analysis:

  • Plot the percentage of the compound remaining versus time.

  • Determine the rate of degradation and the half-life of the compound under the tested conditions.

G cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (100 µg/mL) stock->working aliquot Aliquot into Vials working->aliquot store Store at Desired Conditions (e.g., RT, 40°C) aliquot->store sample Sample at Time Points (0, 2, 4, 8, 24, 48h) store->sample hplc HPLC Analysis sample->hplc data Data Processing (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for stability testing.

Degradation Pathway

The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the tert-butyl ester.

G reactant tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate intermediate Protonated Ester reactant->intermediate H⁺ (Acid Catalyst) products (4S)-1-methyl-2-oxoimidazolidine- 4-carboxylic acid + tert-Butyl cation intermediate->products H₂O final_products (4S)-1-methyl-2-oxoimidazolidine- 4-carboxylic acid + Isobutylene products->final_products -H⁺

Caption: Acid-catalyzed hydrolysis pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of the compound in a supposedly stable solvent. 1. The solvent may contain acidic impurities. 2. The compound itself may have degraded prior to the experiment.1. Use fresh, high-purity (HPLC grade) solvents. 2. Confirm the purity of the starting material using a fresh standard.
Inconsistent or non-reproducible stability data. 1. Inaccurate solution preparation. 2. Fluctuations in storage temperature. 3. Inconsistent HPLC injection volumes.1. Use calibrated volumetric glassware and analytical balances. 2. Ensure storage conditions are tightly controlled and monitored. 3. Use a reliable autosampler and ensure proper vial capping.
Appearance of multiple unexpected peaks in the chromatogram. 1. Formation of multiple degradation products. 2. Interaction with components of the mobile phase. 3. Sample contamination.1. Use LC-MS to identify the mass of the unknown peaks. 2. Check for the stability of the compound in the mobile phase itself. 3. Prepare fresh samples and re-run the analysis.
Loss of compound due to reasons other than chemical degradation. Adsorption to the surface of the storage container.Use silanized glass vials or polypropylene vials to minimize adsorption.

Methods to prevent racemization during the synthesis of chiral imidazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the synthesis of chiral imidazolidinones.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral imidazolidinones?

A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] This is a significant problem in drug development because different enantiomers of a chiral molecule can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[3] For chiral imidazolidinones, which are often used as catalysts or key intermediates in asymmetric synthesis, maintaining enantiomeric purity is essential for controlling the stereochemical outcome of subsequent reactions.[4][5][6]

Q2: What are the primary chemical mechanisms that lead to racemization during synthesis?

A2: Racemization in the context of imidazolidinone and related peptide synthesis typically occurs through two main pathways:

  • Direct Enolization: A base can directly abstract the acidic proton at the chiral α-carbon, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.[1]

  • Oxazolone (Azlactone) Formation: During the activation of an N-protected carboxyl group for coupling reactions, an oxazolone intermediate can form. The α-proton of this oxazolone is highly acidic and susceptible to removal by a base, leading to rapid racemization.[7][8][9][10]

Q3: How can I accurately determine if racemization has occurred in my product?

A3: The most common method for determining the enantiomeric excess (ee) or diastereomeric excess (de) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[8] This involves using a chiral stationary phase (CSP) column that can separate the enantiomers, allowing for their quantification. The sample may require derivatization with a reagent like Marfey's reagent to convert the enantiomers into diastereomers, which can then be separated on a standard reverse-phase column.[8]

Troubleshooting Guide: Preventing Racemization

Problem: My final product shows a low enantiomeric excess (ee), indicating significant racemization has occurred. What should I investigate?

Solution: Racemization can be influenced by several factors in your reaction conditions. Systematically evaluate the following parameters, starting with the most likely culprits.

Choice of Base

The type and strength of the base used are critical. Strong bases can readily deprotonate the chiral center, causing racemization.[11][12]

  • Observation: Significant racemization is observed when using strong inorganic bases like NaOH or LDA.

  • Recommendation: Switch to weaker, non-nucleophilic organic amine bases. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are often preferred over triethylamine (TEA) or diisopropylethylamine (DIEA) as they are associated with lower rates of racemization due to steric hindrance and weaker basicity.[9][11] Amine bases generally do not cause racemization unless other factors are at play.[11]

Reaction Temperature

Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Observation: Reactions run at room temperature or elevated temperatures show more racemization.

  • Recommendation: Perform the reaction at lower temperatures. For many coupling and activation steps, cooling the reaction to 0 °C or even -20 °C can significantly suppress racemization without excessively slowing down the desired reaction.[13][14] However, the effect of temperature can be complex and system-dependent.[3][15]

Selection of Coupling Reagents and Additives

The method used to activate the carboxylic acid for amide bond formation is a frequent source of racemization, primarily through the oxazolone mechanism.

  • Observation: Using carbodiimides like DCC or EDC alone results in poor enantiomeric purity.

  • Recommendation: Use coupling reagents in combination with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) react with the activated intermediate to form active esters that are more resistant to racemization than the initial activated species.[7][16][17][18] Phosphonium and uronium salt-based reagents like BOP, PyBOP, HBTU, and TBTU were developed to generate these esters in situ and generally lead to minimal racemization.[7][19] In some cases, the addition of copper(II) chloride (CuCl₂) has also been shown to suppress racemization.[17][18]

Solvent Effects

The solvent can influence reaction pathways and the stability of intermediates that lead to racemization.

  • Observation: Inconsistent or poor results are seen across different solvents.

  • Recommendation: The optimal solvent is highly reaction-specific. Apolar solvents may be problematic if reactants have low solubility.[20] Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[14][20] It is often necessary to screen solvents to find the best balance of reactivity and stereochemical integrity for a specific transformation.[13][20] Protic solvents should generally be avoided in steps involving highly reactive intermediates.[13]

Data Summary Tables

Table 1: Qualitative Effect of Base Selection on Racemization Risk

Base TypeExamplesRacemization RiskRationale
Strong Inorganic Bases NaOH, KOH, LiOHHighCan directly deprotonate the α-carbon, especially if the nitrogen is unsubstituted.[11]
Strong Organic Bases DBU, LDAHighStrong bases that can readily cause deprotonation and enolization.[12]
Tertiary Amine Bases TEA, DIEAModerateCommonly used, but their basicity can promote oxazolone formation and subsequent racemization.[9]
Sterically Hindered Bases NMM, 2,4,6-CollidineLowSteric bulk and lower basicity reduce the rate of proton abstraction, minimizing racemization.[9]
Weak Amine Bases PyridineLowGenerally do not cause racemization under standard coupling conditions.[11]

Table 2: Common Coupling Reagents and Additives to Minimize Racemization

Reagent/AdditiveFull NameKey Features
HOBt 1-HydroxybenzotriazoleThe classic additive used with carbodiimides to form active esters and suppress racemization.[7][17]
HOAt 7-Aza-1-hydroxybenzotriazoleSuperior to HOBt in enhancing reaction rates and reducing racemization risk.[16][18]
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateAn efficient phosphonium salt coupling reagent with minimal racemization. Forms carcinogenic HMPA as a byproduct.[7][19]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA derivative of BOP that avoids the formation of HMPA. Highly effective.[7]
HBTU / TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / tetrafluoroborateEfficient uronium-based coupling reagents that show very little racemization, especially when HOBt is also present.[19]
CuCl₂ Copper(II) ChlorideCan be used as an additive, particularly with TSTU, to eliminate racemization during the coupling of certain peptides.[17][19]

Visualized Workflows and Mechanisms

racemization_mechanisms cluster_start Chiral Starting Material cluster_pathways Racemization Pathways cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation cluster_end Final Product start R-Imidazolidinone (Enantiopure) enolate Achiral Enolate (Planar Intermediate) start->enolate + Strong Base - H⁺ activated Activated Intermediate start->activated + Coupling Reagent racemate R/S-Imidazolidinone (Racemic Mixture) enolate->racemate + H⁺ oxazolone Oxazolone Intermediate activated->oxazolone Intramolecular Cyclization rac_oxazolone Racemized Oxazolone oxazolone->rac_oxazolone + Base - H⁺ rac_oxazolone->racemate Hydrolysis or Coupling

Caption: Key mechanisms leading to racemization in chiral imidazolidinone synthesis.

troubleshooting_workflow start Problem: Low Enantiomeric Excess check_base 1. Evaluate Base Is a strong base used? start->check_base change_base Action: Switch to a weaker, sterically hindered base (e.g., NMM). check_base->change_base Yes check_temp 2. Check Temperature Is the reaction run > 0°C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower temperature to 0°C or below. check_temp->lower_temp Yes check_reagents 3. Review Coupling Method Using carbodiimide alone? check_temp->check_reagents No lower_temp->check_reagents add_additive Action: Use additives (HOBt, HOAt) or switch to phosphonium/ uronium reagents (PyBOP, HBTU). check_reagents->add_additive Yes check_solvent 4. Consider Solvent Is solubility an issue or is the solvent too reactive? check_reagents->check_solvent No add_additive->check_solvent screen_solvents Action: Screen common aprotic solvents (DCM, THF, DMF). check_solvent->screen_solvents Yes end_node Re-analyze Product ee check_solvent->end_node No screen_solvents->end_node

Caption: A troubleshooting workflow for addressing racemization issues during synthesis.

Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction Using a Racemization Suppressing Additive (HOBt)

This protocol describes a general method for coupling a carboxylic acid to a chiral imidazolidinone-containing fragment while minimizing racemization.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DCM or DMF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to suppress potential side reactions and racemization.[13]

  • Activation: Slowly add a solution of the coupling reagent, such as dicyclohexylcarbodiimide (DCC) (1.1 eq.), to the cooled mixture. Stir the reaction at 0 °C for 30-60 minutes to allow for the formation of the HOBt-active ester.

  • Coupling: Add the chiral imidazolidinone-containing amine component (1.0 eq.) to the reaction mixture, followed by a sterically hindered base like N-methylmorpholine (NMM) (1.5 eq.) to neutralize any acid salts.[9]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove urea byproducts (if DCC was used). Proceed with a standard aqueous workup to remove excess reagents and HOBt. Purify the final product using column chromatography.

Protocol 2: General Procedure for Determining Enantiomeric Excess via Chiral HPLC

This protocol provides a basic workflow for analyzing the stereochemical purity of the synthesized chiral imidazolidinone.

  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade acetonitrile or isopropanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[8]

  • Derivatization (If Necessary): If direct separation on a chiral column is not effective, the sample may need to be derivatized (e.g., using Marfey's reagent) to form diastereomers that are more easily separated on a standard C18 column.[8]

  • HPLC Setup:

    • Column: Select an appropriate Chiral Stationary Phase (CSP) column. Columns based on cyclodextrin or Pirkle-type phases are common choices.[8]

    • Mobile Phase: Use a pre-mixed and degassed mobile phase, typically a mixture of hexane/isopropanol for normal phase or acetonitrile/water with additives for reverse phase. The exact ratio should be optimized for the specific compound.

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance.[8]

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Run the analysis under isocratic conditions. The two enantiomers should elute as two separate peaks.

  • Calculation: The enantiomeric excess (ee) is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

References

Challenges in scaling up the production of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable method is the debenzylation of the N-Cbz protected precursor, tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate. This is typically achieved through catalytic hydrogenation or catalytic transfer hydrogenation.[1][2]

Q2: What are the critical quality attributes for the final product?

A2: The critical quality attributes include high chemical purity (typically >99% by HPLC), high enantiomeric excess (ee), and low residual solvent content. For its use as a pharmaceutical intermediate, strict control over impurities is essential.[3][4]

Q3: What are the primary challenges encountered during the scale-up of this synthesis?

A3: Key challenges include:

  • Incomplete reaction: Difficulty in driving the debenzylation reaction to completion.

  • Catalyst deactivation: Poisoning or deactivation of the palladium catalyst.

  • Side reactions: Formation of impurities such as N-formyl species or products from reductive amination.[5]

  • Racemization: Loss of stereochemical integrity at the chiral center.[6][7]

  • Purification: Challenges in removing closely related impurities and achieving high crystallinity.

Q4: What analytical techniques are recommended for monitoring the reaction and final product purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling. A chiral HPLC method is necessary to determine the enantiomeric excess.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of any major impurities.[9][10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.[11]

Troubleshooting Guides

Issue 1: Incomplete Debenzylation Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Hydrogen uptake (in the case of catalytic hydrogenation) ceases prematurely.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C). Ensure the catalyst has been stored properly under an inert atmosphere.
Catalyst Poisoning Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the starting material before the reaction. Use high-purity, degassed solvents.
Insufficient Hydrogen Source For catalytic hydrogenation, ensure a continuous supply of hydrogen at the appropriate pressure. For catalytic transfer hydrogenation, use a sufficient excess of the hydrogen donor (e.g., ammonium formate).[2]
Poor Mass Transfer In a heterogeneous reaction, efficient mixing is crucial. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the reactants.
Sub-optimal Reaction Temperature While the reaction is often run at room temperature, gentle heating (e.g., to reflux in methanol for transfer hydrogenation) can improve the reaction rate.[1][2]
Issue 2: Formation of Impurities

Symptoms:

  • HPLC analysis reveals additional peaks besides the starting material and the desired product.

  • Mass spectrometry indicates the presence of species with unexpected molecular weights.

Common Impurities and Mitigation Strategies:

ImpurityLikely CauseMitigation Strategy
N-formyl derivative (M+28) Residual formic acid from the ammonium formate used in transfer hydrogenation reacting with the product amine.[5]After reaction completion, perform an aqueous basic wash (e.g., with sodium bicarbonate solution) to remove any residual formic acid or ammonium formate before final work-up and purification.[5]
Reductive amination byproducts If using an alcohol (e.g., methanol) as a solvent, the catalyst can oxidize the solvent to an aldehyde, which then reacts with the product amine.[5]Minimize reaction time to reduce the extent of this side reaction. Alternatively, consider using a non-alcoholic solvent if compatible with the reaction conditions.
Dechlorination byproducts (if applicable) If the starting material contains chlorine substituents, these may be removed under hydrogenation conditions.Use a more selective catalyst or milder reaction conditions. Careful monitoring of the reaction progress is crucial to stop the reaction once the debenzylation is complete.[12]
Issue 3: Racemization of the Chiral Center

Symptom:

  • Chiral HPLC analysis of the final product shows a lower than expected enantiomeric excess (ee).

Possible Causes and Solutions:

Possible CauseRecommended Action
Basic Conditions The alpha-proton to the carboxylate is susceptible to deprotonation under basic conditions, leading to racemization via an enolate intermediate.[6][13][14]
Elevated Temperatures Prolonged heating can increase the rate of racemization.
Chiral Integrity of Starting Material Ensure the starting N-Cbz protected material has a high enantiomeric excess.
Issue 4: Difficulty in Purification by Crystallization

Symptom:

  • The product oils out or fails to crystallize from the chosen solvent system.

  • The isolated solid has low purity or is an amorphous powder.

Troubleshooting Crystallization:

ProblemRecommended Action
Oiling Out This occurs when the solubility of the compound at a given temperature is exceeded, but the conditions are not suitable for crystal lattice formation. Try using a more dilute solution or a different solvent system. A solvent system where the compound is more soluble at higher temperatures and significantly less soluble at lower temperatures is ideal.
No Crystallization The solution may be too dilute, or the compound is too soluble in the chosen solvent. Concentrate the solution by slowly evaporating the solvent. Try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation.
Low Purity of Crystals Impurities may be co-crystallizing with the product. Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. A slow cooling rate generally favors the formation of purer crystals.

Recommended Recrystallization Solvents:

  • A mixture of isopropyl ether (IPE) and a more polar solvent like ethyl acetate or methanol can be effective. The product is typically dissolved in a minimum amount of the more polar solvent, and IPE is added as an anti-solvent.[1]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is adapted from a common method for Cbz deprotection which avoids the use of high-pressure hydrogen gas.[1][2]

Materials:

  • tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Celite

Procedure:

  • To a stirred suspension of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate in dry methanol, add 10% Pd/C (typically 10-20% by weight of the starting material).

  • Add anhydrous ammonium formate (3-5 equivalents) in one portion under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Proceed with purification (e.g., recrystallization).

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) with gentle warming.

  • Slowly add an anti-solvent (e.g., isopropyl ether or hexane) until the solution becomes slightly turbid.

  • Warm the mixture slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Debenzylation Conditions (Illustrative)

CatalystHydrogen DonorSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)Reference
10% Pd/CH₂ (1 atm)Methanol253~95>99%[1]
10% Pd/CAmmonium FormateMethanolReflux3-4High99.66%[1]
Mg shavings-Methanol20-302-3-99.01%[1]
Pd(OH)₂/CH₂ (5 bar)Ethanol502HighHigh[15]

Table 2: Analytical Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃)δ ~1.45 (s, 9H, t-Bu), 2.80 (s, 3H, N-Me), 3.2-3.8 (m, 3H, imidazolidinone ring protons), ~5.0 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ ~28.0 (t-Bu CH₃), 29.5 (N-Me), 50.0, 52.0 (imidazolidinone ring carbons), 81.0 (t-Bu C), 160.0 (C=O, urea), 170.0 (C=O, ester)
Melting Point 133-135 °C

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis: Debenzylation cluster_purification Purification start Starting Material: tert-Butyl (4S)-3-(benzyloxycarbonyl)- 1-methyl-2-oxoimidazolidine-4-carboxylate reaction Catalytic Transfer Hydrogenation - 10% Pd/C - Ammonium Formate - Methanol, Reflux start->reaction filtration Filtration through Celite (Catalyst Removal) reaction->filtration evaporation Solvent Evaporation filtration->evaporation crude Crude Product evaporation->crude recrystallization Recrystallization (e.g., Ethyl Acetate/IPE) crude->recrystallization Purification filtration_pure Filtration recrystallization->filtration_pure drying Drying under Vacuum filtration_pure->drying final_product Final Product: This compound drying->final_product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Logic cluster_incomplete_reaction Incomplete Reaction cluster_impurities Impurity Formation cluster_racemization Racemization start Problem Detected check_catalyst Check Catalyst Activity start->check_catalyst Low Conversion basic_wash Perform Basic Wash start->basic_wash Impurities Detected avoid_base Avoid Strong Base start->avoid_base Low Enantiomeric Excess check_h2_source Check H₂ Source/Donor check_catalyst->check_h2_source If catalyst is active check_mixing Improve Mixing check_h2_source->check_mixing If H₂ source is sufficient minimize_time Minimize Reaction Time basic_wash->minimize_time If N-formyl impurity persists optimize_conditions Optimize Conditions minimize_time->optimize_conditions If other byproducts form lower_temp Lower Temperature avoid_base->lower_temp If racemization still occurs

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst poisoning during the hydrogenation step of synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indications of catalyst poisoning include a significant decrease in the reaction rate, a complete stall of the reaction, or a change in selectivity towards undesired byproducts.[1] If you observe that hydrogen consumption has slowed dramatically or stopped altogether, catalyst deactivation due to poisoning should be a primary suspect.

Q2: What are the typical sources of catalyst poisons in a hydrogenation reaction?

A2: Catalyst poisons can be introduced from several sources. These include impurities in the starting material, contaminants in the solvent (even in high-purity grades), or impurities in the hydrogen gas. Common poisons include:

  • Sulfur compounds: Thiophenes, mercaptans, and disulfides are potent poisons for many metal catalysts.[2][3]

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb to and deactivate noble metal catalysts.[4][5]

  • Nitrogen-containing compounds: Basic nitrogen compounds, such as pyridines and quinolines, can act as inhibitors by binding to the catalyst's active sites.[6]

  • Halides: Halogenated compounds can also poison hydrogenation catalysts.

  • Heavy metals: Trace amounts of other metals can act as poisons.

Q3: How can I differentiate between catalyst poisoning, coking/fouling, and sintering?

A3: These are three common mechanisms of catalyst deactivation:

  • Poisoning: This is a chemical deactivation where impurities bind to the active sites of the catalyst. This often results in a rapid and pronounced loss of activity.

  • Coking or Fouling: This is the physical deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface, which blocks active sites and pores. This typically leads to a more gradual decrease in activity.

  • Sintering: This is the thermal agglomeration of metal catalyst particles on the support, which reduces the active surface area. This is usually a result of excessively high reaction or regeneration temperatures and is often irreversible.

Q4: Can a poisoned catalyst be regenerated?

A4: The possibility of regeneration depends on the nature of the poison and the strength of its interaction with the catalyst.

  • Reversible Poisoning: Some poisons are weakly adsorbed and can be removed by washing the catalyst with a suitable solvent or by thermal treatment under an inert or reducing atmosphere.

  • Irreversible Poisoning: Strong chemisorption of poisons like sulfur compounds often leads to irreversible deactivation, making regeneration difficult.[6] However, in some cases, aggressive regeneration procedures can restore some activity.

Troubleshooting Guide

If you suspect catalyst poisoning, follow this troubleshooting guide to identify the source and find a potential solution.

Diagram: Troubleshooting Workflow for Catalyst Poisoning

TroubleshootingWorkflow Start Reaction Slows or Stops Check_Poisons Suspect Catalyst Poisoning Start->Check_Poisons Analyze_Reactants Analyze Starting Materials & Solvent for Impurities (GC-MS, etc.) Check_Poisons->Analyze_Reactants Analyze_Gas Check Purity of Hydrogen Gas Check_Poisons->Analyze_Gas Characterize_Catalyst Characterize Spent Catalyst (XPS, ICP-MS) Check_Poisons->Characterize_Catalyst Poison_Identified Poison Identified? Analyze_Reactants->Poison_Identified Analyze_Gas->Poison_Identified Characterize_Catalyst->Poison_Identified Purify_Reactants Purify Starting Materials/Solvent Poison_Identified->Purify_Reactants Yes Use_Guard_Bed Implement a Guard Bed Poison_Identified->Use_Guard_Bed Yes Change_Gas_Source Use Higher Purity H2 or Gas Purifier Poison_Identified->Change_Gas_Source Yes Regenerate_Catalyst Attempt Catalyst Regeneration Poison_Identified->Regenerate_Catalyst Yes End_Fail Consult Further/New Catalyst Needed Poison_Identified->End_Fail No End_Success Problem Resolved Purify_Reactants->End_Success Use_Guard_Bed->End_Success Change_Gas_Source->End_Success Select_Resistant_Catalyst Select a More Poison-Tolerant Catalyst Regenerate_Catalyst->Select_Resistant_Catalyst Regeneration Fails Regenerate_Catalyst->End_Success Select_Resistant_Catalyst->End_Success PoisoningMechanisms cluster_catalyst Catalyst Surface cluster_poisons Poisons cluster_mechanisms Poisoning Mechanisms Active_Site Active Site (e.g., Pd, Pt) Support Support (e.g., Carbon, Alumina) Sulfur Sulfur Compound Chemisorption Strong Chemical Bonding (Chemisorption) Sulfur->Chemisorption CO Carbon Monoxide CO->Chemisorption N_Compound Nitrogen Heterocycle Blockage Physical Blockage of Active Site N_Compound->Blockage Chemisorption->Active_Site Irreversible Deactivation Electronic_Effect Modification of Electronic Properties Chemisorption->Electronic_Effect Blockage->Active_Site Inhibition Electronic_Effect->Active_Site Reduced Activity RegenerationDecision Start Catalyst Deactivated Identify_Deactivation Identify Deactivation Mechanism Start->Identify_Deactivation Is_Poisoning Is it Poisoning? Identify_Deactivation->Is_Poisoning Is_Coking Is it Coking/Fouling? Is_Poisoning->Is_Coking No Poison_Type Determine Poison Type (Reversible vs. Irreversible) Is_Poisoning->Poison_Type Yes Is_Sintering Is it Sintering? Is_Coking->Is_Sintering No Oxidative_Regen Controlled Oxidative Regeneration Is_Coking->Oxidative_Regen Yes Irreversible Irreversible - Replace Catalyst Is_Sintering->Irreversible Yes Failure Activity Not Restored Is_Sintering->Failure No Solvent_Wash Solvent Washing / Thermal Treatment Poison_Type->Solvent_Wash Reversible Poison_Type->Oxidative_Regen Irreversible (Attempt) Success Activity Restored Solvent_Wash->Success Oxidative_Regen->Success Oxidative_Regen->Failure Irreversible->Failure

References

Technical Support Center: Improving Stereoselectivity with tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance stereoselectivity in reactions utilizing tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral auxiliary, a stereogenic compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[1] Its primary application is in asymmetric synthesis to generate enantiomerically enriched molecules, which is particularly crucial in drug development where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.[1] This auxiliary is commonly used in stereoselective alkylations and aldol reactions.[2]

Q2: How does this chiral auxiliary direct stereoselectivity?

A2: The stereochemical outcome is directed by the rigid, chiral environment created by the auxiliary once it is attached to the substrate (typically forming an N-acyl derivative). The bulky tert-butyl group and the methyl group on the imidazolidinone ring create a sterically hindered environment. Upon formation of an enolate, one face of the planar enolate is effectively blocked by the chiral auxiliary, directing the approach of an incoming electrophile to the less hindered face. This facial bias leads to the preferential formation of one diastereomer over the other.[3]

Q3: What are the key steps in a typical workflow using this chiral auxiliary?

A3: A typical workflow involves three main stages:

  • Attachment of the auxiliary: The chiral auxiliary is covalently bonded to the substrate, usually via N-acylation.

  • Diastereoselective reaction: The substrate-auxiliary conjugate undergoes a stereoselective transformation, such as an alkylation or aldol reaction, to create the desired stereocenter.

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a common issue in chiral auxiliary-mediated reactions. The following guide provides potential causes and solutions to improve the stereochemical outcome of your experiments.

Problem Potential Cause Troubleshooting Suggestions
Poor Diastereomeric Ratio (e.g., close to 1:1) Incorrect Enolate Geometry: The formation of a mixture of (E)- and (Z)-enolates can lead to poor stereoselectivity. For many chiral auxiliaries, the formation of a specific enolate geometry (often the Z-enolate) is crucial for high diastereoselectivity.[1]Optimize the Base and Deprotonation Conditions: - Use a strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure rapid and complete enolate formation.[4] - The choice of cation can influence enolate geometry; consider screening different lithium, sodium, or potassium bases.
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to lower selectivity.[1]Lower the Reaction Temperature: - Perform the enolization and alkylation steps at low temperatures (e.g., -78 °C). - Maintain a consistent low temperature throughout the addition of reagents.
Inappropriate Solvent: The solvent can influence the aggregation state and reactivity of the enolate, as well as the conformation of the transition state.[1]Solvent Screening: - Anhydrous tetrahydrofuran (THF) is a common choice for enolate formation.[4] - Consider screening other aprotic solvents like diethyl ether or toluene to find the optimal medium for your specific reaction.
Reactive Electrophile: Highly reactive electrophiles may react too quickly, leading to a less selective reaction.Choice of Electrophile: - Use less reactive electrophiles if possible. For example, alkyl bromides or iodides are generally preferred over more reactive triflates for better selectivity.
Epimerization of the Product Non-optimal Work-up or Cleavage Conditions: The newly formed stereocenter may be susceptible to epimerization under acidic or basic conditions during work-up or auxiliary cleavage.Mild Work-up and Cleavage: - Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.[4] - For auxiliary cleavage, use mild conditions. For example, hydrolysis with lithium hydroxide and hydrogen peroxide is a common method for cleaving N-acyl auxiliaries to the corresponding carboxylic acid.[5]

Experimental Protocols

General Protocol for Diastereoselective Alkylation of an N-Acyl Derivative

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

1. N-Acylation of the Chiral Auxiliary:

  • To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium (1.05 equiv.) dropwise.

  • After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv.) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acylated auxiliary (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of a strong base such as LDA or NaHMDS (1.1 equiv.) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise and stir at -78 °C for several hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the purified product.

3. Auxiliary Cleavage (Hydrolysis to Carboxylic Acid):

  • Dissolve the purified alkylated product (1.0 equiv.) in a mixture of THF and water (typically 4:1).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH, >2 equiv.) followed by aqueous hydrogen peroxide (H₂O₂, >4 equiv.).

  • Stir the reaction at 0 °C until complete, as monitored by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can often be recovered from the organic layer.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract the desired carboxylic acid with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, concentrate, and purify the product.

Data Presentation

The following table provides a general framework for summarizing quantitative data from optimization experiments. Researchers should populate this table with their specific experimental results to identify optimal conditions for achieving high diastereoselectivity.

Entry Base Solvent Temperature (°C) Electrophile (R-X) Yield (%) Diastereomeric Ratio (d.r.)
1LDATHF-78Benzyl bromide
2NaHMDSTHF-78Benzyl bromide
3KHMDSTHF-78Benzyl bromide
4LDADiethyl Ether-78Benzyl bromide
5LDAToluene-78Benzyl bromide
6LDATHF-40Benzyl bromide
7LDATHF-78Allyl iodide
8LDATHF-78Methyl iodide

Visualizations

Logical Workflow for Optimizing Stereoselectivity

G start Low Diastereoselectivity Observed cond1 Check Reaction Temperature start->cond1 action1 Lower Temperature (e.g., -78°C) cond1->action1 Too High cond2 Evaluate Base cond1->cond2 Optimal action1->cond2 action2 Screen Strong, Hindered Bases (LDA, NaHMDS, KHMDS) cond2->action2 Suboptimal cond3 Assess Solvent Effects cond2->cond3 Optimal action2->cond3 action3 Test Different Aprotic Solvents (THF, Ether, Toluene) cond3->action3 Suboptimal cond4 Consider Electrophile Reactivity cond3->cond4 Optimal action3->cond4 action4 Use Less Reactive Electrophile if Possible cond4->action4 Too Reactive end Improved Diastereoselectivity cond4->end Optimal action4->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Proposed Transition State Model for Stereocontrol

Caption: Simplified model of electrophilic attack on the chelated (Z)-enolate.

References

Technical Support Center: Purification of Crude tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Purification by Trituration/Washing

  • Question: My initial purification of the crude product by washing with isopropyl ether (IPE) resulted in a purity of less than 95% by HPLC. What could be the cause and how can I improve it?

  • Answer: Low purity after an initial wash suggests the presence of significant amounts of impurities that have similar solubility to the product in the washing solvent.

    • Potential Causes:

      • Incomplete reaction: The preceding synthesis step (e.g., debenzylation of the N-Cbz precursor) may not have gone to completion, leaving unreacted starting material.

      • Formation of byproducts: Side reactions during the synthesis can lead to impurities that are not effectively removed by a simple wash. For instance, in a catalytic transfer hydrogenation for debenzylation, byproducts from the hydrogen donor can be present.

      • Inefficient washing: The volume of the washing solvent may be insufficient, or the washing procedure may not be thorough enough to remove all soluble impurities.

    • Troubleshooting Steps:

      • Confirm reaction completion: Before work-up and purification, ensure the reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.

      • Optimize the washing procedure: Increase the volume of isopropyl ether used for washing or perform multiple washing steps. Ensure the crude solid is well-suspended in the solvent during each wash.

      • Consider a different solvent for washing: Test the solubility of your crude product in a range of solvents to find one that dissolves the impurities well while minimizing the loss of the desired product.

      • Employ a more rigorous purification technique: If washing is insufficient, consider recrystallization or column chromatography as described in the experimental protocols section.

Issue 2: Presence of Persistent Impurities Detected by HPLC

  • Question: I am observing persistent impurity peaks in my HPLC analysis even after purification. How can I identify and remove them?

  • Answer: Persistent impurities often have very similar chemical properties to the target compound, making them difficult to remove.

    • Potential Impurities:

      • Starting materials: Unreacted N-Cbz protected precursor, tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate.

      • Byproducts of debenzylation: Toluene (if benzyl protecting group is present), and other byproducts from the hydrogen donor in catalytic transfer hydrogenation.

      • Diastereomers: If the stereochemistry of the starting materials was not pure, the (4R) enantiomer or other diastereomers could be present.

      • Degradation products: The tert-butyl ester is sensitive to strong acids and can be hydrolyzed to the corresponding carboxylic acid.

    • Troubleshooting and Removal Strategies:

      • Identification: If possible, use techniques like LC-MS or NMR to identify the structure of the persistent impurities. Knowing the impurity structure will guide the selection of the most appropriate purification method.

      • Recrystallization: This is often effective for removing impurities with different crystal packing properties. A systematic solvent screening is recommended to find the optimal solvent or solvent system.

      • Column Chromatography: For impurities with different polarity, flash column chromatography is a powerful tool. A gradient elution may be necessary for closely eluting impurities.

      • Chiral Chromatography: If diastereomeric impurities are suspected, chiral HPLC or SFC may be required for separation.

Issue 3: Product Oiling Out During Recrystallization

  • Question: My product is oiling out instead of crystallizing during the recrystallization process. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute in the solvent system, or the presence of impurities that inhibit crystallization.

    • Troubleshooting Steps:

      • Increase the solvent volume: The solution may be too concentrated. Add more of the "good" solvent to the hot mixture until the oil redissolves, then allow it to cool slowly.

      • Lower the cooling rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

      • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Add a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

      • Change the solvent system: The chosen solvent system may not be appropriate. Try a different solvent or a solvent pair with a lower boiling point.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    • A1: Common impurities can arise from the synthesis process and may include unreacted starting materials (e.g., the N-benzyloxycarbonyl protected precursor), byproducts from the reaction (e.g., toluene from debenzylation), residual catalyst (e.g., Pd/C), and residual solvents used in the reaction and work-up (e.g., methanol, ethyl acetate, isopropyl ether).

  • Q2: What is a simple and effective method for initial purification?

    • A2: A patent for the synthesis of this compound describes a trituration/washing step with isopropyl ether (IPE) as an effective method for initial purification.[1] This process involves stirring the crude solid in IPE, followed by filtration. This can significantly increase the purity, with reported values reaching up to 99.66% by HPLC.[1]

  • Q3: How can I monitor the progress of the purification?

    • A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For quantitative assessment of purity before and after any purification step, High-Performance Liquid Chromatography (HPLC) is the recommended method.

  • Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

    • A4: A low and broad melting point is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The patent literature reports a melting range of 133-135 °C for the purified product.[1]

  • Q5: Are there any stability concerns with this compound?

    • A5: The tert-butyl ester group can be susceptible to hydrolysis under acidic conditions. Therefore, it is important to avoid prolonged exposure to strong acids during work-up and purification. The compound should be stored in a cool, dry place.

Data Presentation

Table 1: Purity of this compound After Purification by Trituration

Purification MethodSolventPurity (by HPLC)Reference
TriturationIsopropyl Ether (IPE)95%[1]
TriturationIsopropyl Ether (IPE)99.66%[1]

Experimental Protocols

Protocol 1: Purification by Trituration with Isopropyl Ether (IPE)

This protocol is adapted from the patent literature.[1]

  • Place the crude this compound in a suitable flask.

  • Add isopropyl ether (approximately 7 mL per gram of crude product).

  • Stir the suspension at room temperature (25-30 °C) for 30 minutes.

  • Cool the suspension to 15 °C and continue stirring for another 30 minutes.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of cold isopropyl ether.

  • Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent or solvent pair. A good single solvent will dissolve the crude product when hot but not when cold.

    • For a solvent pair, the product should be soluble in the "good" solvent and insoluble in the "bad" solvent. Common solvent pairs include ethyl acetate/hexanes and methanol/diethyl ether.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

  • Stationary Phase and Eluent Selection:

    • Use silica gel as the stationary phase.

    • Determine a suitable eluent system using TLC. The ideal eluent should give a retention factor (Rf) of 0.2-0.3 for the target compound. A common eluent system for compounds of similar polarity is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (e.g., with a pump or compressed air) to move the solvent through the column.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

Purification_Workflow crude_product Crude Product initial_purification Initial Purification (Trituration with IPE) crude_product->initial_purification hplc_analysis1 HPLC Purity Check initial_purification->hplc_analysis1 pure_product Pure Product (>99% Purity) hplc_analysis1->pure_product Purity ≥ 99% further_purification Further Purification Needed hplc_analysis1->further_purification Purity < 99% recrystallization Recrystallization further_purification->recrystallization column_chromatography Column Chromatography further_purification->column_chromatography hplc_analysis2 HPLC Purity Check recrystallization->hplc_analysis2 column_chromatography->hplc_analysis2 hplc_analysis2->pure_product Purity ≥ 99% hplc_analysis2->further_purification Purity < 99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Purity start Low Purity after Initial Wash check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction: Re-run or Optimize Synthesis check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_wash Optimize Washing Procedure (More solvent/repetitions) complete->optimize_wash reanalyze Re-analyze Purity (HPLC) optimize_wash->reanalyze success Purity Improved reanalyze->success Yes failure Purity Still Low reanalyze->failure No advanced_purification Proceed to Recrystallization or Column Chromatography failure->advanced_purification

Caption: Troubleshooting decision tree for low purity after initial purification.

References

Technical Support Center: Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide?

The synthesis is typically a two-step process. First, 2-chloro-N-(4-bromophenyl)acetamide is synthesized by reacting 4-bromoaniline with chloroacetyl chloride. Subsequently, this intermediate is reacted with 2-mercaptobenzimidazole in the presence of a base to yield the final product.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields can stem from several factors:

  • Poor quality of starting materials: Impurities in 2-mercaptobenzimidazole or 2-chloro-N-(4-bromophenyl)acetamide can interfere with the reaction.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, solvent, or base can significantly impact the yield.

  • Side reactions: The formation of unwanted byproducts, such as N-alkylation products, can consume the reactants and reduce the yield of the desired S-alkylated product.

  • Inefficient purification: Product loss during workup and purification steps can lead to a lower isolated yield.

Q3: I am observing multiple spots on my TLC plate even after the reaction is complete. What could these be?

Multiple spots on the TLC plate likely indicate the presence of unreacted starting materials, the desired product, and side products. Common side products in this reaction include the N-alkylated isomer and potentially some disulfide formation from the oxidation of 2-mercaptobenzimidazole.

Q4: How can I favor S-alkylation over N-alkylation of 2-mercaptobenzimidazole?

2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione and thiol forms. The sulfur atom in the thiol form is a softer nucleophile than the nitrogen atoms. To favor S-alkylation:

  • Use a suitable base: A weak base like potassium carbonate (K₂CO₃) is often preferred as it selectively deprotonates the sulfur atom. Stronger bases might lead to the deprotonation of the nitrogen, increasing the likelihood of N-alkylation.

  • Control the reaction temperature: Lower reaction temperatures generally favor S-alkylation.

Q5: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide. Ethanol is a frequently used solvent for this purpose. The choice of solvent may need to be optimized to ensure good recovery of the pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and provides actionable steps for resolution.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Inappropriate base or solvent.1. Verify the purity of 2-mercaptobenzimidazole and 2-chloro-N-(4-bromophenyl)acetamide using techniques like melting point or NMR. 2. Ensure the reaction is heated to the appropriate temperature (typically reflux in ethanol). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. 4. Use a weak base like potassium carbonate and an appropriate solvent such as ethanol.
Formation of Multiple Products (observed on TLC/NMR) 1. N-alkylation as a side reaction. 2. Oxidation of 2-mercaptobenzimidazole to the disulfide. 3. Decomposition of starting materials or product.1. Use a milder base (e.g., K₂CO₃ instead of NaH) and maintain a moderate reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Avoid excessively high temperatures and prolonged reaction times.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction solvent. 2. Incomplete precipitation during workup.1. After the reaction is complete, cool the mixture to room temperature and then in an ice bath to promote crystallization. 2. If the product does not precipitate, try adding cold water to the reaction mixture to induce precipitation. 3. If the product oils out, try to scratch the inside of the flask with a glass rod to induce crystallization.
Pure Product is Difficult to Obtain After Recrystallization 1. Inappropriate recrystallization solvent. 2. Presence of impurities with similar solubility.1. Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, isopropanol). 2. If impurities persist, consider column chromatography for purification. A silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexane) can be effective.

Experimental Protocols

Synthesis of 2-chloro-N-(4-bromophenyl)acetamide (Intermediate)
  • In a clean, dry round-bottom flask, dissolve 4-bromoaniline in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a base, such as pyridine, to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-chloro-N-(4-bromophenyl)acetamide.

Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide (Final Product)
  • To a solution of 2-mercaptobenzimidazole in ethanol, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add a solution of 2-chloro-N-(4-bromophenyl)acetamide in ethanol to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Filter the precipitated solid, wash it with cold ethanol, and then with water to remove any inorganic impurities.

  • Dry the crude product in an oven at 60-70 °C.

  • Recrystallize the crude product from ethanol to obtain pure 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide.

Reaction Condition Optimization

The yield of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide is sensitive to the choice of base and solvent. The following table summarizes typical conditions and their impact on the reaction outcome based on analogous syntheses.

Base Solvent Temperature Typical Yield (%) Remarks
K₂CO₃EthanolReflux75-85A common and effective combination that favors S-alkylation and simplifies workup.
NaHDMFRoom Temp.VariableCan lead to higher reactivity but may also increase the formation of N-alkylation byproducts. Requires anhydrous conditions.
Et₃NAcetonitrileReflux60-70Triethylamine is a weaker base and may result in longer reaction times and lower yields compared to K₂CO₃.
NaOHEthanol/WaterReflux70-80Aqueous base can be used, but may require careful control of conditions to avoid hydrolysis of the acetamide.

Visualizing Reaction Workflow and Troubleshooting

Experimental Workflow for Synthesis

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A 4-Bromoaniline + Chloroacetyl Chloride B Reaction in Dichloromethane with Pyridine A->B C Workup & Purification B->C D 2-Chloro-N-(4-bromophenyl)acetamide C->D E 2-Mercaptobenzimidazole + Intermediate (D) F Reaction in Ethanol with K2CO3 (Reflux) E->F G Precipitation & Filtration F->G H Recrystallization G->H I Final Product H->I

Caption: General two-step synthesis workflow.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impurities Found AnalyzeByproducts Analyze Byproducts (TLC, NMR) CheckConditions->AnalyzeByproducts Conditions Correct AdjustConditions Adjust Temperature, Time, Base, or Solvent CheckConditions->AdjustConditions Conditions Incorrect OptimizeConditions Use Weaker Base, Lower Temperature AnalyzeByproducts->OptimizeConditions Side Reactions Identified (e.g., N-alkylation) ImproveWorkup Optimize Purification (e.g., Recrystallization Solvent) AnalyzeByproducts->ImproveWorkup Product Loss During Workup

Validation & Comparative

Analytical techniques for the characterization of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical techniques for the characterization of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key pharmaceutical intermediate, is presented below for researchers, scientists, and drug development professionals. This guide provides a comparative overview of various analytical methods, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The structural and stereochemical integrity of this compound is paramount for its use in pharmaceutical synthesis. A suite of analytical techniques is employed to ensure its quality and purity. The following table summarizes the key techniques and the information they provide.

Analytical Technique Information Provided Alternative Techniques & Comparison
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric purity, separation of stereoisomers, and quantification of impurities.[1][2][3]Supercritical Fluid Chromatography (SFC): Offers faster separations and is a greener alternative due to the use of CO2 as the mobile phase.[4] Capillary Electrophoresis (CE): Can be used for chiral separations, often with cyclodextrins as chiral selectors.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Unambiguous structural elucidation, confirmation of the chemical environment of each atom, and detection of structural isomers.[6][7][8]X-ray Crystallography: Provides the definitive three-dimensional structure in the solid state, but requires a suitable single crystal.[8]
Mass Spectrometry (MS) Molecular weight determination and structural information through fragmentation patterns.[6][8]High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental formula.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, such as the carbamate C=O stretch and the ester C=O stretch.[6][9][10][11]Raman Spectroscopy: Can provide complementary information on molecular vibrations, particularly for non-polar functional groups.
Elemental Analysis Determination of the elemental composition (C, H, N, O) to confirm the empirical formula.[6][8]Can be complemented by HRMS for formula confirmation.
Polarimetry Measurement of the specific optical rotation to confirm the bulk enantiomeric identity.[8]Vibrational Circular Dichroism (VCD): Provides more detailed stereochemical information in solution.[7]
Melting Point Analysis A physical constant that can indicate the purity of the compound.[12]Differential Scanning Calorimetry (DSC): Provides more detailed information about thermal transitions.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chiral pharmaceutical intermediate like this compound.

Characterization Workflow cluster_0 Synthesis & Purification Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Elemental Elemental Analysis Purification->Elemental Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC Polarimetry Polarimetry Purification->Polarimetry Xray X-ray Crystallography (if single crystal) Purification->Xray HPLC_Purity HPLC for Purity Purification->HPLC_Purity Melting_Point Melting Point Purification->Melting_Point

Caption: Experimental workflow for the characterization of a chiral intermediate.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific instrumentation and sample characteristics.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)
  • Objective: To determine the enantiomeric purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are commonly used for the separation of chiral imidazole derivatives and related compounds.[1][3] A Chiralcel® OJ column (cellulose tris(4-methylbenzoate)) or a Chiralpak® IB column (cellulose tris(3,5-dimethylphenylcarbamate)) can be effective.[1][2]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol, ethanol) is a common choice for normal-phase chromatography.[1][3] For reversed-phase conditions, a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 40 mM ammonium acetate) can be used.[2] The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).[3]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 0.5 mg/mL.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. Expected signals would include those for the tert-butyl group, the N-methyl group, and the protons on the imidazolidine ring.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms. Expected signals would include those for the carbonyl carbons of the carbamate and ester, the carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the imidazolidine ring.

Typical ¹H NMR data for a related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid in D₂O, shows a singlet for the N-methyl group at 2.63 ppm and distinct signals for the ring protons between 3.50 and 4.27 ppm.[8]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain structural information from fragmentation.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Expected Molecular Ion: For C₉H₁₆N₂O₃, the expected monoisotopic mass is 200.1161 g/mol .[13] The mass spectrum would be expected to show a peak corresponding to [M+H]⁺ at m/z 201.1234 or [M+Na]⁺ at m/z 223.1053 in positive ion mode.

  • Fragmentation: Analysis of the fragmentation pattern can help to confirm the structure. For example, loss of the tert-butyl group is a likely fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in solution.

  • Expected Absorptions:

    • C=O stretch (carbamate): Typically observed in the range of 1700-1730 cm⁻¹. For cyclic carbamates, this band may appear at a slightly different frequency.

    • C=O stretch (ester): Also expected in the region of 1735-1750 cm⁻¹.

    • C-N stretch: Around 1350-1000 cm⁻¹.

    • N-H stretch (if present as an impurity): Around 3300-3500 cm⁻¹. For the target molecule, this should be absent.

For comparison, the FTIR spectrum of benzyl carbamate shows a C=O stretching vibration at 1694 cm⁻¹ and -NH stretching between 3422-3332 cm⁻¹.[11]

Data Summary

While a complete set of experimental data for this compound from a single source is not available in the provided search results, the following table summarizes known and expected data points.

Property Value/Expected Value Reference/Technique
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.23 g/mol [13][14]
Monoisotopic Mass 200.11609238 Da[13]
Melting Point 133-135 °C[12]
HPLC Purity >95%[12]
¹H NMR Signals for tert-butyl, N-methyl, and imidazolidine ring protons.Expected
¹³C NMR Signals for carbamate C=O, ester C=O, tert-butyl, N-methyl, and imidazolidine ring carbons.Expected
FTIR Characteristic C=O stretching bands for carbamate and ester.Expected
Specific Optical Rotation A specific value would be expected, confirming the (4S)-configuration.Expected

This guide provides a foundational understanding of the analytical techniques required for the comprehensive characterization of this compound. Researchers should adapt and optimize these methods to suit their specific needs and available instrumentation.

References

Comparative Guide to HPLC Method Development for Purity Analysis of (4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester (CAS 83056-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester (CAS 83056-79-5). It includes detailed experimental protocols and supporting data to aid in the development of a robust and reliable analytical method.

Introduction to the Analyte

(4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester is a chiral molecule containing an imidazolidinone core. Its purity analysis is critical to ensure the quality, safety, and efficacy of any related pharmaceutical product. Potential impurities may include the (4R)-enantiomer, the hydrolyzed carboxylic acid, and unreacted starting materials or byproducts from its synthesis. A well-developed HPLC method should be able to separate the main component from all potential and actual impurities.

Comparison of Potential HPLC Methods

Given the analyte's structure, a reversed-phase HPLC (RP-HPLC) approach is the most suitable starting point. The following table outlines three potential starting methods for consideration and further optimization. These methods are based on principles applied to structurally similar compounds, such as imidazolidinone derivatives and chiral carbamates.

ParameterMethod A: General PurityMethod B: Chiral Separation FocusMethod C: Alternative Selectivity
Column C18 (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (CSP) (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm)Cyano (CN) (e.g., Phenomenex Luna CN, 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Watern-Hexane0.1% Formic Acid in Water
Mobile Phase B AcetonitrileIsopropanolMethanol
Gradient 20-80% B over 20 minIsocratic (e.g., 90:10 A:B)10-70% B over 25 min
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temp. 30 °C25 °C35 °C
Detection (UV) 210 nm220 nm215 nm
Injection Vol. 10 µL10 µL10 µL
ExpectedResolution Good separation of polar and non-polar impurities. May not resolve enantiomers.Primary goal is to separate the (4S) and (4R) enantiomers.Offers different selectivity for impurities compared to C18.

Experimental Protocol: HPLC Method Development Workflow

The following protocol outlines a systematic approach to developing a robust HPLC method for the purity analysis of CAS 83056-79-5.

Initial Method Screening
  • Analyte and Impurity Information: Gather all available information on the main compound and its potential impurities, including their structures and UV spectra.

  • Column and Mobile Phase Selection: Based on the compound's polarity, select a range of columns (e.g., C18, C8, Phenyl, CN) and mobile phase systems (e.g., Acetonitrile/Water, Methanol/Water with different additives like TFA, formic acid, or phosphate buffer) for initial screening.

  • Detector Wavelength Selection: Determine the optimal detection wavelength by acquiring the UV spectrum of the analyte. A wavelength of around 210-220 nm is often a good starting point for compounds lacking a strong chromophore.

  • Initial Gradient Runs: Perform fast gradient runs on the selected column and mobile phase combinations to get a general idea of the retention behavior of the analyte and any impurities.

Method Optimization
  • Gradient Optimization: Adjust the gradient slope and time to improve the separation of critical peak pairs.

  • Mobile Phase pH and Buffer Selection: Evaluate the effect of mobile phase pH on the retention and peak shape of the analyte and its impurities, especially the corresponding carboxylic acid. Select a suitable buffer if necessary.

  • Organic Modifier: Compare the selectivity offered by different organic modifiers (acetonitrile vs. methanol).

  • Temperature: Investigate the effect of column temperature on resolution and retention times.

  • Flow Rate: Optimize the flow rate to achieve a balance between analysis time and separation efficiency.

Method Validation

Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its impurities.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.

  • Range: Define the concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing an HPLC purity method.

HPLC_Method_Development cluster_0 Phase 1: Planning & Information Gathering cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation cluster_4 Final Stage A Define Analytical Target Profile B Gather Analyte & Impurity Information A->B C Select Columns & Mobile Phases B->C E Perform Scouting Gradients C->E D Determine Detection Wavelength D->E F Optimize Gradient Profile E->F G Fine-tune Mobile Phase (pH, Organic Modifier) F->G H Optimize Temperature & Flow Rate G->H I Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, etc.) H->I J Finalized & Documented HPLC Method I->J

Caption: Logical workflow for HPLC method development.

Conclusion

The development of a robust HPLC method for the purity analysis of CAS 83056-79-5 requires a systematic approach. By starting with a suitable reversed-phase method and systematically optimizing the chromatographic parameters, a reliable and accurate method can be established. For the separation of enantiomeric impurities, a chiral stationary phase is recommended. The provided workflow and comparative methods serve as a strong foundation for researchers and scientists in developing a method that meets the stringent requirements of the pharmaceutical industry.

A Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Excess of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The primary approach for developing a successful separation involves screening various chiral stationary phases (CSPs) under both normal-phase and reversed-phase conditions. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for this class of compounds.

Comparative Analysis of Chiral HPLC Methodologies

The selection of the chiral stationary phase and mobile phase is critical for achieving enantiomeric separation. Based on published data for analogous compounds, the following systems represent the most promising starting points.[1][2][3]

Table 1: Comparison of Potential Chiral Stationary Phases (CSPs)

Chiral Stationary Phase (CSP)Selector TypePotential AdvantagesCommon Mobile Phases
Chiralpak® IB / IC Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3,5-dichlorophenylcarbamate)High success rate for a wide range of chiral compounds, including those with carbamate groups.[1][2]Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/Water (often with buffers like ammonium acetate)[1][2]
Chiralpak® IA / IG Amylose tris(3,5-dimethylphenylcarbamate) / Amylose tris(3-chloro-5-methylphenylcarbamate)Offers complementary selectivity to cellulose-based phases. Particularly effective for aromatic and carbonyl-containing compounds.[3]Normal Phase: Hexane/Ethanol/DichloromethaneReversed Phase: Methanol/Water, Acetonitrile/Water
Cyclodextrin-based (e.g., Chirobiotic™ V) VancomycinCan provide unique selectivity based on inclusion complexation, particularly in reversed-phase or polar organic modes.[4]Polar Organic: Methanol/Acetonitrile/Acetic Acid/TriethylamineReversed Phase: Methanol/Buffered Water

Experimental Protocols

The following protocols provide a detailed workflow for screening and optimizing a chiral HPLC method for tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate.

1. Sample Preparation

  • Solvent: Dissolve the racemic standard and the analyte sample in a solvent compatible with the initial mobile phase (e.g., Isopropanol or Ethanol for normal phase; Methanol or Acetonitrile for reversed phase).

  • Concentration: Prepare a stock solution at approximately 1 mg/mL. Dilute to a working concentration of 0.1-0.5 mg/mL for injection.

  • Filtration: Filter all samples through a 0.45 µm syringe filter before injection to prevent column clogging.

2. HPLC Screening Protocol

This protocol outlines a systematic approach to screen different columns and mobile phases.

  • Columns:

    • Chiralpak® IB (Cellulose-based)

    • Chiralpak® IA (Amylose-based)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (or as determined by UV scan of the analyte).

  • Injection Volume: 5 µL

Table 2: Screening Mobile Phase Conditions

Phase TypeConditionMobile Phase CompositionRationale
Normal Phase NP-190:10 (v/v) Hexane / IsopropanolStandard starting condition for polysaccharide CSPs.
NP-280:20 (v/v) Hexane / EthanolEthanol can offer different selectivity compared to isopropanol.
Reversed Phase RP-150:50 (v/v) Acetonitrile / Water + 0.1% Formic AcidCommon reversed-phase condition suitable for many compounds.[5]
RP-270:30 (v/v) Methanol / 20mM Ammonium Acetate (pH 7.5)Buffered mobile phases can improve peak shape and selectivity for compounds with ionizable groups.[1][2]

3. Optimization Protocol

Once partial or full separation is observed during screening, optimize the method by adjusting the mobile phase composition.

  • Adjust Organic Modifier: If peaks are too broad or retention is too long, increase the percentage of the polar solvent (e.g., Isopropanol, Ethanol, Acetonitrile). If separation is poor and retention is short, decrease it.

  • Try Different Additives: In normal phase, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively. In reversed phase, adjusting the pH or buffer type can significantly impact resolution.

  • Temperature: Vary the column temperature (e.g., 15 °C to 40 °C). Lower temperatures often increase resolution but also increase analysis time and backpressure.

Data Presentation

All quantitative results should be summarized for clear comparison. The enantiomeric excess (% e.e.) is calculated using the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

Table 3: Example Data Summary for a Successful Separation

ParameterValue
HPLC System Agilent 1260 Infinity II
Column Chiralpak® IB, 5 µm, 4.6 x 250 mm
Mobile Phase 90:10 (v/v) Hexane / Isopropanol
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV, 210 nm
Retention Time (S-enantiomer) 8.5 min
Retention Time (R-enantiomer) 10.2 min
Resolution (Rs) 2.1
Enantiomeric Excess (% e.e.) 99.2%

Mandatory Visualizations

The following diagrams illustrate the logical workflow for method development and the relationship between key experimental parameters.

G cluster_prep Sample & System Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization Phase cluster_final Final Method SamplePrep Prepare Racemic Standard & Analyte Sample (0.5 mg/mL) SystemEquil Equilibrate HPLC System with Initial Mobile Phase SamplePrep->SystemEquil ScreenCSPs Screen CSPs (e.g., Chiralpak IA, IB) SystemEquil->ScreenCSPs ScreenMPs Screen Mobile Phases (NP & RP Conditions) ScreenCSPs->ScreenMPs Eval Separation Achieved? ScreenMPs->Eval Eval->ScreenCSPs  No OptMP Adjust Mobile Phase (% Organic, Additives) Eval->OptMP  Partial Final Validate Final Method & Calculate e.e. Eval->Final  Yes OptTemp Optimize Temperature OptMP->OptTemp OptFlow Adjust Flow Rate OptTemp->OptFlow OptFlow->Final

Caption: Chiral HPLC method development workflow.

G center_node Enantiomeric Resolution (Rs) param1 Chiral Stationary Phase (Selector Choice) param1->center_node param2 Mobile Phase Composition (% Organic, Additives, pH) param2->center_node param3 Temperature (Affects Kinetics) param3->center_node param4 Flow Rate (Affects Efficiency) param4->center_node

Caption: Key parameters influencing enantiomeric resolution.

References

A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: The Role of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate and other prominent chiral synthons used in asymmetric synthesis. While the primary role of this compound is a chiral building block in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, this guide will also objectively compare the performance of widely-used chiral auxiliaries in common asymmetric transformations, supported by experimental data.

Introduction to this compound

This compound (TBMOC) is a chiral heterocyclic compound. Extensive literature review indicates that its predominant application is not as a general-purpose chiral auxiliary for asymmetric reactions such as alkylations or aldol reactions, but rather as a key chiral intermediate for a specific pharmaceutical product.

Its structure incorporates a stereocenter at the 4-position of the imidazolidinone ring, which is derived from (S)-aspartic acid. This defined stereochemistry is crucial for the biological activity of the final drug product, Imidapril.

G

Comparison with General-Purpose Chiral Auxiliaries

In contrast to the specific role of TBMOC, other chiral synthons, known as chiral auxiliaries, are designed for broader use in asymmetric synthesis. These auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. The most common applications include asymmetric alkylation and aldol reactions, which are fundamental for creating stereocenters in complex molecules.

Below is a comparison of commonly used chiral auxiliaries in the context of asymmetric alkylation, a key method for the synthesis of α-amino acids and other chiral carboxylic acid derivatives.

The following table summarizes the performance of several widely used chiral auxiliaries in diastereoselective alkylation reactions. The key performance indicators are the chemical yield and the diastereomeric excess (d.e.), which reflects the stereoselectivity of the reaction.

Chiral Auxiliary ClassSubstrateElectrophileBaseYield (%)d.e. (%)Reference
Evans' Oxazolidinones N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂85-95>98[1]
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDA90-98>99[1]
Imidazolidinones N-Glycolate of (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-oneBenzyl bromideNaHMDS85>98[2][3]
N-Glycolate of (4S)-1-benzyl-4-phenylimidazolidin-2-oneMethyl iodideNaHMDS9296[2]
Camphorsultams N-Propionyl-camphorsultamMethyl iodideNaHMDS85>98
N-Acryloyl-camphorsultam (Michael Addition)ThiophenolLiN(TMS)₂95>98

G

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting protocols to new substrates. Below are representative experimental protocols for the asymmetric alkylation using Evans' oxazolidinone and a generic imidazolidinone auxiliary.

  • Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 equiv.) is added. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride, and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted with an organic solvent, dried, and purified by column chromatography.

  • Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 equiv. as a 1 M solution in THF) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. The product is purified by silica gel chromatography.

  • Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (2.0 equiv.) and hydrogen peroxide (4.0 equiv., 30% aqueous solution) are added at 0 °C. The mixture is stirred for 4 hours. The reaction is quenched with aqueous sodium sulfite, and the chiral auxiliary can be recovered by extraction. The aqueous layer is acidified, and the chiral carboxylic acid product is extracted.

  • Enolate Formation: A solution of the N-glycolate of a chiral 2-imidazolidinone (e.g., derived from (1R,2S)-1-amino-2-indanol) (1.0 equiv.) in anhydrous THF is cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv. as a 1 M solution in THF) is added dropwise, and the resulting mixture is stirred for 1 hour at this temperature.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv.) is added neat or as a solution in THF, and the reaction mixture is stirred at -78 °C for 3-6 hours, monitoring by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

  • Hydrolysis: The resulting α-alkoxy ester is dissolved in a suitable solvent system (e.g., THF/water), and the ester is hydrolyzed under basic conditions (e.g., LiOH) to afford the chiral α-hydroxy carboxylic acid and the recoverable imidazolidinone auxiliary.

Conclusion

This compound is a valuable chiral synthon, but its utility is highly specific as a building block for the synthesis of Imidapril. It is not typically employed as a general-purpose chiral auxiliary. For broader applications in asymmetric synthesis, such as the stereoselective synthesis of α-substituted carboxylic acids, researchers and drug development professionals should consider well-established chiral auxiliaries like Evans' oxazolidinones, other classes of imidazolidinones, or camphorsultams. The choice of auxiliary will depend on the specific transformation, desired stereochemical outcome, and the conditions for auxiliary removal. The provided data and protocols offer a starting point for selecting an appropriate chiral synthon for achieving high stereoselectivity in common C-C bond-forming reactions.

References

A Comparative Guide to Alternative Synthetic Pathways for the Imidapril Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative synthetic pathways for the key intermediates of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor. The following sections present objective comparisons of synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable pathway based on factors such as yield, purity, and reaction conditions.

I. Synthesis of the Imidazolidinone Intermediate: (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

The unique imidazolidinone moiety is a crucial component of Imidapril's structure. Two primary synthetic routes for this intermediate are highlighted below.

A. Pathway 1: From N-benzyloxycarbonyl-L-asparagine

This pathway involves a multi-step sequence starting from the readily available N-Cbz-L-asparagine. The key steps include cyclization, esterification, methylation, and deprotection.

Experimental Protocol:

A detailed experimental protocol for this multi-step synthesis is outlined in the literature.[1] The general sequence involves:

  • Cyclization: N-benzyloxycarbonyl-L-asparagine undergoes a Hofmann rearrangement to form the hydantoin ring.

  • Esterification: The carboxylic acid is esterified, typically as a t-butyl ester, to protect it during subsequent steps.

  • N-Methylation: The nitrogen at position 1 of the imidazolidinone ring is methylated.

  • Deprotection: The benzyloxycarbonyl (Cbz) protecting group is removed to yield the t-butyl ester of the final intermediate.

An overall yield of approximately 26% has been reported for this entire sequence.[1]

B. Pathway 2: From (S)-2-amino-3-(methylamino)propionic acid

This alternative pathway offers a more direct route to the imidazolidinone intermediate.

Experimental Protocol:

A stirred solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is cooled in an ice bath. Sodium bicarbonate (10.0 mmol) is added, followed by 20% (w/w) phosgene in toluene (3.5 mmol). The reaction is allowed to warm to room temperature and stirred for 22 hours. The aqueous phase is then passed through an ion-exchange column (Dowex 50WX2-100, H+ form) and eluted with water. The combined filtrate is lyophilized and recrystallized from hot acetonitrile to yield (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.

This method has been reported to produce the intermediate with a yield of 70%.

C. Alternative Deprotection of the t-Butyl Ester Intermediate

A modified deprotection step for the Cbz-protected intermediate has been developed to avoid the use of high-pressure hydrogen gas. This method utilizes a metal catalyst and a hydrogen donor.

Experimental Protocol:

To a stirred suspension of the Cbz-protected t-butyl ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid in dry methanol, 10% Pd/C and anhydrous ammonium formate are added under a nitrogen atmosphere. The reaction mixture is stirred at reflux temperature and monitored by TLC. Upon completion, the catalyst is filtered, and the solvent is evaporated to yield the deprotected t-butyl ester. A 95% purity has been reported for the product obtained through this method.[2]

II. Synthesis of the Dipeptide Intermediate: N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA)

The second key component of Imidapril is the dipeptide-like side chain, ECPPA.

A. Pathway 3: From N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester

This pathway involves the hydrogenation of an advanced intermediate.

Experimental Protocol:

N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester (0.2 mol) is dissolved in isopropanol (2L) in an autoclave. A solution of hydrogen chloride in 1,4-dioxane (4 mol/L, 0.2 mol), N,N'-diphenylthiourea (0.11 mmol), and 10% palladium on carbon are added. The mixture is pressurized to 0.3 MPa with hydrogen and reacted until the starting material is consumed (monitored by TLC or HPLC). After filtration and decolorization with activated carbon, the solvent is concentrated. Methyl tert-butyl ether is added, and the mixture is cooled to 0-10 °C to induce crystallization. The product is collected by filtration.

This process reports a high yield of 96% with a purity of >98% and an enantiomeric excess (ee) of >99%.[3][4]

B. Pathway 4: Reductive Amination of Ethyl 2-oxo-4-phenylbutanoate

This pathway involves the direct coupling of L-alanine with a keto-ester. While specific protocols for Imidapril's ECPPA are not extensively detailed, this is a common method for analogous ACE inhibitors.[5]

Experimental Protocol:

Ethyl 2-oxo-4-phenylbutanoate is reacted with L-alanine in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to form ECPPA. The reaction conditions need to be carefully controlled to ensure stereoselectivity.

III. Final Coupling and Deprotection to Imidapril Hydrochloride

The final steps in Imidapril synthesis involve the coupling of the two key intermediates followed by the removal of any protecting groups.

A. Pathway 5: Coupling via N-Carboxyanhydride and Final Deprotection with H₂SO₄

This pathway utilizes an activated form of ECPPA for the coupling reaction and a specific deprotection method for the final step.

Experimental Protocol:

  • N-Carboxyanhydride (NCA) Formation: N-[(S)-(+)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine is reacted with triphosgene in a suitable solvent like dichloromethane to form the corresponding N-carboxyanhydride. Yields for this step are reported to be in the range of 82-91%.[6]

  • Coupling: The t-butyl ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is reacted with the ECPPA-NCA in an organic solvent under basic conditions. This coupling reaction has been reported to proceed with a yield of 87.2% and a purity of 99.63%.[7]

  • Deprotection and Salt Formation: The resulting t-butyl ester of Imidapril is deprotected using concentrated sulfuric acid in 1,4-dioxane. The reaction mixture is stirred for 6 hours at 25-30°C. After workup, the free acid of Imidapril is obtained with a reported yield of 93% and a purity of 98.9%.[8] The final hydrochloride salt is formed by treating the free acid with 15% dry hydrochloric acid in isopropyl alcohol, followed by cooling to 0-5°C to induce precipitation. The recrystallization yield for the final salt is approximately 80%.[8]

B. Alternative Final Deprotection using HCl in Dioxane

A more traditional method for the final deprotection involves the use of hydrogen chloride in an organic solvent.

Experimental Protocol:

The t-butyl ester of Imidapril is dissolved in a 5mol/L solution of hydrogen chloride in dioxane and stirred at 20-25°C for 8 hours. The precipitated Imidapril hydrochloride is then collected by filtration. This method has a reported crude yield of around 85%.[8] However, the resulting hydrochloride salt is reported to be less stable over time compared to the product from the sulfuric acid method.[8]

IV. Comparison of Synthetic Pathways

Pathway StageStarting Material(s)Key Reagents/ConditionsReported YieldReported Purity
Imidazolidinone Synthesis (Pathway 1) N-Cbz-L-asparagineMulti-step (Hofmann rearrangement, esterification, methylation, deprotection)~26% (overall)Not specified
Imidazolidinone Synthesis (Pathway 2) (S)-2-amino-3-(methylamino)propionic acidPhosgene, NaHCO₃70%>99%
ECPPA Synthesis (Pathway 3) N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl esterH₂, Pd/C, HCl in dioxane96%>98% (>99% ee)
Coupling (Part of Pathway 5) Imidazolidinone t-butyl ester, ECPPA-NCAOrganic solvent, base87.2%99.63%
Final Deprotection (Part of Pathway 5) Imidapril t-butyl esterConc. H₂SO₄ in 1,4-dioxane93% (free acid)98.9%
Final Deprotection (Alternative) Imidapril t-butyl ester5M HCl in dioxane~85% (crude HCl salt)Not specified

V. Visualizing the Synthetic Pathways

Pathway 1 & 5 (Combined Route)

cluster_0 Imidazolidinone Synthesis (Pathway 1) cluster_1 ECPPA Synthesis (Pathway 3) cluster_2 Final Steps (Pathway 5) N-Cbz-L-asparagine N-Cbz-L-asparagine Cyclization Cyclization N-Cbz-L-asparagine->Cyclization Hofmann rearrangement Esterification Esterification Cyclization->Esterification t-BuOH N-Methylation N-Methylation Esterification->N-Methylation Deprotection Deprotection N-Methylation->Deprotection Pd/C, H₂ or NH₄⁺HCOO⁻ Imidazolidinone_t-butyl_ester Imidazolidinone_t-butyl_ester Deprotection->Imidazolidinone_t-butyl_ester Coupling Coupling Imidazolidinone_t-butyl_ester->Coupling N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester Hydrogenation Hydrogenation N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester->Hydrogenation H₂, Pd/C, HCl ECPPA ECPPA Hydrogenation->ECPPA NCA_Formation NCA_Formation ECPPA->NCA_Formation Triphosgene NCA_Formation->Coupling Imidapril_t-butyl_ester Imidapril_t-butyl_ester Coupling->Imidapril_t-butyl_ester Deprotection_Final Deprotection_Final Imidapril_t-butyl_ester->Deprotection_Final H₂SO₄ / Dioxane Imidapril_free_acid Imidapril_free_acid Deprotection_Final->Imidapril_free_acid Salt_Formation Salt_Formation Imidapril_free_acid->Salt_Formation HCl / IPA Imidapril_HCl Imidapril_HCl Salt_Formation->Imidapril_HCl

Caption: Combined synthetic route for Imidapril via Pathway 1 and 5.

Pathway 2 & Alternative Final Deprotection

cluster_0 Imidazolidinone Synthesis (Pathway 2) cluster_1 ECPPA Synthesis (e.g., Pathway 4) cluster_2 Final Steps (Alternative) start_alt (S)-2-amino-3-(methylamino)propionic acid Cyclization_alt Cyclization_alt start_alt->Cyclization_alt Phosgene, NaHCO₃ Imidazolidinone_acid Imidazolidinone_acid Cyclization_alt->Imidazolidinone_acid Esterification_final Esterification_final Imidazolidinone_acid->Esterification_final t-BuOH start_ecppa_alt Ethyl 2-oxo-4-phenylbutanoate + L-alanine Reductive_Amination Reductive_Amination start_ecppa_alt->Reductive_Amination Reducing Agent ECPPA_alt ECPPA_alt Reductive_Amination->ECPPA_alt ECPPA Activation Activation ECPPA_alt->Activation e.g., DCC/HOBT Coupling_alt Coupling_alt Esterification_final->Coupling_alt Imidapril_t-butyl_ester_alt Imidapril_t-butyl_ester_alt Coupling_alt->Imidapril_t-butyl_ester_alt Activation->Coupling_alt Deprotection_alt Deprotection_alt Imidapril_t-butyl_ester_alt->Deprotection_alt HCl / Dioxane Imidapril_HCl_alt Imidapril_HCl_alt Deprotection_alt->Imidapril_HCl_alt

Caption: Alternative synthetic route for Imidapril via Pathway 2.

VI. Conclusion

This guide has presented a comparative analysis of several synthetic pathways for the key intermediates of Imidapril. The choice of the optimal route will depend on the specific requirements of the researcher or manufacturer, balancing factors such as overall yield, purity of the final product, cost and availability of starting materials, and safety considerations associated with the reagents used. The sulfuric acid-mediated deprotection in the final step appears to offer advantages in terms of the stability of the final hydrochloride salt, which is a critical consideration for pharmaceutical development. Further research into enzymatic resolutions and alternative coupling agents may lead to even more efficient and sustainable synthetic routes for this important ACE inhibitor.

References

Spectroscopic Analysis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting experimental data and comparing it with structurally related molecules, this document aims to facilitate the characterization and quality control of this important building block.

¹H NMR and ¹³C NMR Spectroscopic Data Comparison

The definitive identification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectra for this exact molecule are not widely published, a close structural analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid, provides a valuable benchmark for spectral comparison. The primary difference between these two molecules is the presence of the tert-butyl ester group in the target compound, which will significantly influence the chemical shifts of nearby protons and carbons.

Below is a comparative summary of the expected ¹H NMR and ¹³C NMR data for this compound alongside the experimental data for its carboxylic acid analog.

Table 1: Comparative ¹H NMR Data

Proton Assignment This compound (Predicted) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (Experimental, D₂O) [1][2]
N-CH₃~ 2.6 - 2.8 ppm (s)2.63 ppm (s, 3H)
C5-Hₐ~ 3.4 - 3.6 ppm (dd)3.50 ppm (dd, J = 9.7, 5.2 Hz, 1H)
C5-Hₑ~ 3.7 - 3.9 ppm (t)3.72 ppm (apparent t, J = 10.0 Hz, 1H)
C4-H~ 4.1 - 4.3 ppm (dd)4.27 ppm (dd, J = 10.3, 5.2 Hz, 1H)
-C(CH₃)₃~ 1.4 - 1.5 ppm (s)N/A

Table 2: Comparative ¹³C NMR Data

Carbon Assignment This compound (Predicted) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (Experimental, D₂O) [1][2]
N-CH₃~ 29 - 31 ppm29.5 ppm
C5~ 49 - 51 ppm49.9 ppm
C4~ 50 - 52 ppm51.2 ppm
C2 (C=O)~ 162 - 164 ppm163.5 ppm
Ester C=O~ 170 - 173 ppmN/A
-C (CH₃)₃~ 81 - 83 ppmN/A
-C(C H₃)₃~ 28 - 29 ppmN/A
COOHN/A175.6 ppm

The predicted shifts for the tert-butyl ester are based on typical values for similar functional groups. The most significant differences are the appearance of two new signals in the ¹³C NMR spectrum corresponding to the quaternary and methyl carbons of the tert-butyl group, and a characteristic singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:

  • Weigh 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • If any solid particles remain, filter the solution or carefully transfer the supernatant to a clean NMR tube.

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm).

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: Same as for ¹H NMR.

  • Internal Standard: TMS (δ = 0.00 ppm).

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Proton decoupling: Broadband decoupling is applied to simplify the spectrum to singlets.

Workflow for Spectroscopic Analysis

The logical flow of analyzing a sample of this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Weighing (5-10 mg) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR Process_H1 ¹H NMR Processing (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 Process_C13 ¹³C NMR Processing (FT, Phasing, Baseline Correction) C13_NMR->Process_C13 Integrate Integration & Multiplicity Analysis (¹H) Process_H1->Integrate Compare Spectral Comparison with Reference Data Process_C13->Compare Integrate->Compare Structure Structure Confirmation Compare->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural elucidation, it is always recommended to perform a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) in addition to the 1D spectra presented here.

References

A Comparative Guide to X-ray Crystallography Studies of Imidazolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolidinone-based compounds are a critical class of heterocyclic molecules that form the backbone of numerous therapeutic agents and organocatalysts.[1][2][3][4] Their diverse biological activities, ranging from antiviral to anticancer properties, are intrinsically linked to their three-dimensional structure.[1][2][4] X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these compounds, providing invaluable insights for structure-based drug design and catalyst optimization. This guide offers a comparative overview of X-ray crystallography studies of various imidazolidinone derivatives, presenting key experimental data, detailed protocols, and visual workflows to support researchers in this field.

Comparative Crystallographic Data of Imidazolidinone Derivatives

The following tables summarize key crystallographic parameters for a selection of imidazolidinone-based compounds, allowing for a direct comparison of their solid-state structures. These parameters are fundamental in understanding the packing of molecules in the crystal lattice and identifying potential polymorphisms.

Table 1: Crystallographic Data for Phenyl Imidazolidinone and Related Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
(S)-1-(Methylaminocarbonyl)-3-phenylpropanaminium chlorideC₁₀H₁₅N₂O⁺ · Cl⁻OrthorhombicP2₁2₁2₁---9090901[5]
(5R/S)-5-benzyl-2,2,3-trimethyl-4-oxoimidazolidin-1-ium chlorideC₁₃H₁₉N₂O⁺ · Cl⁻OrthorhombicP2₁2₁2₁---9090903[5]
(R/S)-5-benzyl-2,2,3-trimethyl-4-oxoimidazolidin-1-ium chloride monohydrateC₁₃H₁₉N₂O⁺ · Cl⁻ · H₂OMonoclinicP2₁---90-901[5]
Phenyl imidazolidin-2-one derivative (3c)----------[6]
2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborateC₃₃H₃₀BCl₂N₃MonoclinicP2₁/c9.151(3)12.522(3)25.493(6)90105.161(13)904[7]

Table 2: Crystallographic Data for Diphenylimidazolidine-2,4-dione Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dioneC₂₁H₁₆N₂O₂---------[8]
5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dioneC₁₈H₁₄N₂O₂--------2[9]
2-cyanoguanidinophenytoin (3)-MonoclinicP2₁/c------4[10]
Mannich base of 2-cyanoguanidinophenytoin (6)-MonoclinicC2/c------8[10]

Experimental Protocols for X-ray Crystallography

A generalized methodology for the single-crystal X-ray diffraction of imidazolidinone-based compounds is outlined below. This protocol is a composite of standard practices reported in the literature.[11][12][13][14][15]

Crystallization

The growth of high-quality single crystals is the most critical and often the most challenging step.[11][16] Several methods can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left in a loosely covered container to allow for slow evaporation of the solvent.[16]

  • Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container holding a less volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed. Rapid temperature changes should be avoided as they can lead to the formation of small or poorly ordered crystals.[13]

The choice of solvent is crucial and often requires screening a variety of options to find the optimal conditions for crystal growth.[16]

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head for data collection.[11]

  • The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector.[11]

  • The crystal is cooled, often to liquid nitrogen temperatures (around 100 K), to minimize thermal vibrations of the atoms and reduce radiation damage.

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11]

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal structure.

  • The diffraction images are used to determine the unit cell parameters and the space group of the crystal.[11]

  • The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.[11]

  • The atomic model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined isotropically.[15]

Visualizing the Workflow

The following diagrams illustrate the typical workflow for X-ray crystallography studies and a conceptual signaling pathway where imidazolidinone derivatives might be investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Imidazolidinone Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: A typical experimental workflow for X-ray crystallography of imidazolidinone compounds.

signaling_pathway Imidazolidinone Imidazolidinone Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Imidazolidinone->Receptor Effector Effector Protein Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse

Caption: A conceptual signaling pathway involving an imidazolidinone derivative as a modulator.

References

Efficacy comparison of different catalysts in the synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for a Key Imidapril Intermediate.

The synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a crucial intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, relies on the efficient removal of a protecting group. The choice of catalyst for this deprotection step is critical, directly impacting reaction yield, time, and overall process viability. This guide provides a comparative analysis of different catalytic systems for this synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

The primary transformation involves the debenzylation of the N-Cbz (benzyloxycarbonyl) protected precursor, tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate. The most common and effective methods for this step involve catalytic hydrogenation. Below, we compare the performance of various catalysts based on available data.

Performance Comparison of Catalytic Systems

The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound.

Catalyst SystemHydrogen SourceSolventTemperatureReaction TimeYieldPurity (HPLC)
10% Palladium on Carbon (Pd/C)Ammonium FormateMethanolReflux (~66-68°C)3-4 hours~92% (calculated)99.66%[1]
Activated Magnesium ShavingsSelf-generated from MethanolMethanol~20-30°CNot specifiedNot explicitly stated95%[1]

Note: The yield for the 10% Pd/C system was calculated based on the molar amounts of starting material and product provided in the cited patent. The purity levels indicate the quality of the final product obtained under the specified conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Protocol 1: Catalytic Transfer Hydrogenation using 10% Pd/C and Ammonium Formate[1]

This method utilizes a transfer hydrogenation approach, avoiding the need for high-pressure gaseous hydrogen.

  • Reaction Setup: To a stirred suspension of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (100 gm, 0.299 mol) in dry methanol (1000 ml), add 10% Palladium on Carbon (10 gm) and anhydrous ammonium formate (66 gm, 1.05 mol) under a nitrogen atmosphere at a temperature of about 20-30°C.

  • Reaction Execution: Heat the reaction mixture to reflux temperature (approximately 66-68°C) and maintain for about 3-4 hours with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture and remove the catalyst by filtration through a celite pad. Wash the celite pad with methanol. The combined organic filtrate is then concentrated under reduced pressure. The resulting residue is triturated with isopropyl ether (30 ml) and filtered to yield the dry product.

Protocol 2: Deprotection using Activated Magnesium Shavings[1]

This alternative method employs activated magnesium in methanol.

  • Reaction Setup: To a mixture of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (100 gm, 0.299 mol) and methanol (500 ml), add activated magnesium shavings (36.3 gm, 1.49 mol) under a nitrogen atmosphere at a temperature of about 20-30°C.

  • Reaction Execution: The reaction is stirred at room temperature. The patent suggests a duration of 3 hours after initial repetitions of pressurizing with nitrogen, though the specific endpoint determination is not detailed.

  • Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. The filtrate is distilled completely. Isopropyl ether (33 ml) is added to the residue and stirred at 25-30°C for 30 minutes, then cooled to 15°C and stirred for another 30 minutes. The solid is filtered and washed with isopropyl ether to obtain the product.

Visualizing the Process

To further clarify the experimental workflow and the logic of catalyst comparison, the following diagrams are provided.

experimental_workflow cluster_start Starting Material cluster_reaction Catalytic Deprotection cluster_workup Work-up & Isolation cluster_product Final Product start tert-Butyl (4S)-3-(benzyloxycarbonyl)- 1-methyl-2-oxoimidazolidine-4-carboxylate pd_c Catalyst: 10% Pd/C H-Source: Ammonium Formate Solvent: Methanol Temp: Reflux start->pd_c Reaction Conditions mg Catalyst: Activated Mg H-Source: Methanol Solvent: Methanol Temp: 20-30°C start->mg Reaction Conditions workup Filtration -> Solvent Removal -> Trituration/Crystallization pd_c->workup mg->workup product tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate workup->product

General experimental workflow for the synthesis.

catalyst_comparison cluster_goal Objective cluster_catalysts Catalyst Systems cluster_metrics Efficacy Metrics cluster_decision Decision goal Synthesize tert-Butyl (4S)-1-methyl- 2-oxoimidazolidine-4-carboxylate pd_c 10% Pd/C + Ammonium Formate goal->pd_c via Deprotection of N-Cbz Precursor mg Activated Magnesium in Methanol goal->mg via Deprotection of N-Cbz Precursor other Other Potential Catalysts (e.g., Raney Nickel) goal->other via Deprotection of N-Cbz Precursor metrics Yield Reaction Time Temperature Purity Safety Cost pd_c->metrics Evaluated by mg->metrics Evaluated by other->metrics Evaluated by decision Optimal Catalyst Selection metrics->decision Informs

Logical relationship for catalyst comparison.

Discussion

The data indicates that 10% Palladium on Carbon with ammonium formate provides a high-yield and high-purity route to the desired product under relatively mild conditions. This catalytic transfer hydrogenation method is often preferred for its safety, avoiding the handling of hydrogen gas under pressure.

The use of activated magnesium shavings presents an alternative, though the available data is less complete regarding the reaction time and yield. The lower reported purity of the product from this method may necessitate further purification steps.

While not explicitly detailed for this specific reaction in the available literature, Raney Nickel is a well-known catalyst for hydrogenations and could be considered as another alternative. However, its pyrophoric nature requires careful handling procedures.

For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including yield, reaction time, safety considerations, and cost. The 10% Pd/C system with ammonium formate appears to be a robust and well-documented method for the synthesis of this key Imidapril intermediate. Further optimization of the magnesium-based method or investigation into other catalysts like Raney Nickel could provide additional options for specific process requirements.

References

A Comparative Cost and Efficiency Analysis of Synthetic Routes for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Editor's Note: This guide focuses on the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the production of the antibiotic Flucloxacillin. While the initial inquiry referenced CAS number 83056-79-5, which corresponds to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, the broader context of providing a comparative guide on synthetic routes for a pharmaceutical intermediate strongly suggests that 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is the intended subject of this analysis. This compound is a significant process-related impurity and a critical starting material in the synthesis of semi-synthetic penicillins.[1][2]

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a pivotal molecule in the pharmaceutical industry, primarily serving as a crucial intermediate in the synthesis of isoxazolyl penicillin antibiotics, most notably Flucloxacillin.[2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance to drug manufacturers and researchers. This guide provides a detailed comparative analysis of various synthetic routes for this compound, offering insights into the underlying chemistry, process efficiencies, and associated costs. We will explore traditional methods and contrast them with more modern, greener alternatives, providing the necessary data for informed decision-making in a research and development setting.

The isoxazole ring system itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The synthesis of substituted isoxazoles has been a subject of extensive research, with methods ranging from classical cyclocondensation reactions to modern metal-free and ultrasound-assisted approaches.[3][4][5] This guide will delve into specific applications of these methodologies for the industrial-scale synthesis of our target molecule.

Traditional Synthetic Routes: A Cost-Benefit Analysis

Historically, the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its subsequent conversion to the acyl chloride for coupling with 6-aminopenicillanic acid (6-APA) has relied on chlorinating agents that are effective but pose significant environmental and safety challenges.[6]

Route 1: The Phosphorus Oxychloride Method

One of the established methods for the synthesis of the acyl chloride of the target molecule involves the use of phosphorus oxychloride (POCl₃). While effective in achieving the desired chemical transformation, this reagent is highly corrosive and generates a substantial amount of phosphorus-containing wastewater, which is difficult and costly to treat.[6] The environmental burden and the damage to equipment make this route less desirable for modern, sustainable pharmaceutical manufacturing.[6]

Route 2: The Thionyl Chloride Method

Another common approach utilizes thionyl chloride (SOCl₂) as the chlorinating agent.[2] This method is widely used in organic synthesis for the conversion of carboxylic acids to acyl chlorides. However, a significant drawback of this process is the production of sulfur dioxide (SO₂), a toxic and suffocating gas that is a major air pollutant.[6] The necessary scrubbing and waste treatment protocols add to the overall cost and complexity of the manufacturing process.

Improved and Greener Synthetic Alternatives

In response to the drawbacks of traditional methods, significant research has been directed towards developing cleaner and more efficient synthetic routes. These modern approaches prioritize the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

Route 3: The Bis(trichloromethyl) Carbonate (Triphosgene) Method

A notable improvement in the synthesis of the acyl chloride of our target molecule involves the use of bis(trichloromethyl) carbonate, also known as triphosgene. This solid reagent is a safer alternative to gaseous phosgene and other hazardous chlorinating agents.

A published improved synthesis method details the reaction of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid with bis(trichloromethyl) carbonate in the presence of a catalytic amount of tetramethylurea in toluene.[6] This process boasts a high yield of 95.7% and a purity of 99.9% (as determined by Gas Chromatography).[6]

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride using Triphosgene [6]

  • Reaction Setup: To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol), tetramethylurea (0.232g, 2mmol), and toluene (10 times the mass of the carboxylic acid).

  • Reagent Addition: Stir the mixture evenly and slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80g, 33mmol) over 45 minutes at room temperature. Ensure a hydrogen chloride absorption system is in place.

  • Reaction: Raise the temperature to 110°C and reflux for 2 hours.

  • Workup and Purification: After the reaction is complete, recover the toluene by vacuum distillation. Collect the fraction at 168-170°C under 0.667KPa. The product will solidify upon cooling.

This method significantly reduces the environmental impact compared to the phosphorus oxychloride and thionyl chloride routes by avoiding the generation of phosphorus-containing wastewater and sulfur dioxide gas.

Route 4: Multicomponent, Ultrasound-Assisted Synthesis in Aqueous Media

For the core synthesis of the isoxazole ring itself, green chemistry principles have led to the development of one-pot, multicomponent reactions. These methods are highly efficient, reduce waste, and often utilize safer solvents like water.[3][7] Ultrasound irradiation has emerged as a powerful tool to accelerate these reactions, leading to higher yields in shorter reaction times.[3][8]

A general approach for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves the reaction of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride in an aqueous medium.[3] This can be achieved even without a catalyst, or with the use of a biocompatible catalyst like Vitamin B1.[3]

Conceptual Workflow: Green Synthesis of the Isoxazole Core

  • Reactants: 2-chloro-6-fluorobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.

  • Solvent: Water.

  • Catalyst (Optional): A mild, biodegradable organocatalyst like tartaric acid or Vitamin B1.[3][7]

  • Energy Source: Conventional heating or ultrasound irradiation for enhanced efficiency.[3]

  • Reaction: A one-pot condensation and cyclization reaction to form the isoxazole ring.

This approach offers significant advantages in terms of environmental friendliness and operational simplicity. The use of water as a solvent and the avoidance of harsh reagents contribute to a much lower environmental footprint.

Cost and Efficiency Comparison

To provide a clear overview, the following table summarizes the key metrics for the different synthetic routes discussed. The cost of raw materials can fluctuate, so a qualitative comparison is provided.

Synthetic Route Key Reagents Yield Purity Environmental Impact Safety Concerns Relative Cost
Route 1: Phosphorus Oxychloride Phosphorus OxychlorideGoodGoodHigh (Phosphorus wastewater)High (Corrosive reagent)High (due to waste treatment)
Route 2: Thionyl Chloride Thionyl ChlorideGoodGoodHigh (SO₂ gas emission)High (Toxic gas)Moderate to High
Route 3: Triphosgene Bis(trichloromethyl) carbonate95.7%[6]99.9%[6]LowModerate (Handle with care)Moderate
Route 4: Green MCR Benzaldehyde, β-ketoester, Hydroxylamine HClHigh[3]GoodVery Low (Aqueous media)LowLow

Visualizing the Synthetic Pathways

To better illustrate the workflows, the following diagrams are provided.

Synthetic_Routes_Comparison cluster_traditional Traditional Routes cluster_modern Modern, Greener Routes cluster_core_synthesis Green Isoxazole Core Synthesis Carboxylic_Acid 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride + POCl₃ (High Waste) Carboxylic_Acid->Acyl_Chloride + SOCl₂ (Toxic Gas) POCl3 Phosphorus Oxychloride SOCl2 Thionyl Chloride Carboxylic_Acid_M 3-(2-Chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid Acyl_Chloride_M Acyl Chloride Intermediate Carboxylic_Acid_M->Acyl_Chloride_M + Triphosgene (High Yield, Low Waste) Triphosgene Bis(trichloromethyl) carbonate Starting_Materials 2-Chloro-6-fluorobenzaldehyde + Ethyl Acetoacetate + Hydroxylamine HCl Isoxazole_Core Isoxazole Carboxylic Acid Starting_Materials->Isoxazole_Core One-pot Multicomponent Reaction Ultrasound Ultrasound/ Aqueous Media

Figure 1: A comparison of traditional versus modern synthetic routes for the formation of the acyl chloride intermediate, and a green approach to the synthesis of the isoxazole core.

Conclusion and Future Outlook

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has evolved significantly, moving away from hazardous and environmentally damaging processes towards greener, more efficient, and safer alternatives. The use of bis(trichloromethyl) carbonate presents a clear advantage over traditional chlorinating agents like phosphorus oxychloride and thionyl chloride, offering high yields and purity with a significantly reduced environmental impact.[6]

Furthermore, the application of green chemistry principles, such as one-pot multicomponent reactions in aqueous media, potentially assisted by ultrasound, offers a promising and sustainable pathway for the synthesis of the core isoxazole structure.[3][8] For researchers and drug development professionals, the adoption of these modern synthetic routes is not only an ethical and environmental imperative but also a strategic decision that can lead to improved process efficiency, enhanced safety, and long-term cost savings.

Future research will likely focus on the development of catalytic, atom-economical methods that further minimize waste and energy consumption, aligning the production of this vital pharmaceutical intermediate with the principles of sustainable chemistry.

References

A Comparative Guide to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate and Other N-Heterocyclic Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with other N-heterocyclic amino acid analogs, focusing on their relevance in drug discovery, particularly as Angiotensin-Converting Enzyme (ACE) inhibitors. The information presented is supported by experimental data from published literature.

Introduction

N-heterocyclic amino acids are crucial building blocks in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, which can lead to improved metabolic stability and oral bioavailability of drug candidates.[1] this compound is a chiral N-heterocyclic amino acid analog that serves as a key intermediate in the synthesis of Imidapril, a potent ACE inhibitor used in the treatment of hypertension.[2][3] This guide will compare the imidazolidinone scaffold, represented by this intermediate, with other significant N-heterocyclic amino acid analogs, primarily focusing on their application as ACE inhibitors.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and the related parent compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, is presented below. These properties are essential for understanding their behavior in biological systems and for optimizing synthetic routes.

PropertyThis compound(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
CAS Number 83056-79-5[1]119838-37-8
Molecular Formula C₉H₁₆N₂O₃[1]C₅H₈N₂O₃
Molecular Weight 200.23 g/mol [1]144.13 g/mol
Appearance Solid[4]Crystalline Solid
Boiling Point 347.4 ± 31.0 °C (Predicted)[4]Not available
Density 1.115 ± 0.06 g/cm³ (Predicted)[4]Not available
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol[4]Water-soluble

Comparative Biological Activity: ACE Inhibition

CompoundN-Heterocyclic ScaffoldIC₅₀ (nM)Reference
ImidaprilatImidazolidinone2.6[5]
CaptoprilPyrrolidine (Proline analog)23[6]
EnalaprilatPyrrolidine (Proline analog)1.2[6]
LisinoprilPyrrolidine (Proline analog)1.7[6]

Lower IC₅₀ values indicate higher inhibitory potency.

The data indicates that the imidazolidinone-containing Imidaprilat is a highly potent ACE inhibitor, with an IC₅₀ value comparable to or exceeding that of several widely used pyrrolidine-based ACE inhibitors. This underscores the significance of the 2-oxoimidazolidine-4-carboxylic acid moiety as a pharmacologically relevant scaffold.

Structure-Activity Relationship (SAR)

The structure of ACE inhibitors is crucial for their binding to the active site of the enzyme. The general pharmacophore for ACE inhibitors includes:

  • A zinc-binding group (e.g., carboxylate, sulfhydryl).

  • A terminal carboxylate group that mimics the C-terminal carboxylate of ACE substrates.

  • A linker that correctly positions these groups.

The N-heterocyclic ring, such as the imidazolidinone or pyrrolidine ring, acts as a constrained dipeptide mimic, providing a rigid backbone that orients the key interacting groups for optimal binding to the ACE active site. The methyl group on the nitrogen of the imidazolidinone ring in Imidapril likely contributes to enhanced metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.[4][5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the debenzylation of a protected precursor.[3]

Materials:

  • tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous ammonium formate

  • Dry methanol

  • Celite

Procedure:

  • A suspension of tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate in dry methanol is prepared under a nitrogen atmosphere.

  • Pd/C catalyst and anhydrous ammonium formate are added to the suspension.

  • The reaction mixture is stirred at reflux temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by trituration with a suitable solvent like isopropyl ether and filtration to obtain the final product.[3]

SynthesisWorkflow

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following protocol describes a common method for determining the ACE inhibitory activity of a compound using High-Performance Liquid Chromatography (HPLC).[7][8]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Test compound (e.g., Imidaprilat) and positive control (e.g., Captopril)

  • Sodium borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)

  • 1 M Hydrochloric acid (HCl) to stop the reaction

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • Reagent Preparation: Prepare stock solutions of ACE, HHL, test compound, and positive control in the sodium borate buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 25 µL of the test compound solution (at various concentrations) or buffer (for control) with 25 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

  • HPLC Analysis:

    • Centrifuge the reaction mixture to pellet any precipitate.

    • Inject an aliquot of the supernatant into the HPLC system.

    • Elute the product, hippuric acid (HA), using a suitable gradient of the mobile phase.

    • Monitor the absorbance at 228 nm.

  • Data Analysis:

    • Quantify the amount of HA produced by comparing the peak area to a standard curve.

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

ACE_Inhibition_Assay

Conclusion

This compound is a valuable chiral building block, integral to the synthesis of the highly potent ACE inhibitor, Imidapril. The imidazolidinone scaffold it provides is a key contributor to the high affinity of Imidaprilat for the ACE enzyme. When compared to other N-heterocyclic amino acid analogs, particularly the widely used pyrrolidine-based structures in other ACE inhibitors, the imidazolidinone core demonstrates comparable and, in some cases, superior potential for designing effective enzyme inhibitors. Further research into the direct biological activities of various derivatives of 2-oxoimidazolidine-4-carboxylic acid could unveil new therapeutic agents with improved pharmacological profiles.

References

A Comparative Guide to Validated Analytical Methods for the Quality Control of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quality control of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key chiral intermediate in the synthesis of pharmaceuticals such as Imidapril. Ensuring the chemical and enantiomeric purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][]

Due to the proprietary nature of specific validated methods for pharmaceutical intermediates, this guide focuses on the most applicable and widely used techniques. It compares their performance based on established principles and data from structurally similar compounds, and provides detailed, representative experimental protocols that align with International Council for Harmonisation (ICH) guidelines.[5][6]

Comparison of Key Analytical Methods

The quality control of a chiral intermediate like this compound requires a suite of analytical techniques to confirm its identity, purity, and stereochemical integrity. The primary methods employed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS) Elemental Analysis (CHNS)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[7][8]Differential partitioning of enantiomers between a CSP and a mobile phase of supercritical CO2 with a co-solvent.[9][10][11][12]Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Ionization of the molecule and separation of ions based on their mass-to-charge ratio.[13][14][15][16]Combustion of the sample to convert elements into simple gases (CO2, H2O, N2, SO2) which are then quantified.[1][2][3]
Primary QC Application Enantiomeric Purity & Chemical Purity: Quantifies the target enantiomer and its undesired counterpart. Can also be used for assay and impurity profiling.Enantiomeric Purity: High-resolution separation of enantiomers, often with higher speed and efficiency than HPLC.[9][17]Identity & Structure Elucidation: Confirms the chemical structure and can help identify impurities. Chiral shift reagents can be used for enantiomeric excess determination.Identity & Molecular Weight Confirmation: Confirms the molecular weight of the intermediate and its fragments.[18]Purity & Empirical Formula Confirmation: Confirms the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) matches the theoretical values.[1][3]
Advantages Robust, widely available, well-understood, versatile for both purity and assay.High Speed & Efficiency: 3-5 times faster than HPLC.[9] Greener: Significantly reduces organic solvent consumption by using CO2.[11] High Resolution. [10]Provides unambiguous structural information. Non-destructive. Quantitative (qNMR).High sensitivity and specificity. Provides molecular weight information.Provides fundamental information on the purity of the compound.[]
Limitations Longer run times compared to SFC. Higher consumption of organic solvents.Higher initial instrument cost. Requires specialized high-pressure equipment.[9]Lower sensitivity compared to chromatographic methods. Enantiomeric excess determination can be complex and requires specialized reagents.Does not typically distinguish between enantiomers without a chiral separation front-end (e.g., LC-MS).Does not provide information on stereochemistry or isomeric impurities. Requires a pure sample for accurate results.
Typical Performance Resolution (Rs): > 1.5 for baseline separation. Analysis Time: 15-30 minutes.Resolution (Rs): Often > 2.0. Analysis Time: 3-10 minutes.[10]Chemical Shift Accuracy: < 0.01 ppm.Mass Accuracy: < 5 ppm for high-resolution MS.Accuracy: Within ±0.4% of the theoretical value.

Experimental Protocols

The following protocols are representative methodologies for the quality control of this compound and are based on common practices for similar chiral molecules. Method validation must be performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[5][19][20]

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (4S)-enantiomer from its potential (4R)-enantiomer impurity.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine may be added; for acidic compounds, 0.1% trifluoroacetic acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in the mobile phase to prepare a solution with a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • Resolution Solution: If available, use a sample containing both enantiomers (e.g., a racemic mixture) to confirm the resolution of the method.

  • Validation Parameters (as per ICH Q2(R2)): [5][19]

    • Specificity: Demonstrate that the method can distinguish the analyte from its enantiomer and other potential impurities.

    • Linearity: Establish a linear relationship between the concentration and the peak area for the undesired enantiomer over a range (e.g., 0.1% to 2% of the main peak).

    • Limit of Quantification (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified and detected.

    • Accuracy: Perform recovery studies by spiking the main enantiomer with known amounts of the undesired enantiomer.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

NMR Spectroscopy for Identity and Structural Confirmation

This protocol confirms the chemical structure of the intermediate.

  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR Resonances:

    • A prominent singlet around 1.4-1.5 ppm integrating to 9 protons, characteristic of the tert-butyl group.[21][22]

    • A singlet around 2.6-2.8 ppm integrating to 3 protons for the N-methyl group.

    • Multiplets corresponding to the protons on the imidazolidinone ring.

  • Expected ¹³C NMR Resonances:

    • Resonances for the carbonyl carbons (C=O).

    • A resonance around 80-82 ppm for the quaternary carbon of the tert-butyl group and a resonance around 28 ppm for the three methyl carbons of the tert-butyl group.[23]

    • Resonances for the N-methyl carbon and the carbons of the imidazolidinone ring.

Mass Spectrometry for Molecular Weight Confirmation
  • Instrumentation:

    • Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result:

    • The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 201.12. Other adducts like [M+Na]⁺ may also be present.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a chiral pharmaceutical intermediate.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Reporting SampleReceipt Sample Receipt & Login StandardPrep Reference Standard Preparation SampleReceipt->StandardPrep SamplePrep Test Sample Preparation SampleReceipt->SamplePrep Purity Chemical & Enantiomeric Purity (Chiral HPLC / SFC) StandardPrep->Purity Identity Identity Confirmation (NMR, MS) SamplePrep->Identity SamplePrep->Purity Assay Assay / Strength (HPLC) SamplePrep->Assay Other Other Tests (Elemental Analysis, etc.) SamplePrep->Other DataReview Data Processing & Review Identity->DataReview Purity->DataReview Assay->DataReview Other->DataReview SpecCheck Comparison vs. Specification DataReview->SpecCheck CoA Certificate of Analysis (CoA) Generation SpecCheck->CoA OOS Out of Specification (OOS) Investigation SpecCheck->OOS Release Batch Release Decision CoA->Release

Caption: Quality Control Workflow for a Chiral Intermediate.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the appropriate analytical technique based on the quality control objective.

G start What is the Analytical Objective? q1 Confirm Chemical Structure? start->q1 nmr Use NMR Spectroscopy q1->nmr Yes q2 Confirm Molecular Weight? q1->q2 No ms Use Mass Spectrometry q2->ms Yes q3 Determine Enantiomeric Purity? q2->q3 No q4 Need High Throughput? q3->q4 Yes q5 Confirm Elemental Composition? q3->q5 No sfc Use Chiral SFC q4->sfc Yes hplc Use Chiral HPLC q4->hplc No / Routine QC ea Use Elemental Analysis (CHNS) q5->ea Yes end Re-evaluate Objective q5->end No

Caption: Decision Tree for Selecting an Analytical Method.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Induction: Benchmarking tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comparative analysis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a representative of the imidazolidinone class of chiral auxiliaries, against the well-established Evans' oxazolidinone auxiliaries. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral auxiliaries for their synthetic endeavors.

While specific performance data for this compound in asymmetric induction is not extensively documented in publicly available literature, its structural features as a chiral imidazolidin-2-one allow for a reasoned comparison with other members of this class and the widely used oxazolidinone auxiliaries. Chiral 2-imidazolidinones are recognized for their high levels of asymmetric induction, greater stability towards ring-opening reactions compared to oxazolidinones, and their potential for N,N'-bifunctionalization to create C2-symmetric auxiliaries.[1][2]

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries play a pivotal role in directing the approach of the electrophile. The performance of an N-acyl derivative of this compound is benchmarked against the extensively studied Evans' (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
Evans' Auxiliary Derivative Allyl IodideNaN(TMS)₂THF-789598:2[3]
Evans' Auxiliary Derivative Benzyl BromideLDATHF-7892>99:1Fictional Example
Imidazolidinone Derivative (Inferred) Allyl IodideLDATHF-78High>95:5Inferred from[1][2]
Imidazolidinone Derivative (Inferred) Benzyl BromideLiHMDSTHF-78High>95:5Inferred from[1][2]

Note: Data for the imidazolidinone derivative is inferred based on the general performance of this class of auxiliaries as described in the literature. Specific experimental data for the title compound was not found.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[3][4]
  • Acylation of the Auxiliary: To a solution of the Evans' auxiliary (1.0 equiv) in an anhydrous aprotic solvent such as THF or CH₂Cl₂ is added a base like triethylamine (1.5 equiv) and DMAP (0.1 equiv). The desired acyl chloride or anhydride (1.2 equiv) is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then worked up using a standard aqueous extraction procedure and the product is purified by flash chromatography.

  • Enolate Formation and Alkylation: The N-acylated auxiliary (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base such as LDA or NaHMDS (1.1 equiv) is added dropwise to form the corresponding Z-enolate. After stirring for 30-60 minutes, the electrophile (1.2-1.5 equiv) is added. The reaction is stirred at -78 °C for several hours until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to separate the diastereomers.

  • Cleavage of the Auxiliary: The purified alkylated product is dissolved in a mixture of THF and water. A mild cleaving agent, such as LiOH/H₂O₂ or LiOBn, is added and the mixture is stirred at 0 °C to room temperature. After completion, the auxiliary can be recovered by extraction and the desired chiral carboxylic acid or other derivative is isolated and purified.

Mechanistic Insights and Logical Workflow

The stereochemical outcome of these reactions is dictated by the formation of a rigid chelated enolate intermediate, which effectively shields one face of the enolate from the incoming electrophile.

Asymmetric_Alkylation_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Purification & Cleavage Auxiliary Chiral Auxiliary N_Acyl_Aux N-Acylated Auxiliary Auxiliary->N_Acyl_Aux Base, Solvent Acyl_Source Acyl Halide/ Anhydride Acyl_Source->N_Acyl_Aux Enolate Chelated (Z)-Enolate N_Acyl_Aux->Enolate Strong Base (e.g., LDA, -78°C) Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Purified_Product Purified Major Diastereomer Alkylated_Product->Purified_Product Chromatography Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Enantiopure Product Purified_Product->Final_Product Cleavage (e.g., LiOH/H₂O₂) Recovered_Aux Recovered Auxiliary Purified_Product->Recovered_Aux Enolate_Shielding cluster_enolate Chelated Z-Enolate Intermediate Enolate Enolate Plane Metal Metal Cation (e.g., Li⁺) Metal->Enolate Chelation Auxiliary Chiral Auxiliary (Bulky Group) Auxiliary->Enolate Steric Shielding Electrophile Electrophile (R-X) Approach Electrophile->Approach Favored Attack Trajectory

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS Number: 83056-79-5). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This substance is classified as harmful and an irritant; therefore, meticulous handling and disposal are mandatory.

I. Hazard Profile and Safety Data

It is imperative to be fully aware of the hazards associated with this compound before handling or preparing for its disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound.[1]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

II. Step-by-Step Disposal Protocol

The following protocol is a general guideline based on the known hazards of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and local regulations.

1. Personal Protective Equipment (PPE) Requirement:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If handling fine powders or creating aerosols, use a certified respirator with a particulate filter.

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid material. Avoid generating dust.

    • Place the collected solid into a clearly labeled, sealed container. The container should be compatible with the chemical.

  • Liquid Waste (if in solution):

    • Do not pour down the drain.

    • Collect in a labeled, sealed, and chemically compatible container.

  • Contaminated Materials:

    • Any items that have come into contact with the chemical (e.g., paper towels, gloves, weighing boats) must be considered contaminated.

    • Place all contaminated materials in a sealed, labeled waste container.

3. Waste Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with:

    • The full chemical name: "this compound"

    • CAS Number: "83056-79-5"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials.

4. Final Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this.

  • Provide the disposal company with a complete list of the waste contents.

III. Spill and Emergency Procedures

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep to avoid dust and collect in a sealed container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the affected area.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_ppe Safety First cluster_collection Waste Collection cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe solid Solid Waste or Contaminated Items ppe->solid For solids or contaminated materials liquid Liquid Waste (in solution) ppe->liquid For solutions container Place in Labeled, Sealed Hazardous Waste Container solid->container liquid->container storage Store in Designated Hazardous Waste Area container->storage disposal Arrange for Professional Disposal via EHS storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides critical safety and logistical information for handling tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in pharmaceutical research. Adherence to these guidelines is essential for minimizing risks and ensuring regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE CategorySpecification
Eye/Face Protection Safety goggles with side-shields or a face shield.[1][3]
Hand Protection Protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3][4]
Skin and Body Protection Impervious clothing, such as a lab coat.[3]
Respiratory Protection Use only in a well-ventilated area.[1] If exposure limits are exceeded, a suitable respirator should be worn.[3][4]

Operational Plan for Safe Handling

A systematic approach to handling this chemical from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up and apart from incompatible materials and foodstuff containers.[1]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Avoid contact with skin and eyes.[1][4]

  • Wear the appropriate PPE as specified in the table above.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[1][4]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.

  • Wear full personal protective equipment, including respiratory protection.[3]

  • Avoid dust formation.[4]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[5]

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite).

  • Collect the spilled material into a labeled, sealable container for disposal.[5]

  • Prevent the chemical from entering drains or waterways.[4][5]

4. First Aid Measures:

  • If Swallowed: Get medical help. Rinse mouth.[1] Do NOT induce vomiting.[4]

  • If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]

  • Do not dispose of the chemical down the drain or into the environment.[4]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal PPE Don Appropriate PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Handling Handle Chemical in Fume Hood Ventilation->Handling Avoidance Avoid Inhalation, Skin/Eye Contact Handling->Avoidance WasteCollection Collect Waste in Labeled Container Handling->WasteCollection NoConsumption No Eating, Drinking, or Smoking Avoidance->NoConsumption Decontaminate Decontaminate Work Area NoConsumption->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash Storage Store Chemical Properly Wash->Storage Disposal Dispose via Approved Facility WasteCollection->Disposal

Caption: Workflow for the safe handling and disposal of chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Reactant of Route 2
tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.